molecular formula C15H20N4O10 B1678877 Nikkomycin M CAS No. 77368-62-8

Nikkomycin M

Cat. No.: B1678877
CAS No.: 77368-62-8
M. Wt: 416.34 g/mol
InChI Key: NBXXBNKMLQTMIN-UHFFFAOYSA-N
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Description

Nikkomycin M is an insecticide.

Properties

CAS No.

77368-62-8

Molecular Formula

C15H20N4O10

Molecular Weight

416.34 g/mol

IUPAC Name

2-[[2-amino-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H20N4O10/c16-8(12(25)18-6(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-3-5(4-20)17-15(19)28/h3-4,6,8-11,13,23-24H,1-2,16H2,(H,17,28)(H,18,25)(H,21,22)(H,26,27)

InChI Key

NBXXBNKMLQTMIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nikkomycin M; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Nikkomycin M from Streptomyces tendae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin M, a key component of the nikkomycin complex, is a potent inhibitor of chitin synthase, making it a promising antifungal agent.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound from the filamentous bacterium Streptomyces tendae. It details the methodologies for cultivation of the microorganism, fermentation for the production of nikkomycins, and the subsequent extraction and purification processes. Quantitative data on production yields and purification efficiency are summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding of the procedures involved.

Introduction

Nikkomycins are a class of nucleoside-peptide antibiotics first isolated from the fermentation broth of Streptomyces tendae Tü901.[3] Their unique mode of action, the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, positions them as attractive candidates for antifungal drug development.[1][3] The nikkomycin complex comprises several closely related compounds, with Nikkomycin Z being a major and highly active component often studied. This guide focuses on the technical aspects of producing and isolating this compound, providing researchers with the necessary information to replicate and build upon existing methodologies. The development of scalable and efficient manufacturing processes is a significant area of research, with a focus on strain improvement, fermentation optimization, and purification strategies.

Cultivation of Streptomyces tendae

Consistent and robust production of this compound begins with the proper maintenance and cultivation of Streptomyces tendae. The following protocols are adapted from standard practices for Streptomyces species.

Media Composition

The composition of the culture media is critical for the growth and sporulation of S. tendae, as well as for the production of nikkomycins.

Table 1: Media for Cultivation of Streptomyces tendae
Medium Name Component
GYM Streptomyces Medium Glucose
Yeast Extract
Malt Extract
CaCO₃
Agar (for solid medium)
MS Agar (for Spore Stock) Mannitol
Soya Flour
Agar
Seed Culture Medium Yeast Extract
Soluble Starch
Mannitol
Soy Flour
Experimental Protocols

Spore Stock Preparation:

  • Grow S. tendae on MS agar plates at 28-30°C for 7-14 days to achieve heavy sporulation.

  • Aseptically add 5-10 mL of a sterile 20% (v/v) glycerol solution to the surface of the plate.

  • Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.

  • Transfer the spore suspension to sterile cryovials.

  • Store the cryovials at -80°C for long-term preservation.

Seed Culture Preparation:

  • Inoculate a cryopreserved vial of S. tendae into the seed culture medium.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 48 hours.

Fermentation for this compound Production

The production of nikkomycins is typically carried out via submerged fermentation. This process involves a seed culture stage to generate sufficient biomass, which is then used to inoculate a production medium designed to maximize the synthesis of these secondary metabolites.

Fed-Batch Fermentation Protocol
  • Prepare the seed culture as described in section 2.2.

  • Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).

  • Maintain the fermentation parameters as detailed in Table 2.

  • Monitor and control pH and dissolved oxygen levels throughout the fermentation.

  • After the initial batch phase, feed the culture with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.

Table 2: Fermentation Parameters for Nikkomycin Production
Parameter Value
Temperature28-30°C
pH6.5-7.5
Agitation200-800 rpm
Aeration0.5-1.5 vvm
Production Yields

Significant efforts have been made to improve the production yield of nikkomycins through strain improvement and process optimization. A scalable and reliable manufacturing process has been developed, achieving a fermentation yield of 2.3 g/L for Nikkomycin Z. Another study reported a maximal specific productivity of S. tendae pellets at 44 mg of nikkomycins per gram of dry weight per hour.

Table 3: Reported Nikkomycin Z Production Yields
Parameter Value
Fermentation Yield2.3 g/L
Specific Productivity (pellets)44 mg/g dry weight/h

Isolation and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other nikkomycins and impurities.

Experimental Protocol
  • Clarification: Remove the S. tendae biomass and other solid materials from the fermentation broth by centrifugation or filtration.

  • Cation Exchange Chromatography (Capture Step):

    • Load the clarified broth onto a strong cation exchange column.

    • Wash the column to remove unbound impurities.

    • Elute this compound using an alkaline solution, such as ammonium hydroxide.

  • Anion Exchange Chromatography (Intermediate Purification):

    • Load the eluate from the cation exchange step onto a strong anion exchange column.

    • Elute the bound this compound with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.

  • Reversed-Phase Chromatography (Polishing Step):

    • Further purify the this compound fraction using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).

  • Concentration and Drying:

    • Pool the pure fractions and concentrate under reduced pressure.

    • Lyophilize the concentrated solution to obtain pure this compound as a powder.

Purification Efficiency

A developed manufacturing process reported a purification yield of 79% with a final product purity of over 98%.

Table 4: Reported Purification Performance for Nikkomycin Z
Parameter Value
Purification Yield79%
Final Purity>98%

Characterization of this compound

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying this compound. Further characterization and structural elucidation can be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualized Workflows

experimental_workflow cluster_cultivation Cultivation of S. tendae cluster_fermentation Fermentation cluster_purification Isolation & Purification spore_stock Spore Stock (-80°C) seed_culture Seed Culture (48h, 28-30°C) spore_stock->seed_culture Inoculation production_fermenter Production Fermenter (Fed-Batch) seed_culture->production_fermenter Inoculation (5-10% v/v) clarification Clarification (Centrifugation/Filtration) production_fermenter->clarification Harvest cation_exchange Cation Exchange Chromatography clarification->cation_exchange Clarified Broth anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange Eluate rp_hplc Reversed-Phase HPLC anion_exchange->rp_hplc Concentrated Fraction final_product Pure this compound (Lyophilized Powder) rp_hplc->final_product Pure Fractions

Caption: Overall workflow for the production and isolation of this compound.

signaling_pathway cluster_regulation Regulation of Nikkomycin Biosynthesis cluster_byproduct Byproduct Formation Control nutritional_signals Nutritional Signals (Carbon/Nitrogen levels) global_regulators Global Regulators nutritional_signals->global_regulators nikkomycin_biosynthesis Nikkomycin Biosynthesis Gene Cluster global_regulators->nikkomycin_biosynthesis Activation/Repression nikX_genes Nikkomycin X Biosynthesis Genes nikkomycin_biosynthesis->nikX_genes gene_disruption Gene Disruption nikX_genes->gene_disruption nikZ_overproduction Nikkomycin Z Overproduction gene_disruption->nikZ_overproduction Leads to

Caption: Logical relationships in the regulation of Nikkomycin biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Analogues of Nikkomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only. It is important to note that while "Nikkomycin M" was specified as a topic of interest, a thorough review of the scientific literature did not yield significant information on a specific analogue with this designation. Therefore, this guide will focus on the well-characterized members of the nikkomycin family of peptidyl nucleoside antibiotics.

Executive Summary

Nikkomycins are a class of naturally occurring peptidyl nucleoside antibiotics produced by Streptomyces species that exhibit potent antifungal activity.[1][2] Their unique mechanism of action, the competitive inhibition of chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals, makes them a compelling class of compounds for the development of novel antifungal therapeutics.[3][4] This guide provides a comprehensive overview of the core chemical structure of nikkomycins, details the structural variations of its key analogues, presents quantitative data on their biological activity, and outlines detailed experimental protocols for their synthesis and evaluation.

The Core Chemical Structure of Nikkomycins

The fundamental architecture of a nikkomycin molecule consists of two principal moieties: a nucleoside base and a peptidyl side chain.[5]

  • The Nucleoside Core: This component is typically a C-nucleoside, where the anomeric carbon of the sugar is linked to a carbon atom of the heterocyclic base. In the case of the most common nikkomycins, the sugar is a 5-amino-hexuronic acid, and the base is a pyrimidine derivative, such as uracil or a modified imidazolone.

  • The Peptidyl Side Chain: Attached to the amino group of the sugar is a unique, non-proteinogenic amino acid. The structure of this amino acid is a key determinant of the specific nikkomycin analogue and its biological activity. A common peptidyl moiety is 4-(4′-hydroxy-2′-pyridinyl)-homothreonine (HPHT).

Key Nikkomycin Analogues and Their Chemical Structures

The diversity within the nikkomycin family arises from variations in both the nucleoside base and the peptidyl side chain.

  • Nikkomycin Z: As the most clinically advanced analogue, Nikkomycin Z is composed of a uracil base linked to 5-amino-hexuronic acid, which is in turn connected to the amino acid 4-(4′hydoxy-2′-pyridinyl)-homothreonine. Its molecular formula is C₂₀H₂₅N₅O₁₀.

  • Nikkomycin X: Structurally similar to Nikkomycin Z, Nikkomycin X differs in its nucleoside base, which is a 4-formyl-4-imidazoline-2-one instead of uracil.

  • Nikkomycin I: This analogue features a more complex peptidyl portion, where the primary amino acid is further extended with a glutamic acid residue. The nucleoside base is a 5-formyl-2-oxo-1H-imidazol-3-yl. Its molecular formula is C₂₅H₃₂N₆O₁₃.

  • Nikkomycins Px and Pz: These are novel analogues generated through mutasynthesis. They incorporate a nicotinic acid precursor, resulting in a 4-(3′-pyridinyl)-homothreonine peptidyl moiety that lacks the hydroxyl group found in the pyridinyl ring of Nikkomycin X and Z.

  • Nikkomycins Sz and Soz: These are locked nucleoside antibiotics that share a common trans-bicyclic core, representing a distinct structural class within the nikkomycin family.

  • Nikkomycins Bx and Bz: Generated through mutasynthesis by feeding benzoic acid to a mutant strain of Streptomyces tendae, these analogues contain a 2-amino-4-hydroxy-3-methyl-4-(4'-hydroxyphenyl)butanoic acid peptidyl side chain.

Quantitative Data on Biological Activity

The antifungal efficacy of nikkomycins is quantified through various in vitro metrics, including inhibitory concentrations (IC₅₀), inhibitor constants (Kᵢ), and minimum inhibitory concentrations (MIC).

Table 1: In Vitro Inhibition of Chitin Synthase by Nikkomycin Z
Target EnzymeSource OrganismIC₅₀ ValueKᵢ Value
Chitin SynthaseCandida albicans-0.16 µM
Chitin Synthase 1 (CaChs1)Candida albicans15 µM-
Chitin Synthase 2 (CaChs2)Candida albicans0.8 µM-
Chitin Synthase 3 (CaChs3)Candida albicans13 µM-

Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z Against Various Fungal Pathogens
Fungal SpeciesIsolate InformationMIC Range (µg/mL)
Candida albicansVarious clinical isolates≤0.5 to 32 (MIC₈₀)
Candida parapsilosisAzole-resistant isolates1 to 4 (MIC₈₀)
Candida tropicalisNot specified>64
Candida kruseiNot specified>64
Candida glabrataNot specified>64
Candida auris100 clinical isolates0.125 to >64
Cryptococcus neoformans15 clinical isolates0.5 to >64 (MIC₈₀)
Coccidioides immitisMycelial phase1 to 16 (MIC₈₀)
Aspergillus fumigatusNot specified>64
Fusarium sp.Clinical isolates800 to 1600
Rhizopus sp.Clinical isolates>50

Data compiled from several sources.

Experimental Protocols

Chitin Synthase Inhibition Assay (In Vitro)

This protocol outlines a non-radioactive method to determine the inhibitory activity of nikkomycin analogues against chitin synthase.

  • Enzyme Preparation:

    • Culture the target fungus (e.g., Candida albicans) to the mid-logarithmic growth phase.

    • Harvest the cells via centrifugation and wash them with a suitable buffer.

    • Disrupt the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.

    • Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.

  • Assay Procedure:

    • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), N-acetyl-D-glucosamine (GlcNAc), UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and a divalent cation like CoCl₂.

    • Add the nikkomycin analogue at various concentrations to the wells.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the plate at 30°C for 3 hours with shaking.

    • Wash the plate to remove unreacted substrate.

    • Quantify the amount of newly synthesized chitin bound to the WGA-coated plate, for instance, by using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

  • Preparation of Materials:

    • Use RPMI 1640 medium buffered with MOPS to a pH of 6.0, as nikkomycins are more stable under slightly acidic conditions.

    • Prepare a stock solution of the nikkomycin analogue in a suitable solvent.

    • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the nikkomycin analogue in the RPMI medium.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity for yeasts) compared to the growth control.

Mutasynthesis of Novel Nikkomycin Analogues

This protocol describes a general workflow for generating new nikkomycin analogues through mutasynthesis.

  • Generation of a Mutant Strain:

    • Identify and inactivate a gene in the nikkomycin biosynthetic cluster of the producing Streptomyces strain that is responsible for the synthesis of a specific precursor of the peptidyl side chain (e.g., through homologous recombination).

  • Feeding of Precursor Analogues:

    • Culture the mutant strain in a suitable fermentation medium.

    • Supplement the culture with synthetic analogues of the precursor that was blocked in the previous step.

  • Isolation and Characterization:

    • Extract the secondary metabolites from the fermentation broth.

    • Use chromatographic techniques (e.g., HPLC) to purify the novel nikkomycin analogues.

    • Elucidate the chemical structure of the new compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Evaluation:

    • Assess the antifungal activity of the newly generated analogues using the MIC and chitin synthase inhibition assays described above.

Visualizations of Pathways and Workflows

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a critical signaling cascade that regulates the maintenance and synthesis of the fungal cell wall. Nikkomycins directly inhibit a key enzymatic step in this pathway.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Sensors sensed by Rho1-GTP Rho1-GTP Sensors->Rho1-GTP activates PKC Protein Kinase C (Pkc1) Rho1-GTP->PKC activates MAPK Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC->MAPK Cascade initiates Chitin Synthase Chitin Synthase Chitin Chitin Chitin Synthase->Chitin synthesizes Glucan Synthase Glucan Synthase Slt2-P Phosphorylated Slt2/Mpk1 MAPK Cascade->Slt2-P results in Transcription Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2-P->Transcription Factors activates Gene Expression Expression of Cell Wall Genes (e.g., FKS2, CHS3) Transcription Factors->Gene Expression induces Gene Expression->Chitin Synthase upregulates synthesis of Gene Expression->Glucan Synthase upregulates synthesis of Nikkomycin Nikkomycin Nikkomycin->Chitin Synthase inhibits UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Synthase substrate

Fungal Cell Wall Integrity Pathway and Nikkomycin Inhibition.
Experimental Workflow for Mutasynthesis of Novel Nikkomycins

This diagram illustrates the logical flow of generating and evaluating new nikkomycin analogues through mutasynthesis.

Mutasynthesis_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation and Mutasynthesis cluster_analysis Analysis and Evaluation Wildtype Wild-type Streptomyces Strain Gene_Targeting Targeted Gene Inactivation (e.g., Homologous Recombination) Wildtype->Gene_Targeting Mutant_Strain Mutant Strain (Blocked in Peptidyl Precursor Synthesis) Gene_Targeting->Mutant_Strain Fermentation Fermentation of Mutant Strain Mutant_Strain->Fermentation Precursor_Analogues Synthetic Precursor Analogues Precursor_Analogues->Fermentation Feeding Extraction Extraction of Metabolites Fermentation->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation New_Analogues Novel Nikkomycin Analogues Structure_Elucidation->New_Analogues Bioassays Biological Evaluation (MIC, IC50) New_Analogues->Bioassays

Workflow for the Generation of Novel Nikkomycin Analogues.

References

Nikkomycin Z: A Deep Dive into the Inhibition of Fungal Chitin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a peptidyl nucleoside antibiotic, stands as a promising antifungal agent due to its highly specific mechanism of action: the competitive inhibition of chitin synthase. This enzyme is pivotal for the biosynthesis of chitin, an essential polysaccharide component of the fungal cell wall that is absent in mammals. This specificity provides a distinct therapeutic advantage, suggesting a high therapeutic index and minimal off-target effects. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and detailed experimental methodologies related to the mechanism of action of Nikkomycin Z as a chitin synthase inhibitor.

Introduction: The Fungal Cell Wall and the Strategic Importance of Chitin Synthesis

The fungal cell wall is a dynamic and indispensable organelle, providing structural support, protection against osmotic stress, and mediating interactions with the environment. A critical component of the cell wall in a vast majority of pathogenic fungi is chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc). The synthesis of chitin is a multi-step enzymatic pathway, with the final, crucial step catalyzed by chitin synthase (EC 2.4.1.16). This enzyme facilitates the transfer of a GlcNAc moiety from the nucleotide sugar donor, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), to a growing chitin chain. Given its essential role in fungal viability and its absence in humans, chitin synthase has long been recognized as a prime target for the development of novel antifungal therapies.[1]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal activity by acting as a competitive inhibitor of chitin synthase.[2][3] Its molecular structure closely mimics that of the natural substrate, UDP-GlcNAc.[3] This structural analogy allows Nikkomycin Z to bind to the active site of the chitin synthase enzyme, effectively blocking the entry of the endogenous substrate and thereby halting the polymerization of the chitin chain.[3] The consequence of this inhibition is a weakened cell wall, leading to osmotic instability and, ultimately, fungal cell lysis.

The competitive nature of this inhibition means that the degree of inhibition is dependent on the relative concentrations of Nikkomycin Z and UDP-GlcNAc. At high concentrations of the natural substrate, the inhibitory effect of Nikkomycin Z can be overcome. This classic competitive inhibition is evident in kinetic studies, which show an increase in the apparent Michaelis constant (Km) of the enzyme for UDP-GlcNAc in the presence of Nikkomycin Z, while the maximum reaction velocity (Vmax) remains unchanged.

Signaling Pathways and Regulatory Networks

The biosynthesis of chitin is intricately regulated by complex signaling pathways that ensure cell wall integrity, particularly in response to stress. The Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi, plays a central role. Stress signals, such as those induced by cell wall-damaging agents like Nikkomycin Z, are detected by cell surface sensors, which in turn activate a MAP kinase (MAPK) cascade. This signaling cascade ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling, including the genes encoding chitin synthases.

Fungal_Chitin_Biosynthesis_and_CWI_Pathway cluster_0 Chitin Biosynthesis Pathway cluster_1 Cell Wall Integrity (CWI) Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin UDPGlcNAc->Chitin Chitin Synthase ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Substrate CellWallStress Cell Wall Stress (e.g., Nikkomycin Z) Sensors Cell Surface Sensors (Wsc1, Mid2) CellWallStress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors GeneExpression Upregulation of Cell Wall Genes (e.g., CHS genes) TranscriptionFactors->GeneExpression GeneExpression->ChitinSynthase Increases expression NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Inhibits ChitinSynthase->Chitin Synthesizes

Figure 1: Fungal chitin biosynthesis and cell wall integrity pathways.

Quantitative Data on Nikkomycin Z Inhibition

The inhibitory potency of Nikkomycin Z against various fungal chitin synthases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to evaluate its efficacy.

Table 1: In Vitro Inhibition of Fungal Chitin Synthases by Nikkomycin Z

Fungal SpeciesChitin Synthase IsozymeIC50 (µM)Ki (µM)Reference(s)
Candida albicansCaChs115-
Candida albicansCaChs20.81.5 ± 0.5
Candida albicansCaChs313-
Saccharomyces cerevisiaeChs1Inhibited-
Saccharomyces cerevisiaeChs2Not Inhibited-
Saccharomyces cerevisiaeChs3Inhibited-

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans≤0.5 to 32 (MIC80)
Candida parapsilosis (Azole-resistant)1 to 4 (MIC80)
Candida tropicalis>64
Candida krusei>64
Candida glabrata>64
Cryptococcus neoformans0.5 to >64 (MIC80)
Coccidioides immitis (Mycelial phase)1 to 16 (MIC80)

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-based)

This protocol outlines a high-throughput, non-radioactive method for measuring chitin synthase activity and its inhibition.

5.1.1. Materials

  • Fungal culture (e.g., Sclerotinia sclerotiorum or Candida albicans)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Trypsin solution (80 µg/mL in Tris-HCl buffer)

  • Soybean trypsin inhibitor (120 µg/mL in Tris-HCl buffer)

  • Premixed substrate solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5)

  • Test compound (Nikkomycin Z) dissolved in DMSO

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • WGA-Horseradish Peroxidase (WGA-HRP) solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Microplate reader

5.1.2. Procedure

  • Preparation of Crude Enzyme Extract:

    • Inoculate the fungal species into liquid medium and culture until the desired growth phase is reached (e.g., 36 hours at 23°C for S. sclerotiorum).

    • Harvest the cells by centrifugation (e.g., 3000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile ultrapure water.

    • Disrupt the cells by grinding in liquid nitrogen to a fine powder.

    • Resuspend the powdered cells in ice-cold Tris-HCl buffer.

    • To activate the zymogenic form of chitin synthase, add trypsin and incubate at 30°C for 30 minutes.

    • Stop the trypsin digestion by adding soybean trypsin inhibitor.

    • Centrifuge the extract at 3000 x g for 10 minutes at 4°C to pellet cell debris.

    • The supernatant containing the crude chitin synthase is collected and can be stored at -20°C.

  • Enzyme Inhibition Assay:

    • To each well of the WGA-coated 96-well plate, add 48 µL of the crude enzyme extract.

    • Add 2 µL of the test compound (Nikkomycin Z) at various concentrations (a solvent control, e.g., DMSO, should also be included).

    • Initiate the reaction by adding 50 µL of the premixed substrate solution to each well.

    • Incubate the plate on a shaker at 30°C for 3 hours.

    • Stop the reaction by washing the plate six times with ultrapure water to remove unbound reagents.

  • Detection:

    • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

    • Wash the plate six times with ultrapure water.

    • Add 100 µL of TMB substrate solution to each well.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.

    • Calculate the percentage of inhibition for each concentration of Nikkomycin Z relative to the solvent control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Inhibition Assay cluster_2 Detection & Analysis FungalCulture 1. Fungal Culture Harvesting 2. Cell Harvesting FungalCulture->Harvesting CellLysis 3. Cell Lysis Harvesting->CellLysis Activation 4. Zymogen Activation CellLysis->Activation Centrifugation 5. Centrifugation Activation->Centrifugation CrudeExtract 6. Crude Enzyme Extract Centrifugation->CrudeExtract AddEnzyme 2. Add Enzyme Extract CrudeExtract->AddEnzyme PlateCoating 1. WGA-Coated Plate PlateCoating->AddEnzyme AddInhibitor 3. Add Nikkomycin Z AddEnzyme->AddInhibitor AddSubstrate 4. Add Substrate AddInhibitor->AddSubstrate Incubation 5. Incubation AddSubstrate->Incubation Washing1 6. Washing Incubation->Washing1 AddWGA_HRP 1. Add WGA-HRP Washing1->AddWGA_HRP Incubation2 2. Incubation AddWGA_HRP->Incubation2 Washing2 3. Washing Incubation2->Washing2 AddTMB 4. Add TMB Substrate Washing2->AddTMB ReadOD 5. Read Absorbance AddTMB->ReadOD DataAnalysis 6. Calculate IC50 ReadOD->DataAnalysis

Figure 2: Experimental workflow for the in vitro chitin synthase inhibition assay.

Determination of Kinetic Parameters (Lineweaver-Burk Plot)

To visually represent the competitive inhibition and determine the kinetic parameters (Km and Vmax), a Lineweaver-Burk plot (a double reciprocal plot) can be generated.

5.2.1. Procedure

  • Perform the chitin synthase activity assay as described in section 5.1, but with varying concentrations of the substrate (UDP-GlcNAc).

  • Repeat the assay in the presence of a fixed concentration of Nikkomycin Z.

  • Calculate the initial reaction velocity (v) for each substrate concentration, both in the absence and presence of the inhibitor.

  • Plot 1/v (on the y-axis) against 1/[S] (where [S] is the concentration of UDP-GlcNAc) on the x-axis.

5.2.2. Interpretation

  • The plot for the uninhibited enzyme will be a straight line.

  • The plot for the enzyme in the presence of the competitive inhibitor (Nikkomycin Z) will also be a straight line but with a steeper slope.

  • The two lines will intersect at the y-axis, indicating that the Vmax (the reciprocal of the y-intercept) is unchanged.

  • The x-intercept of the uninhibited enzyme line is -1/Km.

  • The x-intercept of the inhibited enzyme line is -1/Kmapp (apparent Km), which will be closer to zero, indicating an increase in the apparent Km.

Lineweaver_Burk xaxis 1/[S] yaxis 1/v origin origin->xaxis origin->yaxis uninhibited_x -1/Km uninhibited_y 1/Vmax uninhibited_x->uninhibited_y No Inhibitor uninhibited_line inhibited_x -1/Kmapp inhibited_x->uninhibited_y + Nikkomycin Z inhibited_line

Figure 3: Lineweaver-Burk plot illustrating competitive inhibition.

Conclusion

Nikkomycin Z remains a compelling antifungal candidate due to its specific and potent inhibition of chitin synthase, a validated and fungal-specific target. The extensive in vitro data, detailed understanding of its competitive inhibitory mechanism, and the availability of robust experimental protocols for its evaluation underscore its importance in both basic research and clinical development. Further exploration of its synergistic potential with other antifungal agents and continued investigation into overcoming challenges such as spectrum of activity and in vivo efficacy are crucial next steps in realizing the full therapeutic potential of Nikkomycin Z.

References

The Intricate Path to a Potent Antifungal: A Technical Guide to Nikkomycin M Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nikkomycins, a family of peptidyl nucleoside antibiotics produced by Streptomyces species, represent a compelling class of antifungal agents due to their potent and specific inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides an in-depth exploration of the biosynthesis of Nikkomycin M, a key member of this family, within its primary producer, Streptomyces ansochromogenes. We will delve into the genetic blueprint, enzymatic machinery, and regulatory networks that govern the production of this promising therapeutic, presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding for research and development endeavors.

The Nikkomycin Biosynthetic Gene Cluster: A Coordinated Assembly Line

The genetic instructions for nikkomycin biosynthesis are encoded within a dedicated gene cluster, spanning approximately 35 kb in the S. ansochromogenes chromosome.[1] This cluster, designated san, orchestrates the coordinated expression of the enzymes required for the synthesis of the two principal nikkomycin components: a nucleoside moiety and a peptidyl moiety.

Quantitative Analysis of Nikkomycin Production

Genetic manipulation and process optimization have been shown to significantly impact the yield of nikkomycins. The following tables summarize key quantitative data from various studies, highlighting the production improvements achieved through different strategies.

Table 1: Nikkomycin Production in Wild-Type and Genetically Engineered S. ansochromogenes Strains

StrainGenetic ModificationNikkomycin X Titer (mg/L)Nikkomycin Z Titer (mg/L)Total Nikkomycins (mg/L)Reference
S. ansochromogenes 7100 (Wild-Type)None220120340[2][3]
S. ansochromogenes DNikIntegration of an extra nik gene cluster8802101100[2][3]
S. ansochromogenes 7100 with pWO6Overexpression of sanO1200Not specified>1200
S. ansochromogenes TH322 (sanPDM)Disruption of sanPAbolished300300
S. ansochromogenes TH322 (sanPDM) + UracilDisruption of sanP and uracil feedingAbolished800800
S. ansochromogenes ΔsanL + Nicotinic acidDisruption of sanL and feeding nicotinic acid84 (Nikkomycin Px)122 (Nikkomycin Pz)206

Table 2: Inhibitory Activity of Nikkomycin Z

Enzyme/OrganismIC50 / MICReference
Candida albicans Chs115 µM
Candida albicans Chs20.8 µM
Candida albicans Chs313 µM

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, and its close relatives Nikkomycin X and Z, is a modular process involving the separate synthesis of a nucleoside core and a unique amino acid, hydroxypyridylhomethreonine (HPHT), which are subsequently linked.

Caption: Simplified biosynthetic pathway of Nikkomycin X and Z.

Regulatory Cascade: A Symphony of Signals

The production of nikkomycin is tightly regulated by a complex signaling cascade, ensuring its synthesis is timed appropriately with the lifecycle of the producing organism. This network involves small signaling molecules, transcriptional activators, and repressors.

Nikkomycin_Regulation SABs Butenolides (SABs) SabR1 SabR1 (Repressor) SABs->SabR1 inactivates cprC cprC SabR1->cprC represses AdpA AdpA (Activator) cprC->AdpA activates sanG sanG (Pathway-specific activator) AdpA->sanG activates sanF_X sanF-X operon AdpA->sanF_X activates (indirectly) sanN_O sanN-sanO operon sanG->sanN_O activates

Caption: Regulatory cascade controlling Nikkomycin biosynthesis.

Key Experimental Protocols

This section provides an overview of essential methodologies for the study of nikkomycin biosynthesis, based on established protocols in the field.

Culture Conditions for Nikkomycin Production
  • Strain Maintenance: S. ansochromogenes and its derivatives are maintained on MS (mannitol soya flour) agar plates at 28°C.

  • Seed Culture: Spores are inoculated into YEME (yeast extract-malt extract) liquid medium and grown at 28°C on a rotary shaker (220 rpm) for 48 hours.

  • Production Medium: The seed culture is then inoculated into SP medium (3% mannitol, 1% soluble starch, 0.5% soy peptone, and 0.8% yeast extract, pH 6.0) for nikkomycin production. Fermentation is carried out at 28°C on a rotary shaker (200 rpm) for 5-6 days.

Extraction and Quantification of Nikkomycins by HPLC
  • Sample Preparation: Culture broth is centrifuged to remove mycelia. The supernatant is filtered through a 0.2 µm membrane.

  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and an ammonium acetate buffer (pH 6; 50 mM) in a ratio of 60:30:10 (v/v/v).

  • Detection: Nikkomycins are detected by UV absorbance at 290 nm.

  • Quantification: Nikkomycin concentrations are determined by comparing the peak areas of the samples to a standard curve generated with purified nikkomycin standards.

Gene Disruption in S. ansochromogenes

Gene disruption is a critical tool for elucidating the function of individual genes within the san cluster. A widely used method is PCR-targeting-based gene replacement.

Gene_Disruption_Workflow Start Design Primers with Homology Arms PCR PCR Amplification of Resistance Cassette Start->PCR Purify Purify PCR Product PCR->Purify Electro Electroporation into E. coli with Cosmid & Red Recombinase Plasmid Purify->Electro Select_Ecoli Select Recombinant E. coli Electro->Select_Ecoli Conjugation Conjugal Transfer to S. ansochromogenes Select_Ecoli->Conjugation Select_Strep Select for Double Crossover Mutants Conjugation->Select_Strep Verify Verify Gene Disruption (PCR, Southern Blot) Select_Strep->Verify

Caption: General workflow for gene disruption in Streptomyces.
  • Vector Construction: A disruption cassette containing a selectable marker (e.g., apramycin resistance) flanked by regions homologous to the target gene is constructed.

  • Transformation: The disruption cassette is introduced into S. ansochromogenes protoplasts or via intergeneric conjugation from E. coli.

  • Selection and Verification: Mutants are selected based on the antibiotic resistance conferred by the disruption cassette. Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis.

Chitin Synthase Inhibition Assay

The biological activity of nikkomycins is determined by their ability to inhibit chitin synthase.

  • Enzyme Preparation: A crude membrane fraction containing chitin synthase is prepared from a fungal source (e.g., Candida albicans).

  • Assay Mixture: The reaction mixture typically contains the membrane fraction, a suitable buffer, and varying concentrations of the nikkomycin to be tested.

  • Substrate: The reaction is initiated by the addition of radiolabeled UDP-[¹⁴C]-N-acetylglucosamine.

  • Incubation and Termination: The reaction is incubated at the optimal temperature for the enzyme and then stopped.

  • Quantification: The amount of insoluble radiolabeled chitin produced is quantified by liquid scintillation counting. The inhibitory concentration (IC50) is then calculated.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces is a finely tuned process involving a dedicated gene cluster and a sophisticated regulatory network. A thorough understanding of this pathway is paramount for the rational design of strain improvement strategies and for the generation of novel nikkomycin analogs with enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The data and protocols presented in this guide offer a solid foundation for researchers aiming to unlock the full potential of these promising antifungal agents in the fight against life-threatening fungal infections.

References

Nikkomycin Z: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae that has garnered significant attention as a promising antifungal agent.[1][2] Its unique mechanism of action, the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall synthesis but absent in mammals, positions it as a highly selective therapeutic candidate with the potential for low host toxicity.[1][2][3] This technical guide provides an in-depth overview of the spectrum of activity of Nikkomycin Z against a range of pathogenic fungi, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Spectrum of Activity

Nikkomycin Z demonstrates a varied spectrum of activity, with notable potency against dimorphic fungi known for their high chitin content in the cell wall. Its efficacy against other pathogenic fungi, such as Candida and Aspergillus species, is more variable, though it exhibits significant synergistic effects when combined with other antifungal agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Nikkomycin Z against various fungal pathogens, providing a quantitative measure of its in vitro potency.

Table 1: In Vitro Activity of Nikkomycin Z Against Dimorphic Fungi

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)10+1 - 164.9-
Coccidioides immitis (spherule)-0.125--
Blastomyces dermatitidis-0.78 - 30--
Histoplasma capsulatum204 - ≥648-

Table 2: In Vitro Activity of Nikkomycin Z Against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans150.5 - 32--
Candida parapsilosis----
Candida tropicalis->8000--
Candida auris1000.125 - >64232

Table 3: In Vitro Activity of Nikkomycin Z Against Aspergillus and Other Filamentous Fungi

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
Aspergillus fumigatus->64
Aspergillus flavus->64
Aspergillus niger->64
Aspergillus versicolor->64
Aspergillus nidulans->64
Fusarium spp.2>64

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., macrobroth vs. microbroth dilution), and the growth phase of the fungus.

Mechanism of Action: Chitin Synthase Inhibition

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase. Structurally, it mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains. Chitin is a vital structural component of the fungal cell wall, providing rigidity and protection against osmotic stress. The inhibition of chitin synthesis leads to a weakened cell wall, resulting in osmotic lysis and ultimately, fungal cell death. The uptake of Nikkomycin Z into the fungal cell is an active process mediated by a dipeptide permease transport system.

cluster_Cell Fungal Cell cluster_Membrane Cell Membrane Permease Dipeptide Permease NikkomycinZ_int Nikkomycin Z (Internal) Permease->NikkomycinZ_int ChitinSynthase Chitin Synthase (Active Site) Chitin Chitin Polymer ChitinSynthase->Chitin Synthesizes CellWall Weakened Cell Wall UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds Lysis Cell Lysis CellWall->Lysis Causes NikkomycinZ_ext Nikkomycin Z (External) NikkomycinZ_ext->Permease Transport NikkomycinZ_int->ChitinSynthase Competitively Inhibits

Mechanism of Nikkomycin Z action on the fungal cell.

Synergistic Interactions

A clinically significant aspect of Nikkomycin Z is its ability to act synergistically with other classes of antifungal drugs, particularly azoles and echinocandins.

  • With Azoles: Additive and synergistic interactions have been observed with fluconazole and itraconazole against C. albicans, C. parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. Marked synergism was also noted with itraconazole against Aspergillus fumigatus and Aspergillus flavus.

  • With Echinocandins: Echinocandins inhibit β-1,3-glucan synthesis, another critical component of the fungal cell wall. This triggers a compensatory stress response in the fungus, leading to an upregulation of chitin synthesis to maintain cell wall integrity. By inhibiting this rescue pathway, Nikkomycin Z creates a potent synergistic effect, leading to catastrophic cell wall failure.

Echinocandin Echinocandin GlucanSynthase β-1,3-Glucan Synthase Echinocandin->GlucanSynthase Inhibits CellLysis Synergistic Cell Lysis GlucanSynthesis β-1,3-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellWallIntegrity Cell Wall Integrity GlucanSynthesis->CellWallIntegrity Maintains StressResponse Compensatory Stress Response GlucanSynthesis->StressResponse Inhibition Triggers GlucanSynthesis->CellLysis Dual Inhibition Leads to ChitinSynthesis Increased Chitin Synthesis StressResponse->ChitinSynthesis Upregulates ChitinSynthesis->CellWallIntegrity Compensates for Lack of Glucan ChitinSynthesis->CellLysis NikkomycinZ Nikkomycin Z ChitinSynthase Chitin Synthase NikkomycinZ->ChitinSynthase Inhibits

Mechanism of synergy between echinocandins and Nikkomycin Z.

Experimental Protocols

The in vitro activity of Nikkomycin Z is primarily determined through broth dilution antifungal susceptibility testing. The following is a generalized protocol based on established methodologies.

Broth Microdilution Method for MIC Determination
  • Media Preparation: RPMI 1640 medium with L-glutamine and without sodium bicarbonate is the standard medium. It is buffered to a pH of 6.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), as Nikkomycin Z exhibits greater stability under acidic conditions. The medium is sterilized by filtration.

  • Drug Dilution:

    • A stock solution of Nikkomycin Z is prepared, typically in DMSO.

    • Serial twofold dilutions of Nikkomycin Z are prepared in a 96-well microdilution plate, with each well containing 100 µL of the appropriate drug concentration in RPMI-MOPS medium. This results in a range of concentrations to be tested (e.g., 0.015 to 128 µg/mL).

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi (Aspergillus spp.): Conidia are harvested from agar plates and suspended in sterile saline. The conidial suspension is adjusted using a hemacytometer or spectrophotometer to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • 100 µL of the standardized fungal inoculum is added to each well of the microdilution plate, bringing the final volume to 200 µL.

    • A drug-free well serves as a positive growth control.

    • The plate is incubated at 35-37°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of fungal growth compared to the control. This is typically determined visually or spectrophotometrically. For yeasts, the endpoint is often an 80% reduction in turbidity (MIC-2). For filamentous fungi, it is usually the complete visual inhibition of growth.

  • MLC Determination (Optional): To determine the Minimum Lethal Concentration (MLC), an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MLC is the lowest drug concentration that results in no fungal growth on the subculture.

Start Start PrepMedia Prepare RPMI-MOPS Medium (pH 6.0) Start->PrepMedia PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum PrepDrug Prepare Serial Dilutions of Nikkomycin Z in Plate PrepMedia->PrepDrug Inoculate Inoculate Plate with Fungal Suspension PrepDrug->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (35-37°C, 24-72h) Inoculate->Incubate ReadMIC Determine MIC (Visual/Spectrophotometric) Incubate->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture End End ReadMIC->End MIC Only ReadMLC Determine MLC from Subculture Plates Subculture->ReadMLC Optional ReadMLC->End

General workflow for determining MIC and MLC of Nikkomycin Z.

Conclusion

Nikkomycin Z demonstrates a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting the fungal-specific enzyme chitin synthase offers a significant therapeutic advantage. While its in vitro activity against some opportunistic molds and yeasts is limited when used as a monotherapy, its pronounced synergistic effects with existing antifungal agents, such as azoles and echinocandins, highlight its potential as a valuable component of combination therapy for difficult-to-treat mycoses. Further in vivo studies and clinical trials are essential to fully realize the therapeutic promise of Nikkomycin Z in the fight against pathogenic fungal infections.

References

An In-Depth Technical Guide to the Early In Vitro Antifungal Effects of Nikkomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on the antifungal effects of nikkomycins, with a primary focus on Nikkomycin Z, the most potent and widely studied compound in this class. Nikkomycins are a group of peptidyl nucleoside antibiotics produced by Streptomyces species, first discovered in 1976. They exhibit a unique mechanism of action by competitively inhibiting chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This selective targeting of a fungal-specific pathway makes nikkomycins a promising class of antifungal agents with potentially low toxicity to mammals.[2]

A Note on Nikkomycin Nomenclature

The term "nikkomycin" encompasses a family of related compounds, with Nikkomycin X and Nikkomycin Z being the main components produced by Streptomyces ansochromogenes.[4] Nikkomycin Z is generally considered to have the highest antifungal activity and is the subject of the majority of in vitro and clinical investigations. Therefore, this guide will primarily focus on the extensive data available for Nikkomycin Z, as it represents the core of early research into the antifungal potential of this class of compounds.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal activity by acting as a competitive inhibitor of chitin synthase. Structurally, it mimics the natural substrate of this enzyme, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase, Nikkomycin Z blocks the polymerization of N-acetylglucosamine into chitin chains, a critical component for the structural integrity of the fungal cell wall. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Nikkomycin_Z Nikkomycin Z (Inhibitor) Nikkomycin_Z->Chitin_Synthase Competitively Inhibits cluster_workflow Broth Microdilution Workflow prep_media Prepare RPMI-1640 Medium (pH 6.0) serial_dilute Perform Serial Dilutions in 96-well Plate prep_media->serial_dilute prep_drug Prepare Nikkomycin Z Stock Solution prep_drug->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Visually Determine MIC incubate->read_mic cluster_workflow Chitin Synthase Inhibition Assay Workflow prep_enzyme Prepare Crude Enzyme Extract add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme coat_plate Coat 96-well Plate with WGA add_reagents Add Reaction Mixture & Test Compound coat_plate->add_reagents add_reagents->add_enzyme incubate Incubate at 30°C add_enzyme->incubate wash_detect Wash and Detect Synthesized Chitin incubate->wash_detect

References

An In-depth Technical Guide on the Fungicidal vs. Fungistatic Activity of Nikkomycin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of Nikkomycin M, a member of the nikkomycin class of peptidyl-nucleoside antibiotics. It focuses on delineating its fungicidal and fungistatic properties, mechanism of action, and the experimental protocols used for its evaluation. This compound's potential as an antifungal agent lies in its unique targeting of chitin synthesis, a pathway essential for fungal cell wall integrity but absent in mammals, suggesting a high therapeutic index.[1][2][3][4]

Core Mechanism of Action: Chitin Synthase Inhibition

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase [EC 2.4.1.16].[5] Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the inner skeletal layer of most fungal cell walls, providing osmotic stability and structural rigidity.

The biosynthetic pathway for chitin begins with glucose and proceeds through several enzymatic steps to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then catalyzes the polymerization of UDP-GlcNAc into chitin chains, which are extruded into the extracellular space for incorporation into the cell wall. This compound, being a structural analog of the UDP-GlcNAc substrate, competitively binds to the active site of chitin synthase, thereby halting chitin production. This disruption of cell wall synthesis leads to osmotic instability and cell lysis, particularly in fungi that rely heavily on chitin for their structural integrity.

Chitin_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose6P Fructose-6-P GlcNAc6P GlcNAc-6-P Fructose6P->GlcNAc6P GFA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 ChitinSynthase Chitin Synthase (CHS) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization NikkomycinM This compound NikkomycinM->ChitinSynthase Competitive Inhibition Lysis Osmotic Lysis & Cell Death Chitin->Lysis

Caption: this compound competitively inhibits chitin synthase.

Quantitative Analysis: Fungicidal vs. Fungistatic Activity

The classification of an antifungal agent as either fungicidal (lethal) or fungistatic (growth-inhibiting) is crucial for its clinical application, especially in treating infections in immunocompromised patients. This distinction is quantified by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that prevents visible growth of the fungus.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of the drug that results in a ≥99.9% reduction (a 3-log decrease) of the initial fungal inoculum.

The MFC/MIC ratio is a key determinant:

  • Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

  • Fungistatic: An MFC/MIC ratio of > 4 suggests fungistatic activity.

The activity of this compound is highly species-dependent, showing potent fungicidal effects against fungi with high cell wall chitin content, such as endemic dimorphic fungi. Against yeasts like Candida species, its activity is more variable. For filamentous fungi such as Aspergillus fumigatus, this compound alone is largely ineffective but demonstrates marked synergism when combined with other agents like echinocandins.

Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens
Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC RatioPredominant Activity
Coccidioides immitis2.52.51Fungicidal
Blastomyces dermatitidis0.783.1~4Fungicidal
Histoplasma capsulatum4 to >64Not widely reportedVariableVariable
Candida albicans0.5 - 324 - 64Variable (often >4)Primarily Fungistatic
Candida auris2 to >64Not widely reportedVariablePrimarily Fungistatic
Aspergillus fumigatus>64Not applicable-Ineffective Alone

Note: Data compiled from multiple in vitro studies. MIC and MFC values can vary based on the specific isolate and testing conditions.

Experimental Protocols for Determining Fungicidal Activity

Standardized methodologies are essential for the reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as documents M27 for yeasts and M38 for filamentous fungi, which form the basis for these protocols.

Broth Microdilution for MIC Determination

This is the foundational step for assessing antifungal susceptibility.

  • Medium Preparation: RPMI-1640 medium without bicarbonate, buffered to pH 7.0 with MOPS acid, is commonly used. For this compound, which is more stable under acidic conditions, adjusting the pH to 6.0 is recommended.

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Colonies from a 24-hour culture are suspended in sterile saline. The suspension is adjusted to match a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi (Aspergillus spp.): Conidia are harvested from a sporulating culture. The conidial suspension is adjusted with a hemacytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Assay Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are prepared in the test medium. Each well is inoculated with the standardized fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Reading: The MIC is the lowest drug concentration showing significant growth inhibition (e.g., ~80% reduction in turbidity for yeasts) compared to the drug-free growth control well.

Subculture for MFC Determination

This procedure follows the MIC determination to assess fungal killing.

  • Sampling: After the MIC is read, a fixed volume (e.g., 20-50 µL) is sampled from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated at 35°C for 24-48 hours, or until sufficient growth is seen on the control plates.

  • Endpoint Determination: The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.

MFC_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination A Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL for yeast) B Prepare Serial Dilutions of this compound in Plate A->B C Inoculate Wells B->C D Incubate at 35°C (24-48h) C->D E Read MIC: Lowest concentration with significant growth inhibition D->E F Select Wells with No Growth (≥ MIC) E->F Proceed with clear wells G Aliquot and Subculture onto Drug-Free Agar F->G H Incubate at 35°C (24-48h) G->H I Count Colonies (CFU) H->I J Calculate % Killing vs. Initial Inoculum I->J K Determine MFC: Lowest concentration with ≥99.9% killing J->K

References

The Trojan Horse Strategy: A Technical Guide to the Cellular Uptake of Nikkomycin Z via Peptide Permeases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a potent competitive inhibitor of chitin synthase, represents a promising antifungal agent with a targeted mechanism of action. Its efficacy, however, is critically dependent on its transport into the fungal cell, a process mediated by peptide permeases. This technical guide provides an in-depth analysis of the cellular uptake of Nikkomycin Z, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this "Trojan horse" strategy for antifungal drug delivery.

Introduction: The Fungal Cell Wall and the Promise of Nikkomycin Z

The fungal cell wall is a dynamic and essential organelle, providing structural support and protection from osmotic stress. A key component of the cell wall in most pathogenic fungi is chitin, a polymer of N-acetylglucosamine.[1] The enzymes responsible for chitin synthesis are therefore attractive targets for the development of antifungal drugs with high specificity, as chitin is absent in mammalian cells.[1]

Nikkomycin Z is a peptidyl-nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase.[1] Its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of the enzyme, thereby halting chitin production and compromising fungal cell wall integrity.[2][3] However, for Nikkomycin Z to exert its inhibitory effect, it must first traverse the fungal plasma membrane to reach its intracellular target. This transport is not a passive process but is actively facilitated by a family of transporters known as peptide permeases.

Mechanism of Action and Cellular Uptake

The antifungal activity of Nikkomycin Z is a two-step process: cellular entry via peptide permeases followed by the inhibition of chitin synthase.

Peptide Permease-Mediated Transport

Fungi possess a range of peptide transport systems to acquire peptides from their environment as a source of nutrients. Nikkomycin Z, with its peptide-like structure, is recognized and transported by these permeases. In Candida albicans, it has been shown that the uptake of Nikkomycin Z is mediated by a di/tripeptide transport system. This reliance on peptide transporters is both a strength and a potential weakness. While it allows for efficient accumulation of the drug inside the fungal cell, it also means that the presence of other peptides in the environment can competitively inhibit Nikkomycin Z uptake, potentially reducing its in vivo efficacy.

Competitive Inhibition of Chitin Synthase

Once inside the cell, Nikkomycin Z acts as a competitive inhibitor of chitin synthase. Fungi typically possess multiple chitin synthase isoenzymes, and the susceptibility of a particular species to Nikkomycin Z can depend on which isoenzymes are inhibited. In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3), albeit with different potencies. The inhibition of these enzymes disrupts the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

NikkomycinZ_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NikZ_out Nikkomycin Z Permease Peptide Permease NikZ_out->Permease Uptake Peptides_out Dipeptides/ Tripeptides Peptides_out->Permease Competitive Uptake NikZ_in Nikkomycin Z Permease->NikZ_in ChitinSynthase Chitin Synthase NikZ_in->ChitinSynthase Inhibition Chitin Chitin ChitinSynthase->Chitin Synthesis CellLysis Cell Lysis ChitinSynthase->CellLysis Leads to UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ChitinSynthase Substrate

Mechanism of Nikkomycin Z uptake and action.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of Nikkomycin Z.

Table 1: In Vitro Inhibition of Candida albicans Chitin Synthase Isozymes by Nikkomycin Z

Target EnzymeIC50 (µM)Reference
CaChs115
CaChs20.8
CaChs313

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z Against Various Fungal Species

Fungal SpeciesIsolate TypeMIC Range (µg/mL)Reference
Candida albicansVarious clinical isolates≤0.5 to 32 (MIC80)
Candida parapsilosisAzole-resistant isolates1 to 4 (MIC80)
Candida tropicalisNot specified>64
Candida kruseiNot specified>64
Candida glabrataNot specified>64
Cryptococcus neoformans15 clinical isolates0.5 to >64 (MIC80)
Coccidioides immitisMycelial phase1 to 16 (MIC80)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and activity of Nikkomycin Z.

Radiolabeled Peptide/Nikkomycin Z Uptake Assay in Yeast

This protocol is adapted from standard yeast uptake assays and can be used to determine the kinetics of Nikkomycin Z transport.

Objective: To measure the rate of uptake of radiolabeled Nikkomycin Z or a competing radiolabeled dipeptide into yeast cells.

Materials:

  • Yeast strain of interest (e.g., Candida albicans)

  • Minimal proline (MP) broth

  • Radiolabeled Nikkomycin Z ([³H]Nikkomycin Z) or a suitable radiolabeled dipeptide (e.g., [³H]Leu-Leu)

  • Unlabeled Nikkomycin Z and other peptides for competition assays

  • 2% Glucose solution

  • 2x uptake medium (2% glucose, 20 mM sodium citrate-potassium phosphate, pH 5.5)

  • HAWP membrane filters (0.45 µm)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Vacuum filtration manifold

Procedure:

  • Cell Culture: Grow yeast cells overnight at 30°C in MP broth to induce the expression of peptide transporters.

  • Cell Preparation: Harvest log-phase cells by centrifugation, wash three times with 2% glucose, and resuspend in 2% glucose to a final concentration of 1x10⁸ cells/mL.

  • Uptake Assay: a. Pre-warm the cell suspension and 2x uptake medium to 30°C. b. In a microfuge tube, mix 60 µL of the cell suspension with 60 µL of 2x uptake medium containing the desired concentration of radiolabeled substrate. For competition assays, include unlabeled competitors in the uptake medium. c. Incubate at 30°C for various time points (e.g., 10 seconds to 10 minutes). d. Stop the reaction by rapidly filtering the cell suspension through a pre-wetted HAWP membrane filter using a vacuum manifold. e. Wash the filter twice with ice-cold 2% glucose to remove unincorporated radiolabel.

  • Quantification: a. Place the filter in a scintillation vial with scintillation cocktail. b. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Correct for non-specific binding by subtracting the radioactivity of a zero-time point or a control with a transporter-deficient strain. b. Plot the uptake of the radiolabeled substrate over time to determine the initial rate of transport. c. For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Uptake_Assay_Workflow Start Start Culture Overnight Cell Culture in MP Broth Start->Culture Prepare Harvest, Wash, and Resuspend Cells Culture->Prepare Assay Incubate Cells with Radiolabeled Substrate Prepare->Assay Stop Rapid Filtration and Washing Assay->Stop Quantify Scintillation Counting Stop->Quantify Analyze Data Analysis (Km, Vmax) Quantify->Analyze End End Analyze->End

Workflow for a radiolabeled uptake assay.
In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive method for measuring chitin synthase activity.

Objective: To determine the inhibitory effect of Nikkomycin Z on chitin synthase activity in a cell-free extract.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Reaction mixture (50 mM Tris-HCl, pH 7.5, 80 mM N-acetyl-D-glucosamine, 8 mM UDP-N-acetyl-D-glucosamine)

  • Nikkomycin Z stock solution

  • Wheat Germ Agglutinin (WGA)-coated microtiter plate

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Cell-Free Extract: a. Grow fungal cells to mid-log phase and harvest by centrifugation. b. Lyse the cells by mechanical disruption (e.g., bead beating) in lysis buffer. c. Centrifuge the lysate at high speed to pellet the membrane fraction containing chitin synthases. Resuspend the pellet in lysis buffer.

  • Enzymatic Reaction: a. To the wells of a WGA-coated microtiter plate, add the reaction mixture. b. Add varying concentrations of Nikkomycin Z to the test wells and a solvent control to the control wells. c. Initiate the reaction by adding the cell-free extract to each well. d. Incubate the plate at 30°C for a defined period (e.g., 1-3 hours).

  • Detection: a. Wash the plate thoroughly to remove unreacted substrates. b. Add WGA-HRP conjugate to each well and incubate. c. Wash the plate again and add TMB substrate. d. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: a. The absorbance is proportional to the amount of chitin synthesized. b. Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to the control and determine the IC50 value.

Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of Nikkomycin Z against a fungal isolate.

Materials:

  • Nikkomycin Z

  • RPMI 1640 medium buffered with MOPS to pH 6.0

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer or hemacytometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically an 80% reduction in turbidity for yeasts, or complete visual inhibition for molds) compared to the growth control.

Conclusion

The cellular uptake of Nikkomycin Z via peptide permeases is a fascinating example of a "Trojan horse" mechanism in antifungal therapy. By exploiting the fungus's own nutrient uptake systems, Nikkomycin Z can efficiently enter the cell and inhibit its target, chitin synthase. Understanding the intricacies of this transport process is crucial for the rational design of more effective antifungal agents and for developing strategies to overcome potential resistance mechanisms. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cellular pharmacology of Nikkomycin Z and other peptide-based antifungal drugs.

References

Methodological & Application

Nikkomycin Z: Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that presents a promising avenue for antifungal therapy due to its unique mechanism of action: the competitive inhibition of chitin synthase.[1][2] Chitin is an essential polysaccharide component of the fungal cell wall, and its absence in mammalian cells makes Nikkomycin Z a selective and potentially less toxic therapeutic agent.[2][3] This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Nikkomycin Z. The methodologies are primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, with specific modifications pertinent to the characteristics of Nikkomycin Z.[1]

Mechanism of Action

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, a critical enzyme in the biosynthesis of chitin. By mimicking the natural substrate, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of chitin synthase, effectively halting the production of chitin chains. This disruption of the cell wall's structural integrity leads to osmotic instability and, ultimately, fungal cell death. The uptake of Nikkomycin Z into the fungal cell is facilitated by a dipeptide permease transport system.

Nikkomycin_Mechanism_of_Action cluster_cell Fungal Cell cluster_transport Transport UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Nikkomycin_Z_in Nikkomycin Z Nikkomycin_Z_in->Chitin_Synthase Competitively Inhibits Chitin Chitin Synthesis Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Nikkomycin_Z_out Nikkomycin Z (Extracellular) Permease Dipeptide Permease Nikkomycin_Z_out->Permease Transported into cell

Caption: Mechanism of action of Nikkomycin Z.

Data Presentation: In Vitro Susceptibility of Various Fungi to Nikkomycin Z

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for Nikkomycin Z against a variety of fungal species as reported in the literature. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Table 1: Nikkomycin Z MICs for Candida Species

Fungal SpeciesMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Candida albicans-≤0.5 - 32
Candida parapsilosis-1 - 4
Candida tropicalis>64-
Candida krusei>64-
Candida glabrata>64-
Candida auris2-

Table 2: Nikkomycin Z MICs for Other Yeasts and Dimorphic Fungi

Fungal SpeciesMIC₈₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Cryptococcus neoformans>640.5 - >64
Coccidioides immitis (mycelial)4.9-
Coccidioides immitis (spherule)-0.0156

Table 3: Nikkomycin Z MICs for Filamentous Fungi

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Aspergillus fumigatus32 - >128
Aspergillus niger>64
Aspergillus versicolor>64
Aspergillus nidulans>64
Fusarium spp.800 - 1600

Experimental Protocols

The following is a detailed protocol for determining the MIC of Nikkomycin Z using the broth microdilution method.

I. Materials and Reagents
  • Nikkomycin Z powder

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Hydrochloric acid (HCl), 1 M

  • Sterile, 96-well microdilution plates

  • Spectrophotometer

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)

  • Sterile saline (0.85%)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) (optional, if needed for stock solution)

  • 0.22 µm sterile filters

II. Preparation of Media and Nikkomycin Z Stock Solution
  • Prepare RPMI-MOPS Medium: Prepare RPMI-1640 medium following the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 using 1 M HCl. This acidic pH is crucial for the stability of Nikkomycin Z. Sterilize the medium by filtration through a 0.22 µm filter.

  • Prepare Nikkomycin Z Stock Solution: Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize the stock solution by filtration. Store aliquots at -70°C until use.

III. Inoculum Preparation

A. Yeast Inoculum (Candida spp., Cryptococcus spp.)

  • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

  • Harvest several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in the RPMI-MOPS medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

B. Filamentous Fungi Inoculum (Aspergillus spp., etc.)

  • Grow the mold on a suitable agar, such as Potato Dextrose Agar (PDA), at 35°C for 7 days or until sporulation is evident.

  • Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Transfer the conidial suspension to a sterile tube. Let heavy particles settle for 3-5 minutes.

  • Adjust the turbidity of the conidial supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This is typically done by counting with a hemocytometer or using a spectrophotometer.

IV. Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Media_Prep 1. Prepare RPMI-MOPS Medium (pH 6.0) Drug_Prep 2. Prepare Nikkomycin Z Stock Solution Inoculum_Prep 3. Prepare Standardized Fungal Inoculum Serial_Dilution 5. Create 2-fold serial dilutions of Nikkomycin Z Drug_Prep->Serial_Dilution Add_Inoculum 6. Add 100 µL Inoculum to each well Inoculum_Prep->Add_Inoculum Dispense_Media 4. Dispense 100 µL Medium into 96-well plate Dispense_Media->Serial_Dilution Incubate 7. Incubate at 35°C (24-72h) Add_Inoculum->Incubate Read_MIC 8. Read MIC visually or spectrophotometrically

Caption: Broth microdilution workflow for MIC determination.

  • Plate Preparation: Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microdilution plate.

  • Serial Dilution: Add 100 µL of the Nikkomycin Z stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of drug concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, including a drug-free growth control well. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

V. Determination of MIC

The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of fungal growth compared to the drug-free control well.

  • For Yeasts: The endpoint is often defined as an 80% reduction in turbidity (MIC-2 or MIC₈₀) as determined visually or with a spectrophotometer.

  • For Filamentous Fungi: The MIC is typically the concentration that shows complete visual inhibition of growth.

VI. Quality Control

It is essential to include a quality control strain with a known MIC range in each assay to ensure the accuracy and reproducibility of the results. While specific CLSI or EUCAST-defined QC ranges for Nikkomycin Z have not been established, laboratories should establish their own internal QC ranges using reference strains.

Conclusion

Nikkomycin Z shows a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting chitin synthase offers a significant advantage over existing antifungal agents. While standardized clinical breakpoints from bodies like CLSI and EUCAST are not yet available, the provided protocols, adapted from established standards, offer a robust framework for the in vitro evaluation of Nikkomycin Z. Adherence to these standardized methods is critical for generating reliable and comparable data, which is essential for the continued research and development of this promising antifungal agent. The potential for synergistic interactions with other antifungal classes, such as azoles and echinocandins, further highlights the therapeutic potential of Nikkomycin Z in combination therapies for challenging mycoses.

References

Application Notes and Protocols for Nikkomycin Z Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1] Since chitin is a crucial structural component of the fungal cell wall and is absent in mammals, Nikkomycin Z presents a promising selective target for antifungal therapy.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against various fungal isolates using the broth microdilution method. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for yeasts and filamentous fungi, respectively.[1][3]

Principle of the Method

The broth microdilution assay is a standardized method used to determine the in vitro susceptibility of a fungal isolate to an antimicrobial agent. The assay involves challenging a standardized fungal inoculum with serial twofold dilutions of Nikkomycin Z in a 96-well microtiter plate. Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of Nikkomycin Z that inhibits fungal growth.[1]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z targets the fungal cell wall by competitively inhibiting chitin synthase, a key enzyme in the synthesis of chitin. Chitin is a long-chain polymer of N-acetylglucosamine that provides structural integrity to the fungal cell wall. By mimicking the natural substrate of chitin synthase, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of the enzyme, thereby blocking the formation of chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

NikkomycinZ_Mechanism cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Chitin Synthesis NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Competitive Inhibition

Mechanism of Nikkomycin Z Action

Materials and Reagents

  • Nikkomycin Z powder

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water or Dimethyl sulfoxide (DMSO)

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol

The following protocol is adapted from the CLSI M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Preparation of Media

Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 6.0, as Nikkomycin Z is more stable under acidic conditions. Sterilize by filtration.

Preparation of Nikkomycin Z Stock Solution

Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store the stock solution at -20°C or as recommended by the supplier.

Inoculum Preparation

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

  • Harvest fresh colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (optical density of 0.09-0.13), which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the adjusted inoculum 1:1000 in RPMI-MOPS medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

  • Grow the fungal isolates on an appropriate agar medium until sporulation is evident.

  • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

  • Adjust the conidial suspension to a concentration of 1 x 10^4 conidia/mL using a hemacytometer for counting.

Assay Procedure
  • Perform serial twofold dilutions of the Nikkomycin Z stock solution in RPMI-MOPS medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 0.5 to 64 µg/mL).

  • Dispense 100 µL of each Nikkomycin Z dilution into the appropriate wells of the test microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well containing the Nikkomycin Z dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentration.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) for each isolate.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

Reading and Interpretation of MICs

The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth compared to the growth control.

  • For yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).

  • For filamentous fungi: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare RPMI-MOPS Medium (pH 6.0) D Perform Serial Dilutions of Nikkomycin Z in a 96-well plate A->D B Prepare Nikkomycin Z Stock Solution B->D C Prepare Fungal Inoculum (0.5 McFarland for yeasts) E Add 100 µL of Fungal Inoculum to each well C->E D->E F Incubate at 35°C (24-72 hours) E->F G Visually Read MIC (Lowest concentration with significant growth inhibition) F->G

Broth Microdilution Workflow for MIC Determination

Data Presentation

The following tables summarize the reported MIC ranges for Nikkomycin Z against various fungal species. It is important to note that testing methodologies may vary between studies, which can influence the reported MIC values.

Table 1: MIC of Nikkomycin Z against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans15≤0.5 - 32--
Candida parapsilosis41 - 42-
Candida tropicalis->64--
Candida krusei->64--
Candida glabrata->64--
Candida auris1000.125 - >64232

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference.

Table 2: MIC of Nikkomycin Z against Other Fungal Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₈₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)10-4.9
Cryptococcus neoformans150.5 - >64-
Aspergillus fumigatus---
Aspergillus flavus---
Histoplasma capsulatum204 - ≥64-

Quality Control

It is essential to include quality control strains with known MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). While specific CLSI or EUCAST defined QC ranges for Nikkomycin Z are not yet established, laboratories should establish their own internal QC ranges.

Table 3: Expected MIC Ranges for Quality Control Strains

QC StrainExpected MIC Range (µg/mL)Reference(s)
Candida parapsilosis ATCC 220191 - 4
Candida krusei ATCC 6258>64

Conclusion

This document provides a comprehensive guide for determining the MIC of Nikkomycin Z using a standardized broth microdilution method. Adherence to these protocols is critical for obtaining reliable and comparable data, which is essential for the evaluation of this promising antifungal agent. The provided data on MIC ranges and quality control parameters will aid researchers in the accurate assessment of Nikkomycin Z's in vitro efficacy.

References

Application Notes and Protocols: Checkerboard Synergy Assay of Nikkomycin Z with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant challenge in treating invasive fungal infections. Combination therapy, utilizing antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. Nikkomycin Z, an inhibitor of chitin synthase, targets a crucial component of the fungal cell wall that is absent in mammals, making it an attractive candidate for combination therapies.[1][2] These application notes provide a comprehensive guide to evaluating the synergistic interactions of Nikkomycin Z with other antifungal agents using the checkerboard broth dilution assay.

Mechanism of Synergistic Action

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme responsible for polymerizing N-acetylglucosamine into chitin, a vital structural component of the fungal cell wall.[1][3] Its synergistic effects with other antifungals are rooted in the interconnected nature of fungal cell wall and cell membrane synthesis.

  • With Echinocandins: Echinocandins (e.g., caspofungin, micafungin) inhibit β-(1,3)-D-glucan synthase, another critical enzyme in cell wall biosynthesis.[1] Fungi exposed to echinocandins often upregulate chitin synthesis as a compensatory mechanism, making them more susceptible to the inhibitory action of Nikkomycin Z. The simultaneous inhibition of both chitin and glucan synthesis pathways leads to a potent synergistic effect, impairing the construction of the cell wall.

  • With Azoles: Azoles (e.g., fluconazole, itraconazole) inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. The disruption of the cell membrane by azoles may affect the localization and function of the membrane-bound chitin synthase, which, combined with the direct inhibition of chitin synthesis by Nikkomycin Z, results in a synergistic effect.

Quantitative Synergy Data

The following tables summarize the quantitative data from checkerboard synergy assays of Nikkomycin Z with various antifungal agents against different fungal species. The Fractional Inhibitory Concentration Index (FICI) is used to define the nature of the interaction.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifferent: 1.0 < FICI ≤ 4.0

  • Antagonistic: FICI > 4.0

Nikkomycin Z in Combination with Echinocandins
Fungal SpeciesCombinationFICI Value/RangeInteractionReference
Candida albicansNikkomycin Z + Anidulafungin<0.5Synergy
Candida albicansNikkomycin Z + Micafungin<0.5Synergy
Candida albicans (biofilms)Nikkomycin Z + CaspofunginNot specified, but synergisticSynergy
Candida albicans (biofilms)Nikkomycin Z + MicafunginNot specified, but synergisticSynergy
Candida parapsilosis (biofilms)Nikkomycin Z + CaspofunginNot specified, but synergisticSynergy
Candida parapsilosis (biofilms)Nikkomycin Z + MicafunginNot specified, but synergisticSynergy
Aspergillus fumigatusNikkomycin Z + FK463 (Echinocandin)≤0.5Synergy
Nikkomycin Z in Combination with Azoles
Fungal SpeciesCombinationFICI Value/RangeInteractionReference
Candida albicansNikkomycin Z + Fluconazole0.48Synergy
Candida albicansNikkomycin Z + Itraconazole0.2Synergy
Candida albicansNikkomycin Z + Azoles0.016 - 0.28Marked Synergy
Candida parapsilosisNikkomycin Z + Fluconazole0.32Synergy
Candida parapsilosisNikkomycin Z + Itraconazole0.46Synergy
Cryptococcus neoformansNikkomycin Z + Fluconazole0.72Additive
Cryptococcus neoformansNikkomycin Z + Itraconazole0.49Synergy
Coccidioides immitisNikkomycin Z + Fluconazole0.44Synergy
Coccidioides immitisNikkomycin Z + Itraconazole0.47Synergy
Aspergillus fumigatusNikkomycin Z + Itraconazole0.35Synergy
Aspergillus flavusNikkomycin Z + Itraconazole0.35Synergy

Experimental Protocols

Checkerboard Broth Dilution Assay Protocol

This protocol outlines the in vitro method for assessing the interaction between Nikkomycin Z and another antifungal agent.

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of Nikkomycin Z and the second antifungal agent at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent (e.g., water, DMSO).

  • Prepare a series of twofold dilutions of each antifungal agent in a liquid medium such as RPMI 1640.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

  • Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

3. Checkerboard Assay Setup (96-Well Plate):

  • Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.

  • In column 1, add 100 µL of the Nikkomycin Z working solution (at 2x the highest desired final concentration) to row A. Perform serial twofold dilutions down the column from row A to G.

  • Similarly, in row H, add 100 µL of the second antifungal's working solution to column 1 and perform serial twofold dilutions across the row from column 1 to 11.

  • Prepare intermediate dilutions of both drugs in RPMI 1640 medium.

  • Dispense 50 µL of the appropriate Nikkomycin Z dilution into each well of the corresponding column.

  • Dispense 50 µL of the appropriate second antifungal dilution into each well of the corresponding row. This will result in a matrix of drug combinations.

  • Row H will contain only dilutions of the second antifungal (MIC control), and column 12 will contain only dilutions of Nikkomycin Z (MIC control). Well H12 will serve as the growth control (no drug).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

5. Determination of MIC and FICI Calculation:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the growth control.

  • The MIC of each drug alone is determined from the control wells (row H and column 12).

  • The MIC of each drug in combination is determined from the wells containing both drugs.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Nikkomycin Z = MIC of Nikkomycin Z in combination / MIC of Nikkomycin Z alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FICI is the sum of the FICs for each drug:

    • FICI = FIC of Nikkomycin Z + FIC of Drug B

  • The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported as the result of the interaction.

Visualizations

Fungal Cell Wall Synthesis and Antifungal Targets

Fungal_Cell_Wall_Synthesis cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall Synthesis Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_demethylase Lanosterol_demethylase->Ergosterol Azoles Azoles (Fluconazole, Itraconazole) Azoles->Lanosterol_demethylase Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin->Fungal_Cell_Wall Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Glucan->Fungal_Cell_Wall Echinocandins Echinocandins (Caspofungin, Micafungin) Echinocandins->Glucan_Synthase Inhibition

Caption: Antifungal targets in the fungal cell wall and membrane.

Checkerboard Synergy Assay Workflow

Checkerboard_Workflow arrow arrow start Start prep_drugs Prepare Antifungal Stock Solutions (Nikkomycin Z & Drug B) start->prep_drugs prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Set up 96-Well Plate (Serial Dilutions of Drugs) prep_drugs->plate_setup inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calculate_fici Calculate FIC and FICI Values read_mic->calculate_fici interpret Interpret Results (Synergy, Additive, Indifferent, Antagonistic) calculate_fici->interpret end End interpret->end

Caption: Workflow of a checkerboard assay for synergy testing.

Conclusion

The checkerboard synergy assay is a valuable tool for investigating the interactions between Nikkomycin Z and other antifungal agents. The data strongly suggest that Nikkomycin Z exhibits significant synergistic activity with both echinocandins and azoles against a broad range of fungal pathogens. This makes Nikkomycin Z a compelling candidate for combination therapies, particularly in the context of emerging resistance to frontline antifungal agents. The protocols and data presented in these application notes provide a foundation for researchers to further explore and harness the therapeutic potential of Nikkomycin Z in combination regimens.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nikkomycin M in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Nikkomycin M in human plasma. The protocol is adapted from a validated method for the closely related compound, Nikkomycin Z, and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalysis.[1] The methodology encompasses plasma sample preparation involving protein precipitation and ultrafiltration, followed by reversed-phase HPLC analysis. Detailed experimental protocols and method validation parameters based on established guidelines are provided to ensure data accuracy and reproducibility.

Introduction

Nikkomycins are a group of peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin synthase, an essential enzyme for fungal cell wall synthesis.[2][3] This mechanism of action makes them promising antifungal agents with a high degree of selectivity, as chitin is not present in mammals.[4] Accurate quantification of this compound in biological matrices such as plasma is crucial for preclinical and clinical pharmacokinetic and toxicokinetic studies. This application note provides a comprehensive protocol for the determination of this compound in plasma using HPLC with UV detection, based on established methods for similar Nikkomycin analogs.[1]

Materials and Reagents

  • This compound reference standard

  • Nikkomycin Z (or other suitable internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid

  • Sodium dodecyl sulfate (SDS)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Ultrafiltration devices (e.g., 10 kDa MWCO)

Equipment

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Syringe filters (0.22 µm)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade water to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with HPLC-grade water to achieve concentrations for the calibration curve.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation from Plasma

The following protocol is adapted from a method for Nikkomycin Z in plasma.

  • To 150 µL of plasma sample (or standard/QC), add 30 µL of a 2 mg/mL sodium dodecyl sulfate (SDS) solution in water.

  • Vortex the mixture for 30 seconds.

  • Transfer the mixture to an ultrafiltration device.

  • Centrifuge according to the manufacturer's instructions for the ultrafiltration device to separate the protein-free filtrate.

  • Transfer 80 µL of the filtrate to an HPLC vial.

  • Add 20 µL of 6 M acetic acid to the vial and vortex to mix.

  • The sample is now ready for injection into the HPLC system.

HPLC Chromatographic Conditions

The following conditions are recommended as a starting point and should be optimized for this compound.

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 5% to 40% acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength UV detection between 260-290 nm should be evaluated to find the absorption maximum for this compound. Nikkomycin analogs have shown maximum absorption in this range.
Run Time Approximately 20 minutes, or until the analyte and any interfering peaks have eluted.

Method Validation

A full method validation should be performed according to international guidelines (e.g., ICH M10) to ensure the reliability of the results. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range of the samples. A correlation coefficient (r²) of >0.99 is typically required. For Nikkomycin Z in plasma, a linear range of 0.25–8.00 µg/mL has been reported.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be determined at the LLOQ, low, medium, and high QC concentrations. Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Nikkomycin Z, a LLOQ of 48 ng/mL in plasma has been achieved.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C. Nikkomycin Z has been shown to be more stable under acidic conditions. Studies have also investigated the stability of Nikkomycin Z in plasma, which can be affected by esterases.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-40% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 280 nm (to be optimized)
Injection Volume 20 µL

Table 2: Representative Method Validation Parameters (Hypothetical for this compound)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Range 0.05 - 10 µg/mL
LLOQ 0.05 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducible
Freeze-Thaw Stability Stable for at least 3 cycles
Short-Term Stability (24h, RT) Stable
Long-Term Stability (-80°C) Stable for at least 3 months

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 150 µL Plasma Sample add_sds Add 30 µL of 2 mg/mL SDS plasma->add_sds vortex1 Vortex add_sds->vortex1 ultrafiltration Ultrafiltration vortex1->ultrafiltration centrifuge Centrifuge ultrafiltration->centrifuge collect_filtrate Collect 80 µL Filtrate centrifuge->collect_filtrate add_acid Add 20 µL of 6M Acetic Acid collect_filtrate->add_acid vortex2 Vortex add_acid->vortex2 ready_sample Sample Ready for Injection vortex2->ready_sample hplc_injection Inject 20 µL into HPLC ready_sample->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (260-290 nm) separation->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Workflow for Plasma Sample Preparation and HPLC Analysis of this compound.

Conclusion

This application note provides a detailed starting point for the development and validation of a robust HPLC method for the quantification of this compound in human plasma. The described sample preparation technique is effective for removing proteins, and the proposed HPLC conditions are based on successful methods for similar compounds. Adherence to rigorous method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other bioanalytical studies.

References

Application Notes and Protocols: Murine Model of Coccidioidomycosis for Nikkomycin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, also known as Valley Fever, is a fungal disease caused by the inhalation of Coccidioides immitis or Coccidioides posadasii spores.[1] While many infections are asymptomatic, the disease can progress to severe pulmonary and disseminated conditions, including life-threatening meningitis.[1] Current antifungal therapies are often limited by toxicity and the potential for relapse.[1] Nikkomycin Z, an investigational antifungal agent, presents a promising therapeutic alternative. It functions by inhibiting chitin synthase, an enzyme crucial for the fungal cell wall but absent in mammals, which suggests a high therapeutic index.[1][2] Murine models are indispensable for the preclinical assessment of Nikkomycin Z's efficacy. This document provides detailed methodologies for establishing murine models of coccidioidomycosis and protocols for evaluating the efficacy of Nikkomycin Z.

Mechanism of Action: Nikkomycin Z

Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme in the synthesis of chitin, a vital component of the fungal cell wall. By blocking chitin production, Nikkomycin Z disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This targeted mechanism of action makes it a highly specific antifungal agent with minimal expected off-target effects in mammalian hosts.

Nikkomycin_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesizes Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Disruption leads to Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits

Caption: Mechanism of action of Nikkomycin Z.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for in vivo efficacy testing of Nikkomycin Z in a murine model of coccidioidomycosis.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (Coccidioides posadasii) Inoculum_Prep 2. Arthroconidia Harvest & Quantification Fungal_Culture->Inoculum_Prep Infection 4. Intranasal/ Intravenous Infection Inoculum_Prep->Infection Animal_Acclimation 3. Animal Acclimation (e.g., C57BL/6 mice) Animal_Acclimation->Infection Treatment_Groups 5. Randomization into Treatment Groups Infection->Treatment_Groups Treatment_Admin 6. Nikkomycin Z/ Vehicle Administration Treatment_Groups->Treatment_Admin Monitoring 7. Daily Monitoring (Survival, Weight, Clinical Signs) Treatment_Admin->Monitoring Euthanasia 8. Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Organ_Harvest 9. Organ Harvest (Lungs, Spleen, Brain) Euthanasia->Organ_Harvest Fungal_Burden 10. Fungal Burden Quantification (CFU) Organ_Harvest->Fungal_Burden Histopathology 11. Histopathology Organ_Harvest->Histopathology Data_Analysis 12. Statistical Analysis Fungal_Burden->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for Nikkomycin Z efficacy testing.

Murine Model of Pulmonary Coccidioidomycosis

This model is ideal for evaluating the efficacy of Nikkomycin Z against the most common form of coccidioidomycosis.

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or Swiss-Webster mice (female, 8 weeks old) are commonly used.

  • Acclimation: Animals should be acclimated for at least one week prior to infection.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Coccidioides posadasii (e.g., strain Silveira) is grown on glucose-yeast extract agar until maturity.

  • Harvesting: Arthroconidia are harvested and counted using a hemocytometer.

  • Inoculum: Prepare a suspension of 50-500 spores in sterile saline.

3. Infection Procedure (Intranasal):

  • Anesthetize mice with a cocktail of ketamine and xylazine (e.g., 80 mg/kg ketamine, 8 mg/kg xylazine) administered intraperitoneally.

  • Hold the mouse in a supine position.

  • Carefully pipette the desired inoculum (e.g., 30 µL) onto the nares, allowing the mouse to inhale the suspension.

4. Treatment:

  • Initiate treatment at 48 or 120 hours post-infection to model both early and established disease.

  • Nikkomycin Z is typically administered orally (p.o.) via gavage, for instance, twice daily. Doses can range from 20 to 160 mg/kg/day.

5. Efficacy Endpoints:

  • Survival: Monitor mice daily for morbidity and mortality.

  • Organ Fungal Burden: At a predetermined time point, euthanize a cohort of mice and aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar.

    • Incubate and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.

Murine Model of Disseminated Coccidioidomycosis

This model is used to assess the efficacy of Nikkomycin Z against systemic infection.

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: Immunocompetent strains such as ICR are suitable.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Coccidioides posadasii arthroconidia.

  • Inoculum: Prepare a low or high inoculum of arthroconidia in sterile saline to induce varying disease severity.

3. Infection Procedure (Intravenous):

  • Warm the mice to dilate the lateral tail veins.

  • Inject the fungal suspension (e.g., in 0.1 mL) into a lateral tail vein.

4. Treatment:

  • Begin therapy a few days post-infection (e.g., day 3 or 4) and continue for a defined period (e.g., 5 days).

  • Nikkomycin Z can be administered intraperitoneally (i.p.) or orally in drinking water to simulate sustained-release dosing.

5. Efficacy Endpoints:

  • Survival: Monitor mice daily.

  • Organ Fungal Burden: Harvest lungs, liver, and spleen to quantify the fungal burden (CFU/g of tissue).

Murine Model of Central Nervous System (CNS) Coccidioidomycosis

This model is critical for evaluating Nikkomycin Z's ability to treat the most severe form of the disease.

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: ICR mice (male) are a suitable model.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Coccidioides immitis or C. posadasii arthroconidia.

  • Inoculum: Prepare a suspension of a specific number of arthroconidia (e.g., 100-4,400).

3. Infection Procedure (Intracranial):

  • Anesthetize mice.

  • Inoculate the arthroconidia directly into the cranium.

4. Treatment:

  • Treatment typically begins 48 hours post-inoculation.

  • Nikkomycin Z can be administered orally via gavage multiple times a day (e.g., three times daily) or in the drinking water. Fluconazole is often used as a comparator drug.

5. Efficacy Endpoints:

  • Survival: Monitor daily for the duration of the study (e.g., 30 days).

  • Brain Fungal Burden: Euthanize a cohort of mice at a specific time point (e.g., day 9 post-inoculation), and harvest brains for CFU quantification.

Data Presentation

The efficacy of Nikkomycin Z has been demonstrated across various murine models of coccidioidomycosis. The following tables summarize key quantitative findings from published studies.

Table 1: Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis

Treatment Group (mg/kg/day, p.o.)Mean Lung Fungal Burden (log10 CFU) ± SDPercent of Mice with Negative Lung CulturesReference
Placebo4.9 ± 3.00%
Nikkomycin Z (20)2.6 ± 1.617%
Nikkomycin Z (40)Not Reported0%
Nikkomycin Z (80)0.45 ± 1.183%
Nikkomycin Z (160)Not Reported83%

Table 2: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis (Sustained-Release Dosing)

Treatment Group (mg/kg/day)Survival RatePercent of Mice with Sterile BrainsReference
Untreated Control11%0%
Fluconazole (100, gavage)50%20%
Nikkomycin Z (30, in water)70%86%
Nikkomycin Z (100, in water)90%89%
Nikkomycin Z (300, in water)100%80%

Table 3: Efficacy of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis (High-Inoculum Challenge)

Treatment Group (mg/kg/day, p.o. in water)Mean Lung Fungal Burden Reduction (log10 CFU) vs. ControlMean Liver Fungal Burden Reduction (log10 CFU) vs. ControlMean Spleen Fungal Burden Reduction (log10 CFU) vs. ControlReference
Fluconazole (100, gavage)>2>2>2
Nikkomycin Z (≥200)>3>3>3

Note: All Nikkomycin Z doses of ≥200 mg/kg/day were superior to fluconazole in reducing organ fungal burden in this model.

Conclusion

The murine model is a robust and essential tool for the preclinical evaluation of antifungal agents against coccidioidomycosis. The protocols outlined in this document provide a framework for conducting efficacy studies of Nikkomycin Z in pulmonary, disseminated, and CNS infection models. The presented data demonstrates the potent activity of Nikkomycin Z in reducing fungal burden and improving survival in these models, supporting its continued development as a potential therapy for coccidioidomycosis.

References

Application Notes and Protocols for Chitin Synthase Activity Assay Using Nikkomycin Z as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall and insect exoskeleton, providing structural rigidity and protection.[1][2] Its absence in vertebrates establishes the enzymes responsible for its synthesis, chitin synthases (CHS), as compelling targets for the development of novel antifungal and insecticidal agents. The in vitro chitin synthase activity assay is a critical tool for elucidating the kinetics of these enzymes and for screening potential inhibitors in drug discovery pipelines. Nikkomycin Z, a peptidyl-nucleoside antibiotic, is a well-characterized competitive inhibitor of chitin synthase, acting as a substrate analog to UDP-N-acetylglucosamine (UDP-GlcNAc), the enzyme's natural substrate.[2][3]

These application notes provide a comprehensive, detailed protocol for a non-radioactive, high-throughput chitin synthase activity assay. This method relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by a colorimetric detection method.[4]

Data Presentation

The inhibitory activity of Nikkomycin Z against various chitin synthase (Chs) isozymes is summarized in the table below. It is important to note that IC₅₀ values can vary based on experimental conditions, including enzyme and substrate concentrations.

InhibitorTarget Organism / EnzymeIC₅₀ Value (µM)Reference
Nikkomycin ZCandida albicans (CaChs1)15
Nikkomycin ZCandida albicans (CaChs2)0.8
Nikkomycin ZCandida albicans (CaChs3)13

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fungal chitin biosynthesis pathway with the point of inhibition by Nikkomycin Z, and the general experimental workflow for the chitin synthase activity assay.

G Fungal Chitin Biosynthesis Pathway and Nikkomycin Z Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site Chitin Chitin Polymer ChitinSynthase->Chitin Synthesizes Nikkomycin Nikkomycin Z (Competitive Inhibitor) Nikkomycin->ChitinSynthase Blocks active site

Caption: Fungal chitin biosynthesis and inhibition by Nikkomycin Z.

G Experimental Workflow: Chitin Synthase Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction & Inhibition cluster_detection Detection & Analysis PlatePrep 1. Coat 96-well plate with Wheat Germ Agglutinin (WGA) Block 3. Block plate to prevent non-specific binding PlatePrep->Block EnzymePrep 2. Prepare crude chitin synthase extract AddEnzyme 6. Initiate reaction with enzyme extract & incubate EnzymePrep->AddEnzyme AddMix 4. Add reaction mixture (containing UDP-GlcNAc) Block->AddMix AddInhibitor 5. Add Nikkomycin Z (or test compound) AddMix->AddInhibitor AddInhibitor->AddEnzyme Wash1 7. Wash plate to remove unbound reagents AddEnzyme->Wash1 AddWGA_HRP 8. Add WGA-HRP conjugate and incubate Wash1->AddWGA_HRP Wash2 9. Wash plate to remove unbound conjugate AddWGA_HRP->Wash2 AddSubstrate 10. Add TMB substrate for color development Wash2->AddSubstrate Measure 11. Measure absorbance (OD 600 nm or 450 nm) AddSubstrate->Measure Analyze 12. Calculate % inhibition and determine IC50 Measure->Analyze

Caption: Workflow for the non-radioactive chitin synthase assay.

Experimental Protocols

Preparation of Crude Chitin Synthase Extract from Fungal Mycelia

This protocol is adapted for fungi such as Sclerotinia sclerotiorum or Candida albicans.

Materials:

  • Fresh fungal mycelia

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Trypsin solution (e.g., 80 µg/mL in extraction buffer)

  • Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)

  • Refrigerated centrifuge (capable of 3,000 x g)

Procedure:

  • Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes at 4°C.

  • Wash the mycelia twice with sterile, ultrapure water.

  • Freeze the washed mycelia in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold extraction buffer.

  • To activate the zymogenic (inactive) form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.

  • Stop the trypsin digestion by adding soybean trypsin inhibitor and incubate for 10 minutes.

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.

  • Store the crude enzyme extract in aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

Non-Radioactive Chitin Synthase Activity and Inhibition Assay

This high-throughput assay measures the incorporation of N-acetylglucosamine into chitin, which is then captured and quantified.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (e.g., 1% w/v BSA in PBS)

  • Reaction Mixture (50 mM Tris-HCl pH 7.5, 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ or an optimized Mg²⁺ concentration).

  • Nikkomycin Z stock solution (dissolved in a suitable solvent like DMSO or water)

  • Crude chitin synthase extract (from Protocol 1)

  • WGA-HRP (Horseradish Peroxidase) conjugate solution (e.g., 0.5 µg/mL in blocking buffer)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Ultrapure water

  • Microplate reader

Procedure:

Day 1: Plate Coating

  • Add 100 µL of WGA solution to each well of a 96-well plate.

  • Incubate the plate overnight at room temperature (16 hours).

Day 2: Assay

  • Washing: Vigorously shake out the WGA solution and wash the plate three times with ultrapure water.

  • Blocking: Add 200-300 µL of BSA blocking buffer to each well and incubate for 1-3 hours at room temperature to prevent non-specific binding.

  • Washing: Discard the blocking solution and wash the plate three times with ultrapure water.

  • Enzymatic Reaction Setup:

    • Add 50 µL of the Reaction Mixture to each well.

    • For the inhibition assay, add 2 µL of Nikkomycin Z at various concentrations to the respective wells. For control wells (maximum activity), add 2 µL of the solvent (e.g., DMSO).

    • Include a "boiled enzyme" control for background measurement by adding extract that has been heated to 95°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 48-50 µL of the crude enzyme extract to each well.

  • Incubation: Cover the plate and incubate on a shaker (e.g., 100 rpm) at 30°C or 37°C for 1-3 hours.

  • Stopping the Reaction & Washing: Stop the reaction by emptying the plate and washing it five to six times with ultrapure water.

  • Detection:

    • Add 100-200 µL of WGA-HRP solution to each well.

    • Incubate for 15-30 minutes at 30°C.

  • Final Wash: Empty the plate and wash five to six times with ultrapure water to remove unbound conjugate.

  • Signal Development: Add 100 µL of TMB substrate solution to each well. Monitor the color development.

  • Measurement:

    • For a kinetic reading, measure the optical density (OD) at 600 nm immediately and for a set duration.

    • For an endpoint reading, stop the reaction by adding 50-100 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the boiled enzyme (background) wells from all other wells.

    • Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to the solvent control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes: Preparing Nikkomycin Z Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic and a potent, competitive inhibitor of chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] Because chitin is a critical structural component in fungi but absent in mammals, Nikkomycin Z is a selective antifungal agent used in research and drug development.[3] It is particularly effective against dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.[4] These application notes provide a detailed protocol for the preparation, sterilization, and storage of Nikkomycin Z stock solutions for use in fungal cell culture experiments. Note: While the broader class of compounds is known as Nikkomycins, Nikkomycin Z is the most extensively studied and commercially available member, and is the focus of these protocols.

Physicochemical and Biological Data

All quantitative data for Nikkomycin Z has been summarized in the table below for easy reference and use in experimental design.

PropertyValueSource(s)
Molecular Weight 495.44 g/mol
Appearance Powder
Primary Solvent Sterile Distilled Water
Aqueous Solubility ≥ 20 mg/mL
Mechanism of Action Competitive inhibitor of chitin synthase
Storage (Powder) 2-8°C
Storage (Stock Solution) -20°C (up to 1 month); -80°C (up to 6 months)
Typical Working Conc. 0.1 - 100 µg/mL (Varies by fungal species)

Experimental Protocols

Preparation of 10 mg/mL Nikkomycin Z Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile water. This concentration is suitable for subsequent dilution into a wide range of working concentrations for various fungal cell culture assays.

Materials:

  • Nikkomycin Z powder (≥90% purity)

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (cryovials)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (5 mL or 10 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Aseptic Environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation: To prepare 5 mL of a 10 mg/mL stock solution, calculate the required mass of Nikkomycin Z:

    • Mass = Concentration × Volume

    • Mass = 10 mg/mL × 5 mL = 50 mg

  • Weighing: Carefully weigh 50 mg of Nikkomycin Z powder and transfer it to the sterile 15 mL conical tube. If the certificate of analysis indicates a potency less than 100%, adjust the mass accordingly (e.g., for 95% potency, weigh 50 mg / 0.95 = 52.6 mg).

  • Dissolution: Add 5 mL of sterile, nuclease-free water to the conical tube containing the powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Dispense the solution through the filter into a new sterile 15 mL conical tube. This step is critical to remove any potential microbial contaminants.

  • Aliquoting: Dispense the sterile stock solution into sterile cryovials in convenient volumes (e.g., 100 µL or 500 µL). Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name ("Nikkomycin Z"), concentration (10 mg/mL), and preparation date. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the high-concentration stock solution to the final desired concentration in the cell culture medium for your experiment.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mg/mL Nikkomycin Z stock solution at room temperature. Keep it on ice after thawing.

  • Calculate Dilution: Use the C1V1 = C2V2 formula to determine the volume of stock solution needed.

    • C1 = Concentration of stock solution (10 mg/mL or 10,000 µg/mL)

    • V1 = Volume of stock solution to add (unknown)

    • C2 = Desired final concentration (e.g., 10 µg/mL)

    • V2 = Final volume of culture medium (e.g., 50 mL)

    • V1 = (C2 × V2) / C1

    • V1 = (10 µg/mL × 50 mL) / 10,000 µg/mL = 0.05 mL = 50 µL

  • Prepare Working Solution: In a sterile environment, add 50 µL of the 10 mg/mL Nikkomycin Z stock solution to 50 mL of the appropriate sterile fungal culture medium (e.g., RPMI-1640). For optimal Nikkomycin Z stability and activity, the medium pH should be adjusted to 6.0.

  • Mix and Use: Mix the medium gently but thoroughly. The medium is now ready for use in cell culture experiments.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow for preparing the stock solution and the biological mechanism of action of Nikkomycin Z.

G Workflow: Nikkomycin Z Stock Solution Preparation start Start weigh 1. Weigh Nikkomycin Z Powder start->weigh dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex to Mix Thoroughly dissolve->vortex filter 4. Sterile Filter (0.22 µm) into a Sterile Tube vortex->filter aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store at -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing Nikkomycin Z stock solution.

G Nikkomycin Z Mechanism of Action cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin Polymer (Cell Wall Component) ChitinSynthase->Chitin Synthesizes Result Inhibition of Chitin Synthesis -> Weakened Cell Wall -> Cell Lysis ChitinSynthase->Result Nikkomycin Nikkomycin Z Nikkomycin->ChitinSynthase Competitively Inhibits

Caption: Nikkomycin Z competitively inhibits chitin synthase.

Safety and Handling

Nikkomycin Z is intended for research use only. Standard laboratory safety precautions should be followed. Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, at all times.

References

Application Notes: Ultrastructural Analysis of Fungal Cells Treated with Nikkomycin Z using Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3] As chitin is absent in mammals, it represents a highly selective target for antifungal drug development. Transmission electron microscopy (TEM) is a powerful technique to visualize the ultrastructural changes in fungal cells induced by Nikkomycin Z, providing critical insights into its mechanism of action and efficacy. These application notes provide a comprehensive overview and detailed protocols for the TEM-based analysis of fungal cells treated with Nikkomycin Z.

Nikkomycin Z's inhibition of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[4][5] TEM studies have revealed that treatment with Nikkomycin Z results in significant morphological alterations, including reduced cell size, thinner and electron-transparent cell walls, and damage to internal cellular structures. This document outlines the necessary protocols to observe these effects and presents a summary of expected outcomes.

Data Presentation: Ultrastructural Effects of Nikkomycin Z

While precise quantitative data from direct TEM measurements of Nikkomycin Z-treated fungal cells is not extensively available in the public domain, qualitative observations from various studies consistently demonstrate significant ultrastructural changes. The following table summarizes these observed effects.

Ultrastructural ParameterUntreated Fungal Cells (Control)Fungal Cells Treated with Nikkomycin ZReference
Cell Wall Thickness Uniform and of standard thickness for the species.Thinner, electron-transparent appearance.
Cell Wall Integrity Intact and well-defined.Highly disruptive, signs of lysis.
Overall Cell Morphology Normal size and shape characteristic of the species.Smaller in size, swollen, rounded, and blastospore-like structures.
Internal Organelles Well-preserved and distinct.Marked damage to internal structures.
Septa Clearly defined and structurally sound.Aberrant or absent septa.

Experimental Protocols

Protocol 1: In Vitro Treatment of Fungal Cells with Nikkomycin Z

This protocol details the steps for treating fungal cultures with Nikkomycin Z prior to preparation for TEM analysis.

Materials:

  • Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans, Coccidioides immitis)

  • Appropriate liquid culture medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)

  • Nikkomycin Z powder

  • Sterile distilled water or appropriate solvent

  • Incubator

  • Shaker (if required for fungal growth)

  • Sterile culture flasks or plates

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium to obtain a fresh culture.

    • Prepare a suspension of fungal spores or cells in sterile saline or culture medium.

    • Standardize the inoculum to a defined concentration (e.g., 1 x 10⁶ cells/mL) using a hemocytometer or by adjusting the optical density with a spectrophotometer.

  • Prepare Nikkomycin Z Stock Solution:

    • Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Treatment of Fungal Cultures:

    • In sterile culture flasks, add the standardized fungal inoculum to the appropriate liquid culture medium.

    • Add Nikkomycin Z stock solution to the experimental flasks to achieve the desired final concentrations (e.g., ranging from a sub-inhibitory to a lethal concentration, which should be determined beforehand via MIC assays).

    • Prepare a control flask containing the fungal inoculum and culture medium without Nikkomycin Z.

    • Incubate the flasks under optimal growth conditions (temperature, shaking) for a predetermined period (e.g., 12, 24, or 48 hours) to allow for the observation of treatment effects.

Protocol 2: Preparation of Fungal Cells for Transmission Electron Microscopy

This protocol outlines the fixation, dehydration, embedding, and sectioning of fungal cells for TEM analysis.

Materials:

  • Treated and control fungal cell cultures

  • Phosphate-buffered saline (PBS)

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.2-7.4)

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate or phosphate buffer

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Propylene oxide (or equivalent transitional solvent)

  • Epoxy resin (e.g., Spurr's or Epon)

  • Uranyl acetate

  • Lead citrate

  • Ultramicrotome

  • TEM grids (e.g., copper grids)

Procedure:

  • Harvesting and Washing:

    • Harvest the fungal cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

    • Carefully remove the supernatant and wash the cell pellet twice with PBS to remove residual medium.

  • Primary Fixation:

    • Resuspend the cell pellet in the primary fixative (2.5% glutaraldehyde) and incubate for at least 2 hours at room temperature or overnight at 4°C. This step cross-links proteins and preserves the cellular structure.

  • Washing:

    • Centrifuge the fixed cells and wash the pellet three times with 0.1 M cacodylate or phosphate buffer to remove excess glutaraldehyde.

  • Secondary Fixation:

    • Resuspend the pellet in the secondary fixative (1% osmium tetroxide) and incubate for 1-2 hours at room temperature in the dark. Osmium tetroxide fixes lipids and adds electron density to the sample.

  • Dehydration:

    • Wash the cells with distilled water.

    • Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%), with 10-15 minute incubations at each step.

  • Infiltration:

    • Infiltrate the dehydrated pellet with a transitional solvent like propylene oxide (2 x 15 minutes).

    • Gradually infiltrate the sample with epoxy resin by incubating it in increasing concentrations of resin in propylene oxide (e.g., 1:2, 1:1, 2:1 resin to propylene oxide), followed by two changes of 100% resin.

  • Embedding and Polymerization:

    • Transfer the infiltrated pellet into embedding molds filled with fresh resin.

    • Polymerize the resin in an oven at the temperature and for the duration specified by the resin manufacturer (e.g., 60°C for 48 hours).

  • Sectioning:

    • Trim the resin block to expose the embedded fungal cells.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Collect the sections on TEM grids.

  • Staining:

    • Stain the sections with uranyl acetate for 5-10 minutes to enhance the contrast of nucleic acids and proteins.

    • Wash the grids with distilled water.

    • Stain with lead citrate for 2-5 minutes to enhance the contrast of membranes and ribosomes.

    • Wash the grids thoroughly with distilled water and allow them to dry completely.

  • Imaging:

    • Examine the prepared grids using a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images of both control and Nikkomycin Z-treated fungal cells, focusing on the cell wall, internal organelles, and overall morphology.

Visualizations

Nikkomycin_Z_Action_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Binds to Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Synthesizes Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitively Inhibits Cell_Wall Fungal Cell Wall Chitin_Polymer->Cell_Wall Incorporated into Lysis Cell Lysis Cell_Wall->Lysis Weakened Wall Leads to TEM_Workflow cluster_treatment Fungal Cell Culture and Treatment cluster_preparation Sample Preparation for TEM cluster_analysis TEM Analysis Culture 1. Fungal Culture Treatment 2. Nikkomycin Z Treatment Culture->Treatment Control Control (No Treatment) Culture->Control Harvest 3. Harvest & Wash Cells Treatment->Harvest Control->Harvest Fixation 4. Primary & Secondary Fixation Harvest->Fixation Dehydration 5. Dehydration (Ethanol Series) Fixation->Dehydration Embedding 6. Resin Infiltration & Embedding Dehydration->Embedding Sectioning 7. Ultrathin Sectioning Embedding->Sectioning Staining 8. Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging 9. TEM Imaging Staining->Imaging Analysis 10. Ultrastructural Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Overcoming poor solubility of Nikkomycin M in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document primarily refers to Nikkomycin Z, the most extensively studied compound in the Nikkomycin class. Due to the limited availability of specific data for Nikkomycin M, the information presented here for Nikkomycin Z serves as a comprehensive guide for the Nikkomycin class of compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Nikkomycin compounds?

A1: Nikkomycin Z, a representative compound of this class, is a hydrophilic substance.[1] Its reported solubility in water can vary. Some sources indicate a solubility of up to 100 mg/mL, though achieving this concentration may require sonication.[2] Other data suggests a solubility of around 5 mg/mL.[3] This variability may depend on the specific salt form and purity of the compound.

Q2: I'm observing precipitation when dissolving this compound in a neutral pH buffer. What could be the cause?

A2: Nikkomycin Z's stability is pH-dependent. It exhibits maximal degradation at a pH of 7.5.[4] Therefore, preparing stock solutions or conducting experiments in neutral buffers can lead to compound degradation and subsequent precipitation. Nikkomycin Z is more stable in acidic conditions.[5]

Q3: How does this compound exert its antifungal effect?

A3: this compound, like other nikkomycins, is a competitive inhibitor of the enzyme chitin synthase. Chitin is an essential structural component of the fungal cell wall. By blocking chitin synthesis, this compound disrupts cell wall integrity, leading to fungal cell lysis and death. This mechanism is specific to fungi as mammalian cells do not have chitin.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: While specific incompatibility data for this compound is scarce, the stability of Nikkomycin Z is known to be affected by pH. Therefore, it is advisable to avoid strongly basic solutions. Additionally, the degradation of Nikkomycin Z is accelerated in the plasma of some species due to enzymatic activity, suggesting potential interactions with esterases.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue 1: Difficulty Dissolving this compound Powder

Possible Cause: The dissolution rate may be slow, or the concentration being prepared exceeds its solubility under the current conditions.

Solutions:

  • Sonication: Use a sonicator to aid in the dissolution of the powder. This can help break up aggregates and increase the rate of dissolution.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. However, monitor for any signs of degradation (e.g., color change).

  • pH Adjustment: As Nikkomycin Z is more stable at a lower pH, dissolving the compound in a slightly acidic buffer (e.g., pH 6.0) may improve both solubility and stability.

Issue 2: Cloudiness or Precipitation in the Stock Solution Over Time

Possible Cause: The compound may be degrading, especially if stored in a neutral or alkaline buffer.

Solutions:

  • pH Adjustment: Prepare and store stock solutions in an acidic buffer (e.g., pH 4.0-6.0) to minimize degradation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to slow down degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Fresh Preparation: For sensitive experiments, it is always best to prepare fresh solutions of this compound.

Data Presentation

Table 1: Solubility of Nikkomycin Z in Aqueous Solutions

SolventReported SolubilityConditionsReference
Water≥ 100 mg/mLRequires sonication
Water5 mg/mLNot specified

Table 2: pH-Dependent Degradation of Nikkomycin Z

pHStabilityKey ObservationReference
4.0 - 7.5Decreasing stability with increasing pHDegradation rate increases as pH approaches 7.5
7.5Least stableMaximal degradation rate observed
7.5 - 10.2Increasing stability with increasing pHDegradation rate decreases as pH moves away from 7.5
> 10.2Constant degradation rateDegradation rate remains constant

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • 0.1 M Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

    • Sterile conical tubes

    • Calibrated pH meter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of sterile water to create a slurry.

    • Slowly add more water while vortexing or sonicating until the desired final volume is approached.

    • Measure the initial pH of the solution.

    • Adjust the pH to the desired acidic range (e.g., 6.0) by adding small increments of 0.1 M HCl. Monitor the pH continuously.

    • Once the desired pH is reached and the powder is fully dissolved, bring the solution to the final volume with sterile water.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Aliquot and store at -20°C or -80°C.

Protocol 2: Enhancing this compound Solubility with a Co-solvent
  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., phosphate-buffered saline, pH adjusted to be slightly acidic)

    • Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG))

    • Sterile conical tubes

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of the co-solvent (e.g., DMSO) to the powder to create a concentrated stock solution. Ensure the powder is fully dissolved.

    • In a separate tube, prepare the desired final volume of the aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the concentrated this compound/co-solvent stock solution dropwise.

    • Continue vortexing for several minutes to ensure complete mixing.

    • Note: The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity in biological assays. It is crucial to determine the tolerance of the experimental system to the chosen co-solvent.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Solution weigh Weigh this compound add_solvent Add Aqueous Solvent weigh->add_solvent observe Observe Solubility add_solvent->observe poor_solubility Poor Solubility Observed observe->poor_solubility dissolved Fully Dissolved Solution observe->dissolved Soluble sonicate Apply Sonication poor_solubility->sonicate adjust_ph Adjust pH to Acidic Range poor_solubility->adjust_ph add_cosolvent Add Co-solvent poor_solubility->add_cosolvent sonicate->dissolved adjust_ph->dissolved add_cosolvent->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_pathway Fungal Chitin Synthesis Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc (Substrate) GlcNAc1P->UDPGlcNAc ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin (Fungal Cell Wall) ChitinSynthase->Chitin Nikkomycin This compound Nikkomycin->ChitinSynthase Inhibits

Caption: this compound's inhibition of the chitin synthesis pathway.

References

Technical Support Center: Fungal Resistance to Nikkomycin M

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nikkomycin M. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research on fungal resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a peptidyl nucleoside antibiotic that acts as a potent and specific competitive inhibitor of chitin synthase.[1] Chitin is an essential structural polysaccharide in the cell walls of most fungi, providing rigidity and osmotic stability.[1][2] this compound mimics the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the catalytic site of chitin synthase, blocking the polymerization of chitin chains.[1] This disruption of cell wall synthesis, particularly at sites of active growth like hyphal tips, leads to cell lysis and death.[1]

Q2: How does this compound enter the fungal cell?

The uptake of this compound into fungal cells is mediated by a dipeptide or oligopeptide permease transport system. Its structural similarity to small peptides allows it to be actively transported into the cell.

Q3: What are the primary known or hypothesized mechanisms of fungal resistance to this compound?

While the mechanisms of resistance are not fully elucidated for all species, several key factors have been identified:

  • Reduced Drug Uptake: This is a significant mechanism of resistance. Since this compound relies on peptide permeases for entry, mutations or downregulation of these transporters can prevent the drug from reaching its intracellular target, chitin synthase. Strains with deficient peptide transport systems have been shown to be resistant.

  • Target Modification: Alterations or mutations in the chitin synthase genes (CHS genes) could potentially reduce the binding affinity of this compound to the enzyme, rendering the inhibitor less effective.

  • Target Overexpression: Fungi may upregulate the expression of chitin synthase genes in response to cell wall stress, potentially requiring higher concentrations of this compound to achieve inhibition.

  • Drug Efflux: Although less documented specifically for this compound compared to other antifungals like azoles, the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, is a common fungal resistance strategy that could potentially export this compound from the cell.

  • Intrinsic Resistance: Some fungal species, such as Aspergillus spp., Fusarium spp., and several Candida species (e.g., C. tropicalis, C. krusei, C. glabrata), are reported to have high intrinsic resistance to this compound. This may be due to poor uptake of the drug.

Q4: Why is this compound often studied in combination with other antifungals like azoles or echinocandins?

This compound exhibits strong synergistic or additive effects when combined with other antifungal agents.

  • With Azoles: Azoles disrupt the cell membrane by inhibiting ergosterol synthesis. This membrane stress may enhance the uptake of this compound or affect the function of the membrane-bound chitin synthase, leading to a potent combined effect.

  • With Echinocandins: Echinocandins inhibit β-(1,3)-D-glucan synthesis, another critical cell wall component. In response to this damage, fungi often trigger a compensatory mechanism, increasing chitin synthesis via the cell wall integrity (CWI) pathway. This upregulation of the chitin pathway makes the fungus more vulnerable to chitin synthase inhibitors like this compound. This combination can be effective even against echinocandin-resistant strains.

Troubleshooting Guides

Issue 1: High variability or no activity observed in this compound MIC assays.

  • Possible Cause 1: Incorrect pH of the medium.

    • Troubleshooting Step: this compound is more stable under slightly acidic conditions. Ensure your testing medium, typically RPMI 1640, is buffered with MOPS to a pH of 6.0.

  • Possible Cause 2: Inappropriate inoculum preparation.

    • Troubleshooting Step: Inoculum size is critical. For yeast, standardize the inoculum spectrophotometrically to a 0.5 McFarland standard and then dilute it to the final concentration (e.g., 0.5-2.5 x 10³ CFU/mL). For molds, use a hemacytometer for accurate conidia counting.

  • Possible Cause 3: Intrinsic resistance of the fungal species.

    • Troubleshooting Step: Verify the known susceptibility of your test species. Many species, including most Aspergillus and Fusarium species, are intrinsically resistant to this compound when used alone. Consider testing in combination with an echinocandin to reveal synergistic effects.

  • Possible Cause 4: Reading the MIC endpoint incorrectly.

    • Troubleshooting Step: The definition of the MIC endpoint can differ by species. For Candida, it is often read as the concentration causing an approximate 50% reduction in turbidity compared to the growth control. For molds, it is typically the lowest concentration showing 100% inhibition of growth.

Issue 2: A chitin synthase gene knockout mutant shows no change in susceptibility to this compound.

  • Possible Cause 1: Functional redundancy of chitin synthase enzymes.

    • Troubleshooting Step: Fungi possess multiple chitin synthase (CHS) genes, and their functions can be redundant. For example, in Saccharomyces cerevisiae, this compound is a selective inhibitor of Chs3, while Chs2 is resistant. The lack of a phenotype may indicate that other CHS enzymes are compensating for the deleted one. Consider creating double or triple knockouts if genetically tractable.

  • Possible Cause 2: The deleted CHS gene is not the primary target of this compound in that species.

    • Troubleshooting Step: Review literature specific to your fungus to identify the roles of different CHS isoenzymes. Perform in vitro enzymatic assays with protein extracts from your mutant and wild-type strains to directly measure the inhibitory effect of this compound on the remaining chitin synthase activity.

  • Possible Cause 3: The compensatory cell wall integrity (CWI) pathway is masking the effect.

    • Troubleshooting Step: The CWI pathway can be activated in response to cell wall stress (including a CHS deletion), leading to reinforcement of the cell wall through other components like β-glucan. Analyze the chitin and glucan content of your mutant's cell wall. Consider combining the CHS knockout with inhibitors of the CWI pathway (e.g., calcineurin inhibitors like cyclosporine A or FK506) to unmask sensitivity.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Various Fungi to this compound

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.5 - 324-
Candida parapsilosis1 - 42-
Candida tropicalis>64--
Candida krusei>64--
Candida glabrata>64--
Candida auris0.125 - >64232
Coccidioides immitis (mycelial)1 - 164.9-
Cryptococcus neoformans0.5 - >64--
Aspergillus fumigatus>64--
Aspergillus flavus>64--
Fusarium spp.>64--

Note: MIC values can vary significantly based on the specific isolate, testing method (e.g., broth microdilution), and medium conditions.

Experimental Protocols & Visualizations

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from CLSI standards with modifications for this compound.

1. Media Preparation:

  • Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate).

  • Buffer with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Adjust the final pH to 6.0 using 1 M HCl, as this compound is more stable at this pH.

2. Drug Dilution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute it in the RPMI medium.

  • In a 96-well microtiter plate, add 100 µL of RPMI to all wells except the first column.

  • Add 200 µL of the starting drug concentration to the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate. Discard the final 100 µL from the last drug-containing column.

3. Inoculum Preparation:

  • Yeasts: Suspend colonies in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.

  • Molds: Harvest conidia from an agar plate using sterile saline with 0.05% Tween 80. Count conidia with a hemacytometer and adjust to the desired final concentration in RPMI.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well, including a drug-free growth control well. The final volume in each well should be 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours, or until sufficient growth is seen in the control well.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the control.

  • For yeasts: Read as ~50% growth inhibition (a prominent decrease in turbidity).

  • For molds: Read as 100% growth inhibition (no visible growth).

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_media Prepare RPMI 1640 (pH 6.0, MOPS buffered) serial_dilute Perform 2-fold Serial Dilutions of this compound prep_media->serial_dilute prep_drug Prepare this compound Stock Solution prep_drug->serial_dilute prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (50% or 100% Inhibition) incubate->read_mic result Final MIC Value read_mic->result

Workflow for this compound MIC determination.
Signaling Pathways & Resistance Mechanisms

Fungal resistance and response to cell wall damage are often mediated by the Cell Wall Integrity (CWI) signaling pathway. When an antifungal agent like an echinocandin damages the glucan layer, the CWI pathway is activated, leading to a compensatory increase in chitin synthesis. This makes the cell hypersensitive to a chitin synthase inhibitor like this compound.

G cluster_wall Fungal Cell Wall Synthesis cluster_cwi Cell Wall Integrity (CWI) Pathway echinocandin Echinocandins glucan_synth β(1,3)-Glucan Synthase echinocandin->glucan_synth Inhibits nikkomycin This compound chitin_synth Chitin Synthase nikkomycin->chitin_synth Inhibits glucan β-Glucan Layer glucan_synth->glucan Synthesizes cwi_pathway CWI Pathway Activation (PKC, MAPK Cascade) glucan_synth->cwi_pathway Damage Signal chitin Chitin Layer chitin_synth->chitin Synthesizes cell_wall Cell Wall Integrity glucan->cell_wall chitin->cell_wall tf_activation Transcription Factor Activation (e.g., Rlm1) cwi_pathway->tf_activation chs_upregulation Upregulation of CHS Genes tf_activation->chs_upregulation chs_upregulation->chitin_synth Increases Synthesis

Synergy between Echinocandins and this compound.
Troubleshooting Logic for Resistance Mechanisms

When investigating a this compound-resistant phenotype, a logical workflow can help pinpoint the underlying mechanism.

G start Resistant Phenotype Observed exp_uptake Perform radiolabeled This compound uptake assay start->exp_uptake q_uptake Is drug uptake reduced? exp_seq Sequence CHS genes from resistant isolate q_uptake->exp_seq No mech_uptake Mechanism: Impaired Transport q_uptake->mech_uptake Yes q_target Are there mutations in CHS genes? exp_qpc Perform qRT-PCR on CHS gene transcripts q_target->exp_qpc No mech_target Mechanism: Target Modification q_target->mech_target Yes q_expression Is CHS gene expression elevated? mech_overexp Mechanism: Target Overexpression q_expression->mech_overexp Yes other Investigate other mechanisms (e.g., efflux pumps) q_expression->other No exp_uptake->q_uptake exp_seq->q_target exp_qpc->q_expression

Decision tree for investigating resistance.

References

Technical Support Center: Optimizing Nikkomycin Z Dosage in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nikkomycin Z Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving Nikkomycin Z. The following information is curated from published studies to address specific issues you might encounter during your research.

A Note on Nomenclature: The user requested information on "Nikkomycin M." The vast majority of published research focuses on "Nikkomycin Z," a potent chitin synthase inhibitor. It is presumed that "this compound" was a typographical error, and this guide will focus on the extensive data available for Nikkomycin Z.

Frequently Asked Questions (FAQs)

Q1: What is Nikkomycin Z and what is its mechanism of action?

Nikkomycin Z is an experimental, narrow-spectrum antifungal agent that acts as a competitive inhibitor of chitin synthase.[1][2] This enzyme is crucial for the synthesis of chitin, an essential component of the fungal cell wall that is absent in mammals, making Nikkomycin Z a highly selective therapeutic candidate with potentially low toxicity.[1][2] By mimicking the natural substrate of chitin synthase (UDP-N-acetylglucosamine), Nikkomycin Z binds to the enzyme's active site, blocking chitin production.[1] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell lysis.

Q2: Why is the short half-life of Nikkomycin Z a critical consideration for in vivo studies?

Nikkomycin Z has a short terminal half-life of approximately 2.1 to 2.5 hours in humans and is also cleared rapidly in mice. This rapid clearance is a primary challenge in experimental design, as it necessitates frequent dosing to maintain plasma and tissue concentrations above the minimum inhibitory concentration (MIC) required for therapeutic effect. Failure to maintain adequate drug exposure can lead to suboptimal or variable results, including reduced fungal clearance and a lack of statistical significance between treated and control groups.

Q3: What are common strategies to manage the short half-life of Nikkomycin Z in murine models?

Several strategies have been successfully employed to maintain effective therapeutic concentrations of Nikkomycin Z in vivo:

  • Frequent Dosing: Administering Nikkomycin Z multiple times per day (e.g., twice or three times daily) is the most common and a well-documented approach. Studies have shown that divided doses are more effective than a single daily dose of the same total amount.

  • Sustained-Release Dosing Simulation: Providing Nikkomycin Z in the drinking water of experimental animals can simulate a sustained-release formulation by allowing for continuous oral intake.

  • Subcutaneous Administration: In some models, subcutaneous injections have been used to provide sustained exposure.

Q4: Is Nikkomycin Z effective against central nervous system (CNS) infections?

Yes, studies in murine models of meningocerebral coccidioidomycosis have shown that orally administered Nikkomycin Z can reach the CNS and is effective. In one study, a regimen of 50 mg/kg administered twice daily (totaling 100 mg/kg/day) for 21 days resulted in 60% survival, whereas untreated animals succumbed to the infection within 9 days. More recent research has confirmed that frequent oral administration (three times daily) significantly improves survival and reduces brain fungal burden in a CNS coccidioidomycosis model.

Q5: Does Nikkomycin Z show synergistic effects with other antifungals?

Yes, Nikkomycin Z exhibits synergistic or additive interactions with other classes of antifungal agents, particularly azoles (e.g., fluconazole, itraconazole) and echinocandins. This is a promising area of research, as combination therapy could potentially lower required doses, reduce toxicity, and combat resistance. The proposed mechanism for synergy with echinocandins is that the inhibition of β-(1,3)-D-glucan synthesis by echinocandins causes the fungus to upregulate chitin synthesis as a compensatory mechanism, making it more vulnerable to chitin synthase inhibition by Nikkomycin Z.

Troubleshooting Guides

Problem 1: Suboptimal efficacy is observed despite using a previously reported "effective" total daily dose.

  • Possible Cause: Insufficient dosing frequency. Due to its short half-life, a high total daily dose given only once a day may not maintain the therapeutic concentration above the MIC for a sufficient duration.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your dosing frequency with successful published studies. Many studies utilize twice-daily (BID) or even three-times-daily (TID) administration.

    • Divide the Dose: Split the total daily dose into two or three smaller doses administered every 8 to 12 hours. For example, a total daily dose of 80 mg/kg was found to be highly effective when administered as 40 mg/kg twice daily.

    • Consider Route of Administration: If using oral gavage, ensure proper administration to avoid variability in absorption. For some models, administration in drinking water may provide more consistent exposure.

Problem 2: High variability in efficacy results is observed between individual animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration or absorption, or a high fungal inoculum overwhelming the therapeutic effect.

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure consistent oral gavage technique. For administration in drinking water, house mice individually to accurately measure and monitor water (and therefore drug) intake. Be aware that mice with severe infections may reduce their water consumption, leading to under-dosing.

    • Evaluate Inoculum Size: High fungal inocula can diminish the efficacy of Nikkomycin Z. If you are using a very high challenge dose, consider titrating it to a level where a dose-response effect of the drug can be more clearly observed.

    • Stagger Treatment Initiation: In some models, delaying the start of treatment (e.g., to 120 hours post-infection) allows the infection to become more established, which may require a more robust dosing strategy to see a significant effect.

Quantitative Data Summary

The efficacy of Nikkomycin Z has been demonstrated across various murine models. The following tables summarize key quantitative findings from published studies.

Table 1: Efficacy of Nikkomycin Z in Murine Pulmonary Coccidioidomycosis

Daily Dose (mg/kg/day) Dosing Regimen Treatment Duration Fungal Burden Reduction (log10 CFU vs. Placebo) Reference
20 10 mg/kg BID 7 days 2.3
40 20 mg/kg BID 7 days ~3.8
80 40 mg/kg BID 7 days 4.45 (Near eradication)
160 80 mg/kg BID 7 days No improvement over 80 mg/kg/day
100 50 mg/kg BID 10 days 5.98

Data from studies using an established respiratory infection model where treatment began 120 hours post-infection.

Table 2: Effect of Treatment Duration on Fungal Burden in Pulmonary Coccidioidomycosis

Daily Dose (mg/kg/day) Treatment Duration Time to Euthanasia Post-Treatment Mean Lung Fungal Burden (log10 CFU) Reference
80 (Once Daily) 7 days 48 hours 2.4 ± 1.6
80 (Once Daily) 21 days 48 hours 0.99 ± 1.4

Increasing treatment duration from 7 to 21 days resulted in a greater percentage of culture-negative mice.

Table 3: Efficacy of Nikkomycin Z in Murine Disseminated Coccidioidomycosis

Daily Dose (mg/kg/day) Route of Administration Treatment Duration Key Finding Reference
≥200 Oral (in drinking water) 5 days Superior organ clearance (lung, liver, spleen) compared to fluconazole.
60 Oral (in drinking water) 5 days Better results than 20 mg/kg/day.

This model simulated sustained-release dosing.

Experimental Protocols

Protocol 1: Murine Model of Pulmonary Coccidioidomycosis

  • Objective: To assess the efficacy of Nikkomycin Z in reducing fungal burden in a primary pulmonary infection model.

  • Methodology:

    • Animal Model: Swiss-Webster or C57BL/6 mice are commonly used.

    • Fungal Strain: Coccidioides posadasii (e.g., strain Silveira) is grown on a suitable medium like glucose-yeast extract.

    • Infection: Mice are anesthetized and infected via intranasal instillation with a sublethal dose of arthroconidia (e.g., 50-500 spores) suspended in sterile saline. This route effectively mimics natural infection.

    • Treatment Initiation: Treatment with Nikkomycin Z or placebo (e.g., 0.9% saline) begins at a specified time post-infection, such as 48 or 120 hours, to model both early and established disease.

    • Dosing: Nikkomycin Z is administered, for example, by oral gavage twice daily for a predefined period (e.g., 7 to 21 days).

    • Outcome Assessment: At a set time after the final dose, mice are euthanized. Lungs are aseptically harvested, homogenized in sterile saline, and serially diluted. Dilutions are plated on appropriate fungal growth media to determine the colony-forming units (CFU) per gram of tissue.

Protocol 2: Pharmacokinetic (PK) Analysis in Mice

  • Objective: To determine key pharmacokinetic parameters of Nikkomycin Z in mice.

  • Methodology:

    • Animal Model: Healthy, uninfected mice.

    • Drug Administration: Administer a single dose of Nikkomycin Z via the desired route (e.g., oral gavage).

    • Sample Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose).

    • Sample Processing: Process blood samples to separate plasma and store them frozen until analysis.

    • Concentration Analysis: Determine Nikkomycin Z concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Visualizations

G cluster_0 Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine (Natural Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to NikZ Nikkomycin Z NikZ->ChitinSynthase Competitively Inhibits Chitin Chitin Synthesis ChitinSynthase->Chitin Catalyzes CellWall Fungal Cell Wall Instability & Lysis

Caption: Nikkomycin Z competitively inhibits the fungal enzyme chitin synthase.

G cluster_workflow Experimental Workflow: In Vivo Efficacy Testing A 1. Fungal Culture & Preparation of Inoculum B 2. Murine Infection (e.g., Intranasal) A->B C 3. Establish Infection (e.g., 120 hours) B->C D 4. Treatment Phase - Nikkomycin Z (BID/TID) - Placebo Control C->D E 5. Euthanasia & Organ Harvest (Lungs, Spleen, etc.) D->E After treatment period (e.g., 7 days) F 6. Tissue Homogenization & Serial Dilution E->F G 7. Plating & Incubation F->G H 8. Quantify Fungal Burden (CFU/gram tissue) G->H

Caption: General workflow for in vivo efficacy testing of Nikkomycin Z.

References

Nikkomycin M Sustained-Release Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of sustained-release formulations of Nikkomycin M. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a candidate for a sustained-release formulation?

A1: this compound, and more specifically its analogue Nikkomycin Z (NikZ), is a promising antifungal agent that works by inhibiting chitin synthase, an enzyme essential for the fungal cell wall but absent in mammals.[1][2][3] The primary reason for developing a sustained-release formulation is its short biological half-life, which is approximately 2.1 to 2.5 hours in humans.[4][5] A sustained-release system would maintain therapeutic drug concentrations over a longer period, reducing dosing frequency and improving patient compliance.

Q2: What are the common strategies for developing a sustained-release formulation for a water-soluble compound like Nikkomycin Z?

A2: For water-soluble drugs, common strategies involve using biodegradable polymers to create a matrix or reservoir system.

  • Matrix Systems: The drug is uniformly dispersed throughout a polymer matrix. Release is controlled by diffusion through the matrix and/or erosion of the matrix itself.

  • Reservoir Systems: The drug core is encapsulated within a polymer membrane that controls the rate of drug release. Commonly used polymers include Polylactide-co-glycolide (PLGA), Polylactide (PLA), and cellulose derivatives like Hydroxypropyl Methylcellulose (HPMC).

Q3: What are the main challenges in formulating sustained-release this compound?

A3: Key challenges include:

  • Drug Stability: Nikkomycin Z is susceptible to degradation, particularly at physiological pH (~7.5) and in the presence of certain enzymes like esterases.

  • Initial Burst Release: A high initial release of the drug can lead to fluctuations in plasma concentrations.

  • Encapsulation Efficiency: Achieving high and consistent loading of a water-soluble drug into a hydrophobic polymer matrix can be difficult.

  • Polymer Degradation: Some polymers, like PLGA, release acidic byproducts during degradation, which can create an acidic microenvironment and potentially degrade the entrapped drug.

Troubleshooting Guide

Problem: My formulation exhibits low drug encapsulation efficiency.

  • Possible Causes & Solutions

    • Poor drug-polymer affinity: The hydrophilic nature of Nikkomycin Z may lead to poor partitioning into a hydrophobic polymer matrix during formulation.

      • Solution: Screen different types of polymers (e.g., PLGA with varying lactide-to-glycolide ratios, HPMC) to find a more compatible option.

    • Drug loss during solvent evaporation: In emulsion-based methods, the drug may partition into the external aqueous phase and be lost.

      • Solution 1: Optimize the solvent system. Using a solvent in which the drug is less soluble can improve encapsulation.

      • Solution 2: Modify the formulation method. A double emulsion (w/o/w) method is often more effective for encapsulating water-soluble drugs.

    • Inappropriate process parameters: Factors like homogenization speed, temperature, and evaporation rate can significantly impact encapsulation.

      • Solution: Systematically optimize process parameters. For example, increasing the viscosity of the internal aqueous phase can slow drug diffusion and loss.

G start Problem: Low Encapsulation Efficiency cause1 Possible Cause: Poor Drug-Polymer Affinity start->cause1 cause2 Possible Cause: Drug Loss During Solvent Evaporation start->cause2 cause3 Possible Cause: Inappropriate Process Parameters start->cause3 sol1 Solution: Screen different polymers (e.g., PLGA, HPMC) cause1->sol1 sol2 Solution: Optimize solvent system or use w/o/w emulsion method cause2->sol2 sol3 Solution: Systematically optimize process parameters (e.g., homogenization speed) cause3->sol3

Caption: Troubleshooting Low Encapsulation Efficiency.

Problem: The formulation shows a high initial burst release.

  • Possible Causes & Solutions

    • Surface-adsorbed drug: A significant amount of Nikkomycin Z may be adsorbed onto the surface of the microparticles or implant.

      • Solution: Implement a post-formulation washing step with a suitable non-solvent for the polymer but a solvent for the drug to remove surface-associated Nikkomycin.

    • Porous matrix structure: A highly porous polymer matrix can allow for rapid ingress of the dissolution medium and subsequent rapid drug release.

      • Solution: Adjust manufacturing parameters to create a denser matrix. For instance, altering the solvent evaporation rate or using a higher molecular weight polymer can reduce porosity.

    • Formulation type: The choice of polymer can heavily influence the burst effect.

      • Solution: Employ polymers with higher hydrophobicity or polymers that form a less permeable film, such as PLGA with a higher lactide content.

Problem: The drug appears to be degrading during formulation or release studies.

  • Possible Causes & Solutions

    • pH instability: Nikkomycin Z degradation is pH-dependent, with a maximal degradation rate observed around pH 7.5. Acidic byproducts from polymers like PLGA can also accelerate degradation.

      • Solution 1: Incorporate basic excipients (e.g., magnesium carbonate, zinc carbonate) into the formulation to buffer the internal microclimate pH.

      • Solution 2: Select polymers that do not produce acidic byproducts, such as polyanhydrides, which degrade via surface erosion, keeping the core anhydrous and stable.

    • Temperature sensitivity: Nikkomycin Z is less stable as temperatures increase.

      • Solution: Avoid high temperatures during the formulation process. If terminal sterilization is required, consider methods like gamma irradiation or sterile filtration prior to an aseptic manufacturing process.

    • Enzymatic degradation: Esterases present in plasma can accelerate Nikkomycin Z degradation. This is more relevant for in vivo performance but should be considered when selecting in vitro release media.

      • Solution: For in vitro release studies intended to mimic in vivo conditions, consider the addition of relevant enzymes to the release medium to get a more accurate prediction of the release profile.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the formulation of Nikkomycin Z.

Table 1: Pharmacokinetic Parameters of Single-Dose Oral Nikkomycin Z in Healthy Humans

Dose Cmax (μg/mL) Tmax (hours) Half-life (hours) AUC (μg·h/mL) Reference
250 mg 2.21 2.0 2.1 - 2.5 11.3
500 mg 3.70 (Day 14) 2.3 - 3.0 1.94 - 2.18 28.5 (Day 14)
750 mg 6.89 (Day 14) 2.3 - 3.0 1.94 - 2.18 34.5 (Day 14)
1000 mg - - 2.1 - 2.5 -
>1000 mg - - 2.1 - 2.5 Bioavailability is less than proportional to dose

Note: Data is compiled from multiple studies and may reflect different study conditions (e.g., single dose vs. steady state).

Table 2: Common Biodegradable Polymers for Sustained-Release Formulations

Polymer Abbreviation Release Mechanism Key Properties
Poly(lactic-co-glycolic acid) PLGA Bulk Erosion, Diffusion Biocompatible, biodegradable, tunable degradation rate, known to produce acidic byproducts.
Poly(lactic acid) PLA Bulk Erosion, Diffusion Slower degradation than PLGA, more hydrophobic.
Hydroxypropyl Methylcellulose HPMC Swelling, Diffusion Natural polymer derivative, forms a gel layer upon hydration to control drug release.
Poly(N-isopropylacrylamide) PNIPAM Temperature-Responsive Forms a gel at body temperature, useful for injectable in-situ forming depots.

| Polyanhydrides | - | Surface Erosion | Keeps the core of the formulation anhydrous, protecting sensitive drugs from hydrolysis. |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Nikkomycin Z

This protocol is a generalized method based on published literature for the quantification of Nikkomycin Z in various matrices.

  • Instrumentation:

    • HPLC system with UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., ZORBAX SB C-18, 5 µm, 4.6 x 250 mm or Gemini 5 µ C18, 110A, 15 cm x 4.6 mm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of 0.05 M acetic acid and 80 mM 1-heptanesulfonic acid in a 78:22 ratio with acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 260 nm or 290 nm for Nikkomycins, or 263 nm specifically for Nikkomycin Z.

    • Injection Volume: 20 - 100 µL.

  • Sample Preparation (Plasma):

    • To 80 µL of plasma sample, add 20 µL of 6 M acetic acid and vortex.

    • Alternatively, for protein removal, use an ultrafiltration device.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a primary stock solution of Nikkomycin Z standard (e.g., 1 mg/mL) in HPLC-grade water.

    • Perform serial dilutions from the stock solution to create a series of calibration standards spanning the expected concentration range of the samples.

    • Analyze the standards under the same conditions as the samples to construct a calibration curve (Peak Area vs. Concentration).

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_sample Prepare Sample (e.g., Plasma Precipitation, Release Medium Dilution) filter Filter all samples (0.22 µm filter) prep_sample->filter prep_std Prepare Calibration Standards prep_std->filter hplc Inject into HPLC System - C18 Column - Mobile Phase - UV Detection (260-290 nm) filter->hplc data Data Acquisition (Chromatogram) hplc->data curve Generate Standard Curve (Peak Area vs. Concentration) data->curve quantify Calculate Sample Concentration curve->quantify

Caption: General Workflow for HPLC Analysis of Nikkomycin Z.

Protocol 2: In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)

  • Apparatus:

    • USP Apparatus 2 (Paddle Method).

    • Vessels containing 900 mL of dissolution medium, maintained at 37 ± 0.5 °C.

  • Dissolution Medium:

    • Phosphate-buffered saline (PBS) at pH 7.4 is a common choice to simulate physiological conditions. However, given Nikkomycin Z's instability at this pH, a buffer at a more stable pH (e.g., pH 5-6) may be used for formulation screening, with justification.

  • Procedure:

    • Place the sustained-release formulation (e.g., a specific weight of microparticles contained in a suitable holder, or an implant) into each vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 RPM).

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).

    • Analyze the collected samples for this compound concentration using the validated HPLC method described in Protocol 1.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

G start Nikkomycin Z inhibits Chitin Synthase block Synthesis of Chitin is blocked start->block wall Fungal Cell Wall becomes weak and unstable block->wall lysis Cell Lysis and Fungal Cell Death wall->lysis

Caption: Mechanism of Action of Nikkomycin Z.

References

Troubleshooting variability in Nikkomycin M susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Nikkomycin Z susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nikkomycin Z?

A1: Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[1][2] By blocking chitin production, Nikkomycin Z disrupts cell wall integrity, leading to fungal growth inhibition and cell death.[3] Its entry into the fungal cell is mediated by a dipeptide permease transport system.[2][4]

Q2: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) values for Nikkomycin Z against the same fungal species?

A2: Variability in Nikkomycin Z MICs can arise from several factors. These include inter-isolate genetic differences, inconsistencies in inoculum preparation and concentration, the composition and pH of the testing medium, and subjective differences in endpoint determination. The susceptibility of an organism to Nikkomycin Z is dependent on its chitin content and the specific isoforms of chitin synthase it expresses.

Q3: Can the composition of the culture medium affect Nikkomycin Z activity?

A3: Yes, the culture medium can significantly influence results. Nikkomycin Z is more stable under acidic conditions, so a medium like RPMI 1640 buffered with MOPS to a pH of 6.0 is recommended. Furthermore, because Nikkomycin Z is taken up by peptide transporters, the presence of peptides in the medium can antagonize its activity.

Q4: Is there a standardized protocol for Nikkomycin Z susceptibility testing?

A4: While there is no specific CLSI standard dedicated solely to Nikkomycin Z, established protocols like the CLSI M27 for yeasts and M38 for filamentous fungi are commonly adapted. Key modifications include using RPMI-1640 medium buffered to pH 6.0.

Q5: What are the known mechanisms of resistance to Nikkomycin Z?

A5: Resistance to Nikkomycin Z can occur through several mechanisms. These include alterations in the target enzyme, chitin synthase, which reduce the binding affinity of the drug. Another key mechanism is impaired uptake of Nikkomycin Z due to defects in the dipeptide permease transport system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected MIC values Inoculum too high: A strong inoculum effect has been observed with Nikkomycin Z, where efficacy is diminished at higher fungal concentrations.Ensure the inoculum is standardized precisely according to protocol (e.g., 0.5-2.5 x 10³ CFU/mL for yeast), using a spectrophotometer or hemacytometer.
Incorrect medium pH: Nikkomycin Z is less stable at neutral or alkaline pH.Use RPMI 1640 medium buffered with 0.165 M MOPS to a pH of 6.0.
Peptide competition: Peptides in the medium may compete with Nikkomycin Z for uptake.Use a defined medium like RPMI 1640 without peptone supplementation.
Inconsistent MIC results between experiments Variable inoculum preparation: Inconsistent colony selection or turbidity adjustment can lead to variable starting concentrations.Always prepare the inoculum from fresh, well-isolated colonies (24-48 hours for yeast) and meticulously adjust to a 0.5 McFarland standard.
Subjective endpoint reading: Visual determination of growth inhibition can vary between individuals and experiments.For yeasts, a standard definition of the MIC endpoint, such as an 80% reduction in turbidity compared to the growth control, should be used. For filamentous fungi, complete visual inhibition is often the standard. Consider using a plate reader for a more objective measurement.
Improper drug storage: Nikkomycin Z may degrade if not stored correctly.Prepare stock solutions in a suitable solvent like DMSO or water and store them at -20°C or as recommended by the supplier.
No activity against certain fungal species Intrinsic resistance: Many fungal species, such as several Candida species (excluding C. albicans), are naturally resistant to Nikkomycin Z. Aspergillus species also tend to show high MICs when the drug is used alone.Review the literature to confirm the expected activity of Nikkomycin Z against the species being tested. Consider combination testing, as Nikkomycin Z shows synergy with azoles and echinocandins against some resistant species.
Transport system deficiency: The fungal isolate may lack the necessary dipeptide permease to internalize the drug.This is an intrinsic property of the organism and may require more advanced molecular investigation to confirm.

Quantitative Data Summary

Table 1: Reported MIC Ranges of Nikkomycin Z for Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)1 - 164.9-
Coccidioides immitis (spherule)0.125--
Blastomyces dermatitidis0.78--
Histoplasma capsulatum4 - >648≥64
Candida albicans0.5 - 32--
Candida auris0.125 - >64232
Cryptococcus neoformans0.5 - >64--
Aspergillus fumigatus8 - >6432-

Note: MIC values can vary significantly depending on the specific isolate, testing methodology, and laboratory conditions.

Experimental Protocols

Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)
  • Preparation of Media and Reagents:

    • RPMI-MOPS Medium: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate. Supplement with 0.165 M MOPS buffer. Adjust the pH to 6.0 using 1 M HCl and sterilize by filtration.

    • Nikkomycin Z Stock Solution: Dissolve Nikkomycin Z powder in sterile distilled water or DMSO to a high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure:

    • Add 100 µL of RPMI-MOPS medium to all wells of a 96-well microdilution plate except the first column.

    • Add 200 µL of the working Nikkomycin Z solution to the first well of each row and perform twofold serial dilutions by transferring 100 µL from well to well.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well.

    • Include a drug-free well as a growth control.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., 80%) compared to the growth control.

Visualizations

Nikkomycin_Z_Mechanism_of_Action cluster_cell Fungal Cell cluster_external Extracellular Space Cell_Membrane Cell Membrane Cell_Wall Fungal Cell Wall (Chitin, Glucan, etc.) Chitin_Synthase Chitin Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Chitin_Synthase->Chitin      Inhibition (Competitive) UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to enzyme Chitin->Cell_Wall Incorporated into Nikkomycin_Z_ext Nikkomycin Z Dipeptide_Permease Dipeptide Permease Nikkomycin_Z_ext->Dipeptide_Permease Uptake Dipeptide_Permease->Chitin_Synthase Transport into cell

Caption: Mechanism of action of Nikkomycin Z.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading P1 Prepare RPMI-MOPS Medium (pH 6.0) P4 Perform Serial Dilutions of Nikkomycin Z in Plate P1->P4 P2 Prepare Nikkomycin Z Stock Solution P2->P4 P3 Prepare Fungal Inoculum (0.5 McFarland) P5 Add Standardized Inoculum to Wells P3->P5 P6 Incubate Plate (35°C, 24-48h) P5->P6 P7 Read MIC (Lowest concentration with significant growth inhibition) P6->P7

Caption: Broth microdilution workflow for MIC determination.

References

Addressing the short half-life of Nikkomycin M in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nikkomycin M (and its most-studied analogue, Nikkomycin Z). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a particular focus on overcoming the compound's inherently short half-life.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with Nikkomycin Z is showing poor efficacy. Could its short half-life be the cause?

A1: Yes, this is a primary concern. Nikkomycin Z has a very short terminal half-life, which has been reported to be approximately 2.1 to 2.5 hours in healthy human subjects and as short as 10 to 60 minutes in mice[1][2]. This rapid clearance can prevent the drug from maintaining a therapeutic concentration at the target site, leading to suboptimal or failed experiments.

Troubleshooting Steps:

  • Verify Dosing Regimen: Due to the rapid clearance, single-dose or once-daily regimens are often insufficient. Consider adapting your protocol to include more frequent administration (e.g., twice or three times daily)[3][4][5].

  • Explore Formulation Strategies: Standard aqueous solutions may be cleared too quickly. Advanced drug delivery systems can provide sustained release.

  • Consider Combination Therapy: Synergistic interactions with other antifungals can enhance efficacy, potentially compensating for the short half-life.

Below is a decision tree to guide your troubleshooting process for poor in vivo efficacy.

G cluster_0 Troubleshooting Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckPK Is Drug Exposure Sufficient? Start->CheckPK Dosing Increase Dosing Frequency (e.g., BID or TID) CheckPK->Dosing No Formulation Is Formulation Optimized? CheckPK->Formulation Yes ReEvaluate Re-evaluate Experiment Dosing->ReEvaluate Nano Use Sustained-Release Formulation (e.g., Nanoparticles) Formulation->Nano No Synergy Is Monotherapy Sufficient? Formulation->Synergy Yes Nano->ReEvaluate Combo Implement Combination Therapy (e.g., with Azoles or Echinocandins) Synergy->Combo No Synergy->ReEvaluate Yes Combo->ReEvaluate

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

Q2: What strategies exist to extend the in vivo exposure of Nikkomycin Z?

A2: Three primary strategies have been investigated to overcome the pharmacokinetic limitations of Nikkomycin Z: frequent dosing, advanced drug delivery systems, and combination therapy.

  • Frequent Dosing Schedules: Clinical and preclinical studies often employ twice-daily (BID) or three-times-daily (TID) oral dosing to maintain plasma concentrations above the minimum inhibitory concentration (MIC).

  • Advanced Drug Delivery: Encapsulating Nikkomycin in nanoparticles offers a promising solution. Studies using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with Polyethylene glycol (PEG) have successfully demonstrated sustained, diffusion-controlled drug release for up to 24 hours. This approach can improve drug exposure and potentially reduce dosing frequency.

  • Combination Therapy: Using Nikkomycin Z alongside other antifungal classes can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. This potentiation means that even transient therapeutic concentrations of Nikkomycin Z can contribute to a significant overall antifungal effect.

The diagram below illustrates these strategic approaches.

G cluster_0 Strategies to Address Short Half-Life of Nikkomycin Z NikZ Nikkomycin Z (Short Half-Life) Strategy1 Frequent Dosing (BID/TID) NikZ->Strategy1 Strategy2 Drug Delivery Systems (e.g., Nanoparticles) NikZ->Strategy2 Strategy3 Combination Therapy (Synergy) NikZ->Strategy3 Outcome Improved In Vivo Efficacy Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Key strategies to enhance the in vivo efficacy of Nikkomycin Z.

Q3: Which drugs show synergy with Nikkomycin Z, and what is the mechanism?

A3: Nikkomycin Z demonstrates significant synergistic activity with two major classes of antifungal drugs: azoles (e.g., fluconazole, itraconazole) and echinocandins (e.g., caspofungin, micafungin, anidulafungin).

  • Mechanism of Synergy: The fungal cell wall is a complex structure primarily composed of chitin and β-glucans.

    • Nikkomycin Z inhibits chitin synthase, blocking the formation of chitin.

    • Echinocandins inhibit β-1,3-glucan synthesis.

    • Azoles inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.

When the fungal cell wall is stressed by an echinocandin or the cell membrane is disrupted by an azole, the fungus often tries to compensate by increasing chitin synthesis. By adding Nikkomycin Z, this compensatory mechanism is blocked, leading to catastrophic cell wall failure and enhanced fungal cell death.

G cluster_0 Mechanism of Antifungal Synergy Nik Nikkomycin Z Chitin Chitin Synthase Nik->Chitin Inhibits Ech Echinocandins Glucan β-1,3-Glucan Synthase Ech->Glucan Inhibits Azo Azoles Erg Ergosterol Synthesis Azo->Erg Inhibits Wall Fungal Cell Wall Integrity Chitin->Wall Builds Glucan->Wall Builds Membrane Fungal Cell Membrane Erg->Membrane Maintains Death Fungal Cell Death Wall->Death Disruption leads to Membrane->Death Disruption leads to

Caption: Synergistic action of Nikkomycin Z with other antifungals.

Data Presentation: Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of Nikkomycin Z from studies in humans and mice.

Table 1: Pharmacokinetics of Nikkomycin Z in Healthy Humans (Multiple Doses)
Dosing RegimenCmax (mg/L)Tmax (h)T½ (h)AUC (mg·h/L)
250 mg BID3.70 ± 1.082.3 - 3.01.94 - 2.1817.3 ± 5.2
500 mg BID-2.3 - 3.01.94 - 2.1828.5 ± 9.5
750 mg BID-2.3 - 3.01.94 - 2.1834.5 ± 10.9
750 mg TID6.89 ± 1.592.3 - 3.01.94 - 2.1835.6 ± 8.4
Data compiled from multiple-dose studies in healthy volunteers. Cmax and AUC values are from day 14 of treatment. Tmax and T½ ranges cover all tested doses.
Table 2: Pharmacokinetics of Nikkomycin Z in Healthy Humans (Single Dose)
Dose (mg)Cmax (µg/mL)Tmax (h)T½ (h)AUC₀-∞ (µg·h/mL)
2502.21~22.1 - 2.511.3
500-~22.1 - 2.5-
1000-~22.1 - 2.5-
2000-~22.1 - 2.5-
Data from a single rising oral dose study. Note the dose-dependent bioavailability, which becomes less proportional at doses of 1,000 mg or higher.
Table 3: Pharmacokinetics of Nikkomycin Z in Mice
Dose (mg/kg)AdministrationKey Finding
100-10 min - 1 hRapid clearance observed.
10Subcutaneous-Exposure nearly proportional over 10-40 mg/kg range.
40Subcutaneous-An AUC(0-∞) of 27.2 µg·h/mL was achieved.
Data compiled from various murine models. The half-life in mice is significantly shorter than in humans.

Experimental Protocols

Protocol 1: Preparation of Nikkomycin-Loaded PEG-Coated PLGA Nanoparticles

This protocol is based on the water-in-oil-in-water (w/o/w) double emulsification method described in recent literature.

Objective: To encapsulate hydrophilic Nikkomycin Z into a hydrophobic PLGA polymer matrix for sustained release.

Materials:

  • Nikkomycin Z

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • PEGylating agent (e.g., DSPE-PEG)

Methodology:

  • Primary Emulsion (w/o): a. Dissolve a precise amount of Nikkomycin Z in a small volume of deionized water to create the internal aqueous phase. b. Dissolve PLGA and the PEGylating agent in DCM to create the oil phase. c. Add the internal aqueous phase to the oil phase. d. Sonicate the mixture at high energy in an ice bath to form a stable water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): a. Prepare an external aqueous phase containing a stabilizer, typically a PVA solution (e.g., 2% w/v). b. Add the primary emulsion dropwise into the external PVA solution while sonicating or homogenizing at high speed. This forms the w/o/w double emulsion.

  • Solvent Evaporation: a. Stir the resulting double emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the DCM to evaporate. b. As the solvent evaporates, the PLGA will harden, forming solid nanoparticles with Nikkomycin Z encapsulated within.

  • Nanoparticle Recovery and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the particles. b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Resuspend the pellet in deionized water and repeat the centrifugation process two more times to wash the nanoparticles thoroughly.

  • Lyophilization and Characterization: a. Freeze-dry the final washed nanoparticle pellet to obtain a stable, powdered form. b. Characterize the nanoparticles for size, surface charge (zeta potential), drug loading efficiency, and encapsulation efficiency using standard techniques (e.g., DLS, HPLC). A successful formulation based on published data resulted in particles of ~208 nm with a drug loading of ~53%.

Protocol 2: In Vivo Murine Model of Systemic Infection

This generalized protocol is adapted from methodologies used to test Nikkomycin Z efficacy in mice.

Objective: To assess the efficacy of a Nikkomycin Z formulation or combination therapy in a systemic fungal infection model.

Materials:

  • 6-8 week old immunocompromised mice (e.g., cyclophosphamide-treated).

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) prepared to a standard inoculum concentration.

  • Nikkomycin Z formulation.

  • Control vehicle and/or combination drug.

  • Sterile saline.

Methodology:

  • Immunosuppression: Render mice neutropenic using a standard cyclophosphamide regimen (e.g., intraperitoneal injections days -4 and -1 relative to infection).

  • Infection: a. On day 0, infect mice via lateral tail vein injection with a calibrated inoculum of the fungal pathogen (e.g., 1x10⁵ CFU/mouse).

  • Treatment Groups: a. Randomly assign mice to treatment groups (n=8-10 per group), such as:

    • Group 1: Vehicle control (e.g., sterile saline, orally, BID).
    • Group 2: Nikkomycin Z monotherapy (e.g., 50 mg/kg, orally, BID).
    • Group 3: Combination drug monotherapy (e.g., anidulafungin, 5 mg/kg, IP, QD).
    • Group 4: Nikkomycin Z + combination drug.

  • Treatment Administration: a. Begin treatment 24 hours post-infection and continue for a defined period (e.g., 7 days).

  • Monitoring and Endpoints: a. Survival: Monitor mice daily for signs of morbidity and mortality for up to 21-30 days post-infection. Plot survival curves (Kaplan-Meier) and analyze using the log-rank test. b. Fungal Burden (Satellite Group): For a separate cohort of mice, sacrifice animals after the treatment period (e.g., on day 8). Aseptically harvest target organs (e.g., kidneys, lungs), homogenize the tissue, and perform quantitative cultures on appropriate agar plates to determine the CFU/gram of tissue. Analyze differences between groups using statistical tests like the Mann-Whitney U test.

References

Technical Support Center: Nikkomycin Z Efficacy and the Inoculum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro and in vivo efficacy of Nikkomycin Z, with a specific focus on the impact of the initial fungal inoculum size.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and why is it important for Nikkomycin Z studies?

A1: The inoculum effect is an experimental phenomenon where the efficacy of an antimicrobial agent, such as Nikkomycin Z, decreases as the density of the initial microbial population (the inoculum) increases. This is a critical variable in both in vitro susceptibility testing and in vivo models of infection. For Nikkomycin Z, a significant inoculum effect has been observed, leading to diminished efficacy at higher fungal loads.[1][2] Understanding and controlling for this effect is crucial for obtaining reproducible and clinically relevant data.

Q2: How does the mechanism of action of Nikkomycin Z relate to the inoculum effect?

A2: Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an essential enzyme for building the fungal cell wall.[3][4][5] Its effectiveness depends on entering the fungal cell via a dipeptide permease transport system. At high fungal densities, several factors could contribute to a reduced efficacy:

  • Increased Target Sites: A larger number of fungal cells presents more chitin synthase targets, potentially overwhelming a given concentration of the drug.

  • Drug Sequestration: The drug may be bound or internalized by the high number of fungal cells, reducing the effective concentration available to inhibit the entire population.

  • Nutrient Limitation and Slower Growth: In dense cultures, altered growth rates due to nutrient depletion might influence the expression of chitin synthase or the drug uptake system, thereby affecting susceptibility.

  • Competition for Uptake: Endogenous peptides in dense cultures or in vivo environments might compete with Nikkomycin Z for uptake through the dipeptide permease system.

Q3: My in vitro MIC results for Nikkomycin Z are inconsistent. Could the inoculum preparation be the cause?

A3: Absolutely. Inconsistent Minimum Inhibitory Concentration (MIC) results are frequently traced back to variability in inoculum preparation. The final inoculum concentration is a critical parameter in antifungal susceptibility testing. For filamentous fungi, it is crucial to standardize the inoculum using a reliable method like a hemacytometer or spectrophotometry, though each method has its own considerations. Using inconsistent starting concentrations will lead to variable MIC endpoints.

Q4: What is the recommended inoculum concentration for in vitro susceptibility testing of Nikkomycin Z?

A4: Based on established protocols for antifungal susceptibility testing, which are adapted for Nikkomycin Z, the recommended final inoculum concentrations are:

  • Yeasts (e.g., Candida species): 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Filamentous Fungi (e.g., Aspergillus, Coccidioides species): 1 x 10⁴ conidia/mL. Adhering to these standardized concentrations is vital for achieving reproducible results.

Q5: I observed poor in vivo efficacy of Nikkomycin Z in my animal model, even at doses reported to be effective. What could be the issue?

A5: If the Nikkomycin Z dose is confirmed to be correct, a likely reason for poor efficacy is a high fungal burden in the animal model. Studies have shown a strong inoculum effect in vivo, where the effectiveness of Nikkomycin Z is reduced at fungal inocula greater than 10⁶ CFU. It is essential to quantify the initial inoculum used to establish the infection and to consider that different challenge doses (low vs. high inocula) can significantly impact the therapeutic outcome.

Troubleshooting Guides

In Vitro Experiments (MIC Assays)
IssuePotential CauseTroubleshooting Steps
MIC values are consistently higher than expected. Inoculum concentration is too high. 1. Verify your inoculum counting method (hemacytometer or spectrophotometer).2. Ensure accurate serial dilutions to achieve the target final concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).3. Perform colony counts on your standardized inoculum to confirm its viability and concentration.
High variability in MIC results between experiments. Inconsistent inoculum preparation. 1. Strictly adhere to a standardized protocol for inoculum preparation for every experiment.2. If using spectrophotometry, ensure you are using the correct wavelength (530 nm) and that the relationship between optical density and CFU/mL has been validated for your specific fungal species.3. Ensure the fungal culture is at the appropriate growth phase for harvesting.
No inhibition of growth is observed at any concentration. 1. Massive Inoculum: The inoculum used was far too high, exceeding the inhibitory capacity of the drug concentrations tested.2. Resistant Strain: The fungal isolate may be intrinsically resistant to Nikkomycin Z.3. Drug Inactivity: The Nikkomycin Z stock solution may have degraded.1. Re-quantify your inoculum and repeat the assay with the correct concentration.2. Test a known susceptible quality control strain to verify the assay and drug integrity.3. Prepare a fresh stock solution of Nikkomycin Z.
In Vivo Experiments (Murine Models)
IssuePotential CauseTroubleshooting Steps
High mortality or low fungal burden reduction despite treatment. Initial infectious dose was too high. 1. Review the protocol for preparing the infectious inoculum. Perform viable cell counts (CFU) on the inoculum immediately before infection to determine the precise dose administered.2. Consider performing a pilot study with a range of infectious doses to determine the optimal inoculum for your model that allows for a therapeutic effect to be observed.3. Be aware that efficacy is diminished at inocula above 10⁶ CFU.
Variable treatment outcomes within the same experimental group. Inconsistent administration of the fungal inoculum. 1. Ensure the method of infection (e.g., intravenous, intranasal, intracranial) is performed consistently for all animals.2. Vigorously vortex the inoculum suspension before drawing each dose to prevent settling of fungal elements and ensure each animal receives a similar dose.
Drug appears less effective than in published studies. Differences in the infection model or fungal strain. 1. Compare your experimental parameters (animal strain, fungal species and strain, route of infection, timing of treatment initiation) with the published literature.2. Note that the timing of treatment initiation post-infection is critical; earlier treatment is often more effective. For instance, some studies begin treatment 48 or 120 hours after infection.

Quantitative Data Summary

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Coccidioides immitis (mycelial)10+1 - 164.9-
Coccidioides immitis (spherule)-0.125--
Coccidioides immitis30.125 - >16--
Blastomyces dermatitidis-0.78--
Histoplasma capsulatum204 - ≥648-
Candida albicans-≤0.5 - 32--
Candida parapsilosis-1 - 4--

Note: MIC values are highly dependent on the specific methodology used, including inoculum size and reading endpoint.

Table 2: In Vivo Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis

Treatment GroupDaily DoseFungal Burden Reduction (log₁₀ CFU)OutcomeReference
Nikkomycin Z20 mg/kg/day-1 of 6 mice culture-negative
Nikkomycin Z40 mg/kg/day-0 of 6 mice culture-negative
Nikkomycin Z80 mg/kg/day-5 of 6 mice culture-negative
Nikkomycin Z160 mg/kg/day-5 of 6 mice culture-negative
ControlVehicle2.8–4.1 log₁₀ higher CFU than treated groups-

Note: Treatment was initiated 120 hours post-infection.

Experimental Protocols

In Vitro Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for antifungal susceptibility testing.

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the fungus on potato dextrose agar at 35°C for 7 days or until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 1 x 10⁴ conidia/mL using a hemacytometer.

  • Drug Dilution:

    • Prepare a stock solution of Nikkomycin Z.

    • In a 96-well microtiter plate, perform serial twofold dilutions of Nikkomycin Z in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 0.015 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant reduction in growth (e.g., 50% or 95% inhibition) compared to the growth control.

In Vivo Murine Model of Pulmonary Coccidioidomycosis

This protocol is based on established models for testing antifungal efficacy against Coccidioides.

  • Animal Model: Use immunocompetent mice (e.g., ICR or C57BL/6).

  • Inoculum Preparation:

    • Prepare a suspension of Coccidioides immitis arthroconidia in sterile saline.

    • Quantify the suspension via colony counts to determine CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Infect mice via intranasal or intravenous injection with a defined inoculum (e.g., a low or high dose of arthroconidia).

  • Treatment:

    • Initiate treatment at a specific time point post-infection (e.g., 120 hours).

    • Administer Nikkomycin Z orally via gavage at various doses (e.g., 20-160 mg/kg/day). Include a vehicle control group.

  • Efficacy Endpoints:

    • Survival: Monitor animals daily for morbidity and mortality.

    • Fungal Burden: At the end of the treatment period, euthanize a cohort of mice. Aseptically remove lungs, homogenize the tissue, and perform serial dilutions for CFU plating to quantify the fungal burden per gram of tissue.

Visualizations

Inoculum_Effect_Pathway Potential Mechanisms of the Inoculum Effect on Nikkomycin Z cluster_in_vitro In Vitro / In Vivo cluster_outcome Outcome Inoculum High Fungal Inoculum Target More Enzyme Targets Inoculum->Target Increased number of chitin synthase targets Sequestration Reduced Effective Drug Concentration Inoculum->Sequestration Drug sequestration by excess fungal cells Competition Altered Growth & Reduced Drug Uptake Inoculum->Competition Competition for nutrient and peptide uptake Drug Nikkomycin Z Efficacy Reduced Efficacy Target->Efficacy Sequestration->Efficacy Competition->Efficacy In_Vitro_Workflow Experimental Workflow: In Vitro MIC Assay prep 1. Prepare Fungal Inoculum (e.g., 1x10^4 conidia/mL) inoculate 3. Inoculate Plate with Fungal Suspension prep->inoculate dilute 2. Serially Dilute Nikkomycin Z in 96-well plate dilute->inoculate incubate 4. Incubate at 35°C for 48-72 hours inoculate->incubate read 5. Read MIC (% inhibition vs control) incubate->read In_Vivo_Workflow Experimental Workflow: In Vivo Murine Model infect 1. Infect Mice with Standardized Fungal Inoculum wait 2. Wait for Infection to Establish (e.g., 120h) infect->wait treat 3. Administer Nikkomycin Z or Vehicle (e.g., daily) wait->treat monitor 4. Monitor Survival Daily treat->monitor burden 5. Determine Lung Fungal Burden (CFU/g) at Endpoint treat->burden

References

Validation & Comparative

A Comparative Analysis of Nikkomycin Z and Fluconazole in the Treatment of Murine Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Nikkomycin Z and fluconazole in treating murine models of coccidioidomycosis. The information presented is collated from preclinical studies and aims to provide a comprehensive overview of their mechanisms of action, and comparative performance based on available experimental data.

Mechanism of Action: A Tale of Two Targets

Nikkomycin Z and fluconazole employ fundamentally different strategies to combat fungal infections. Nikkomycin Z targets the fungal cell wall, a structure absent in mammals, while fluconazole disrupts the integrity of the fungal cell membrane.

  • Nikkomycin Z: This experimental antifungal agent acts as a competitive inhibitor of chitin synthase.[1][2][3] Chitin is a crucial polysaccharide that provides structural rigidity to the fungal cell wall.[2] By mimicking the natural substrate of chitin synthase, UDP-N-acetylglucosamine, Nikkomycin Z effectively blocks the synthesis of chitin.[2] This disruption of the cell wall leads to osmotic instability and ultimately, fungal cell death, suggesting a fungicidal mode of action.

  • Fluconazole: As a member of the triazole class of antifungals, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural and functional integrity of the fungal cell membrane, resulting in a fungistatic effect.

G cluster_0 Nikkomycin Z Mechanism of Action cluster_1 Fluconazole Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits Lanosterol Lanosterol CYP450_14a Lanosterol 14-α-demethylase Lanosterol->CYP450_14a Ergosterol Ergosterol CYP450_14a->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->CYP450_14a Inhibits

Figure 1. Mechanisms of action for Nikkomycin Z and Fluconazole.

Comparative Efficacy in Murine Models of Coccidioidomycosis

Multiple preclinical studies have demonstrated the potent activity of Nikkomycin Z against Coccidioides species in murine models, often showing superiority over fluconazole in terms of survival and reduction of fungal burden.

Survival Studies

In a murine model of CNS coccidioidomycosis, Nikkomycin Z administered in drinking water to simulate extended-release dosing demonstrated a significant survival advantage over fluconazole. At a dose of 300 mg/kg/day, Nikkomycin Z resulted in 100% survival, whereas fluconazole at 100 mg/kg/day resulted in 50% survival.

Treatment GroupDosageSurvival Rate (%)Reference
Untreated Control-11%
Fluconazole100 mg/kg/day50%
Nikkomycin Z30 mg/kg/day70%
Nikkomycin Z100 mg/kg/day90%
Nikkomycin Z300 mg/kg/day100%

Table 1. Survival Rates in a Murine Model of CNS Coccidioidomycosis.

In a separate study on pulmonary coccidioidomycosis, oral Nikkomycin Z at 20 and 50 mg/kg twice daily for 10 days resulted in 100% protection.

Fungal Burden Reduction

Nikkomycin Z has consistently shown a greater capacity to reduce and, in some cases, sterilize organs from Coccidioides infection compared to fluconazole.

In the CNS coccidioidomycosis model, Nikkomycin Z at 100 and 300 mg/kg/day was superior to fluconazole in sterilizing the brains of infected mice.

Treatment GroupDosageBrain Sterilization Rate (%)Reference
Untreated Control-0%
Fluconazole100 mg/kg/day20%
Nikkomycin Z30 mg/kg/day86%
Nikkomycin Z100 mg/kg/day89%
Nikkomycin Z300 mg/kg/day80%

Table 2. Brain Sterilization in a Murine Model of CNS Coccidioidomycosis.

In a disseminated coccidioidomycosis model, oral Nikkomycin Z produced a greater reduction of Colony Forming Units (CFU) in the lungs, liver, and spleen compared to a high dose of fluconazole. Doses of Nikkomycin Z at or above 200 mg/kg/day were particularly effective across all organs. In a pulmonary coccidioidomycosis model, oral Nikkomycin Z at 100 mg/kg/day (divided into two doses) reduced the lung CFU by a factor of 5.98 log10.

Experimental Protocols

The murine models used to evaluate the efficacy of these antifungal agents typically involve infecting mice with Coccidioides arthroconidia via various routes to mimic different forms of the disease.

Murine Model of CNS Coccidioidomycosis
  • Animal Model: Mice.

  • Infection: Intracerebral injection of Coccidioides posadasii.

  • Treatment Initiation: Day 3 post-infection.

  • Treatment Duration: 12 days.

  • Drug Administration:

    • Fluconazole: 100 mg/kg once daily via gavage.

    • Nikkomycin Z: 30, 100, or 300 mg/kg/day administered in drinking water to simulate sustained release.

  • Outcome Measures: Survival assessed up to day 30 post-treatment, and CFU quantification in the brain and other organs of survivors.

Murine Model of Disseminated Coccidioidomycosis
  • Animal Model: Mice.

  • Infection: Intravenous challenge with low or high inocula of arthroconidia.

  • Treatment Duration: 5 days.

  • Drug Administration:

    • Fluconazole: High dose administered via gavage.

    • Nikkomycin Z: Administered either intraperitoneally or continuously in drinking water to mimic sustained release, at a range of doses.

  • Outcome Measures: Reduction of CFU in the lungs, liver, and spleen.

Murine Model of Pulmonary Coccidioidomycosis
  • Animal Model: Mice.

  • Infection: Intranasal or aerosol exposure to Coccidioides immitis arthroconidia.

  • Treatment: Oral Nikkomycin Z at 20 and 50 mg/kg twice daily for 10 days.

  • Outcome Measures: Survival and reduction in lung CFU.

G cluster_workflow Experimental Workflow for Murine Coccidioidomycosis Studies A Animal Acclimation (e.g., CD-1 or Swiss-Webster mice) B Infection with Coccidioides spp. (Intranasal, Intravenous, or Intracerebral) A->B C Initiation of Treatment (e.g., Day 3 post-infection) B->C D Drug Administration - Nikkomycin Z (oral/IP) - Fluconazole (gavage) - Control (vehicle) C->D E Monitoring (Survival, Clinical Signs) D->E F Endpoint Analysis (e.g., Day 30 post-treatment) E->F G Organ Harvest (Lungs, Brain, Spleen, Liver) F->G H Fungal Burden Quantification (CFU Counts) G->H I Data Analysis (Statistical Comparison) H->I

References

Comparative Efficacy of Nikkomycin Z and Echinocandins Against Candida Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Nikkomycin Z, a chitin synthase inhibitor, and echinocandins, β-glucan synthase inhibitors, against various Candida species. This report synthesizes available experimental data, details methodologies for key experiments, and visualizes the underlying mechanisms and workflows.

Nikkomycin Z and echinocandins represent two distinct classes of antifungal agents that target the fungal cell wall, a structure essential for the survival of pathogenic fungi like Candida and absent in human cells. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme responsible for producing chitin, a key structural component of the fungal cell wall.[1][2] In contrast, echinocandins (e.g., caspofungin, micafungin, and anidulafungin) are noncompetitive inhibitors of β-(1,3)-D-glucan synthase, another critical enzyme in cell wall biosynthesis.[3] This fundamental difference in their mechanisms of action presents opportunities for both standalone and combination therapies against Candida infections.

Comparative In Vitro Susceptibility

The in vitro activity of Nikkomycin Z and echinocandins against various Candida species has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Nikkomycin Z MIC Ranges for Various Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.5 - 32--
C. parapsilosis1 - 4--
C. tropicalis>64--
C. krusei>64--
C. glabrata>64--
C. auris0.125 - >64232

Data compiled from multiple sources.[1][4] MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Echinocandin MIC Ranges for Various Candida Species

Candida SpeciesAnidulafungin MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)
C. albicans≤0.016≤0.016≤0.016
C. glabrata≤0.016≤0.016≤0.016
C. parapsilosis≤0.016 - ≥8≤0.016≤0.016
C. tropicalis≤0.016 - ≥1≤0.016 - ≥1≤0.016 - 0.5
C. krusei≤0.016≤0.016 - 4≤0.016
C. auris0.015 - 40.03 - 80.03 - 4

Data compiled from multiple sources. Note that some species, like C. parapsilosis, can exhibit naturally higher MICs to certain echinocandins.

Synergistic Interactions

Several studies have investigated the combination of Nikkomycin Z and echinocandins, revealing synergistic effects against Candida species, including strains resistant to echinocandins alone. The simultaneous inhibition of both chitin and β-glucan synthesis pathways appears to overwhelm the cell's ability to maintain its wall integrity. This approach is particularly promising for overcoming echinocandin resistance, which is often associated with mutations in the FKS genes.

Table 3: Synergistic Activity of Nikkomycin Z and Echinocandins against Candida albicans Biofilms

CombinationFold Decrease in Echinocandin MICFold Decrease in Nikkomycin Z MIC
Nikkomycin Z + Caspofungin2 to 16-fold8 to 512-fold
Nikkomycin Z + Micafungin16 to 128-fold8 to 512-fold

Data from a study on echinocandin-susceptible C. albicans biofilms.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC values for both Nikkomycin Z and echinocandins is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Key Steps:

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. A suspension of the yeast cells is then prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).

  • Microplate Inoculation: The diluted antifungal agents and the standardized inoculum are added to the wells of a 96-well microplate.

  • Incubation: The microplates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

Checkerboard Synergy Assay

To assess the interaction between Nikkomycin Z and echinocandins, a checkerboard assay is commonly employed.

Key Steps:

  • Plate Setup: A 96-well microplate is prepared with serial dilutions of Nikkomycin Z along the x-axis and an echinocandin along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the Candida isolate.

  • Incubation: The plate is incubated under the same conditions as the standard MIC assay.

  • Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the targeted signaling pathways and the experimental workflow for synergy testing.

Signaling_Pathways cluster_Nikkomycin Nikkomycin Z Target cluster_Echinocandins Echinocandin Target cluster_CellWall Candida Cell Wall Integrity cluster_Signaling Stress Response Signaling UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS1, CHS2, CHS3, CHS8) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Nikkomycin Nikkomycin Z Nikkomycin->Chitin_Synthase Competitive Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Beta_Glucan->Cell_Wall Echinocandins Echinocandins Echinocandins->Glucan_Synthase Non-competitive Inhibition Cell_Wall_Stress Cell Wall Stress Echinocandins->Cell_Wall_Stress Induces PKC_pathway PKC Pathway Cell_Wall_Stress->PKC_pathway HOG_pathway HOG Pathway Cell_Wall_Stress->HOG_pathway Calcineurin_pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_pathway PKC_pathway->Chitin_Synthase Upregulation HOG_pathway->Chitin_Synthase Upregulation Calcineurin_pathway->Chitin_Synthase Upregulation

Caption: Fungal cell wall synthesis pathways targeted by Nikkomycin Z and echinocandins.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Checkerboard Assay cluster_Analysis Data Analysis Prep_Drugs Prepare Drug Dilutions (Nikkomycin Z & Echinocandin) Setup_Plate Set up 96-well plate with drug concentration matrix Prep_Drugs->Setup_Plate Prep_Inoculum Prepare Standardized Candida Inoculum Inoculate Inoculate plate with Candida suspension Prep_Inoculum->Inoculate Setup_Plate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MICs Determine MICs for each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret Interpret Results: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret

References

Synergistic Biofilm Eradication: An In Vitro Comparison of Nikkomycin Z and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical settings, necessitating the exploration of novel therapeutic strategies. Combination therapy, particularly targeting distinct components of the fungal cell wall, has shown considerable promise. This guide provides a comparative analysis of the in vitro synergistic interaction between Nikkomycin Z, a chitin synthase inhibitor, and caspofungin, a β-1,3-glucan synthase inhibitor. The data presented herein, derived from various in vitro studies, demonstrates the potential of this combination, especially against resilient fungal biofilms.

Note: The majority of published research on this synergistic interaction utilizes Nikkomycin Z, the most clinically relevant compound in the nikkomycin family. For the purpose of this guide, "Nikkomycin" will refer to Nikkomycin Z.

Quantitative Performance Data

The synergistic relationship between Nikkomycin Z and caspofungin is most evident in the significant reduction of the minimum inhibitory concentration (MIC) of each drug when used in combination. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: In Vitro Synergistic Activity against Candida albicans Biofilms
Isolate(s)Caspofungin MIC Alone (mg/L)Nikkomycin Z MIC Alone (mg/L)Caspofungin MIC in Combination (mg/L)Nikkomycin Z MIC in Combination (mg/L)Fold Decrease in Caspofungin MICFold Decrease in Nikkomycin Z MICFICI RangeInteraction
Echinocandin-Susceptible C. albicans0.5 - >164 - 80.03 - 0.120.03 - 0.0632 to 16-fold[1]8 to 512-fold[1]≤ 0.5[2]Synergy
Echinocandin-Resistant C. albicans (DPL18)>1680.250.2564-fold[1]32-fold≤ 0.5Synergy
Table 2: In Vitro Synergistic Activity against Candida parapsilosis Biofilms
Isolate(s)Caspofungin MIC Alone (mg/L)Nikkomycin Z MIC Alone (mg/L)Caspofungin MIC in Combination (mg/L)Nikkomycin Z MIC in Combination (mg/L)Fold Decrease in Caspofungin MICFold Decrease in Nikkomycin Z MICFICI RangeInteraction
C. parapsilosis (5 isolates)8 - 5120.03 - 8Not specifiedNot specified2 to 4-fold[1]2 to 512-fold0.502 - 1Indifference to Synergy
Table 3: In Vitro Synergistic Activity against Aspergillus fumigatus
Isolate(s)MethodKey FindingFICI Range
A. fumigatus (multiple)CheckerboardSynergy0.15 - 0.475

Mechanism of Synergistic Interaction

The antifungal synergy between caspofungin and Nikkomycin Z stems from their complementary disruption of the fungal cell wall.

  • Caspofungin's Primary Action: Caspofungin inhibits the enzyme β-1,3-glucan synthase, which is essential for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. This leads to a weakened cell wall.

  • Fungal Compensatory Response: In response to the depletion of β-1,3-glucan, fungal cells activate the cell wall integrity (CWI) signaling pathway. This pathway triggers a compensatory mechanism, significantly upregulating the synthesis of chitin, another crucial structural polysaccharide, in an attempt to maintain cell wall integrity.

  • Nikkomycin Z's Role: Nikkomycin Z is a competitive inhibitor of chitin synthase. It effectively blocks this compensatory "rescue" pathway initiated by the fungus.

  • Synergistic Outcome: The simultaneous inhibition of both β-1,3-glucan and chitin synthesis leads to a catastrophic failure of the cell wall, resulting in osmotic instability and fungal cell death.

G cluster_cell_wall Fungal Cell Wall Synthesis caspofungin Caspofungin glucan_synthase β-1,3-glucan Synthase caspofungin->glucan_synthase Inhibits glucan β-1,3-glucan Synthesis glucan_synthase->glucan cell_wall_damage Cell Wall Damage glucan->cell_wall_damage cell_death Synergistic Fungal Cell Death cwi_pathway Cell Wall Integrity (CWI) Pathway Activation cell_wall_damage->cwi_pathway chitin_synthase_up Upregulation of Chitin Synthase cwi_pathway->chitin_synthase_up chitin_synthase Chitin Synthase chitin_synthase_up->chitin_synthase Increases chitin Chitin Synthesis chitin_synthase->chitin nikkomycin Nikkomycin Z nikkomycin->chitin_synthase Inhibits

Mechanism of synergistic action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Broth Microdilution Assay

This assay is a standard method for determining the synergistic effect of two antimicrobial agents. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of caspofungin and Nikkomycin Z in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well, flat-bottom microtiter plates.

    • Dispense 100 µL of RPMI 1640 medium into all wells.

    • Create a two-dimensional serial dilution of the drugs. Along the x-axis, serially dilute caspofungin, and along the y-axis, serially dilute Nikkomycin Z. This creates a checkerboard of varying drug concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized fungal suspension.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of visible growth compared to the growth control.

  • Calculation of FICI: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G start Start prep_solutions Prepare Antifungal Stock Solutions start->prep_solutions prep_plates Prepare 96-well Microtiter Plates prep_solutions->prep_plates serial_dilution Perform 2D Serial Dilution of Drugs prep_plates->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici end End calc_fici->end

Checkerboard assay workflow.
XTT Reduction Assay for Biofilm Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess the metabolic activity of fungal biofilms, which serves as an indicator of cell viability.

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Antifungal Treatment:

    • After the initial incubation, gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh RPMI 1640 medium containing the desired concentrations of caspofungin and/or Nikkomycin Z to the wells.

    • Incubate for a further 24 hours.

  • XTT Assay:

    • Prepare an XTT solution at 0.5 g/L in a suitable buffer (e.g., Ringer's lactate).

    • Prepare a menadione solution (10 mM in acetone).

    • Just before use, mix the XTT solution with the menadione solution to a final menadione concentration of 1 µM.

    • Wash the treated biofilms with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2 hours.

  • Data Acquisition:

    • After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.

Conclusion

The in vitro data strongly supports the synergistic interaction of Nikkomycin Z and caspofungin against fungal biofilms, particularly those of Candida albicans. This combination therapy presents a promising strategy to overcome the challenges associated with drug-resistant fungal infections by simultaneously targeting two essential components of the fungal cell wall. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate these findings in their own laboratories. Further in vivo studies are warranted to translate these promising in vitro results into effective clinical applications.

References

A Comparative In Vivo Toxicity Profile: Nikkomycin Z and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of the investigational antifungal agent Nikkomycin Z and the conventional antifungal drug Amphotericin B. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating the relative safety profiles of these compounds. As the preponderance of recent research focuses on Nikkomycin Z, this document will use it as the representative for the Nikkomycin class of antifungals.

Executive Summary

Amphotericin B, a cornerstone in the treatment of severe systemic fungal infections, is well-known for its significant dose-limiting toxicities, primarily nephrotoxicity. In stark contrast, Nikkomycin Z exhibits a remarkably low toxicity profile in preclinical animal models. This difference is fundamentally rooted in their distinct mechanisms of action. Amphotericin B interacts with sterols present in both fungal and mammalian cell membranes, leading to off-target effects. Nikkomycin Z, however, targets chitin synthase, an enzyme crucial for the fungal cell wall but absent in mammals, bestowing it with a high degree of selectivity and a superior safety profile.

Quantitative Toxicity Data

The following table summarizes the available quantitative in vivo toxicity data for Nikkomycin Z and the conventional deoxycholate formulation of Amphotericin B in murine models.

ParameterNikkomycin ZAmphotericin B (Deoxycholate)Reference(s)
Median Lethal Dose (LD50) >1000 mg/kg (oral)~2.3 - 5.1 mg/kg (intravenous)[1][2][3][4]
Maximum Tolerated Dose (MTD) / No Observed Effect Level (NOEL) ≥300 mg/kg (single and chronic dosing in rats and dogs)Not typically defined due to cumulative toxicity at therapeutic doses.[1]
Primary Organ(s) of Toxicity No consistent organ toxicities reported.Kidneys (Nephrotoxicity)
Common Adverse Effects No significant adverse effects noted in preclinical studies.Azotemia, hypokalemia, renal tubular acidosis, fever, chills.

Mechanisms of Toxicity

The disparity in the toxicity profiles of Nikkomycin Z and Amphotericin B can be attributed to their fundamentally different molecular targets.

Nikkomycin Z: This agent acts as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key structural component of the fungal cell wall. Since mammalian cells lack both chitin and chitin synthase, Nikkomycin Z has a highly specific antifungal effect with minimal off-target activity in the host. This selectivity is the primary reason for its observed low toxicity in animal studies.

Amphotericin B: The toxicity of Amphotericin B stems from its mechanism of action, which involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. However, Amphotericin B can also bind to cholesterol, a sterol present in mammalian cell membranes, albeit with lower affinity. This interaction with host cell membranes, particularly in the renal tubules, is a major contributor to its toxicity. The resulting increase in membrane permeability and induction of apoptosis in renal tubular cells leads to the commonly observed nephrotoxicity. Additionally, Amphotericin B can induce renal vasoconstriction, which reduces renal blood flow and can lead to ischemic injury.

Mechanism of Amphotericin B Toxicity

Experimental Protocols

The following section outlines a generalized protocol for an acute in vivo toxicity study to determine the Median Lethal Dose (LD50), a common metric for assessing acute toxicity.

Objective: To determine the single-dose LD50 of a test compound in a rodent model.

Animal Model:

  • Species: Mouse (e.g., BALB/c) or Rat (e.g., Wistar).

  • Sex: Typically female, as they are often considered more sensitive.

  • Number of Animals: A modified "up-and-down" or "staircase" method is often employed to minimize animal usage, typically requiring around 10 animals.

Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (for rats) or for a few hours (for mice) before dosing.

  • Dose Preparation: The test compound is prepared in a suitable vehicle at various concentrations.

  • Dosing:

    • A single dose of the test compound is administered via the intended clinical route (e.g., intravenous injection or oral gavage).

    • The study typically starts with a dose estimated to be potentially lethal.

    • Subsequent animals receive a higher or lower dose depending on the outcome (survival or death) of the previously dosed animal.

  • Observation:

    • Animals are closely monitored for signs of toxicity and mortality at specific intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for up to 14 days.

    • Observations include changes in behavior, appearance, weight, and any signs of distress.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs of toxicity.

  • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (≥ 1 week) fasting Fasting (overnight/few hours) acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Single Dose Administration (e.g., IV, Oral) dose_prep->dosing observation Observation Period (up to 14 days) dosing->observation monitoring Monitor for: - Mortality - Clinical Signs - Body Weight observation->monitoring necropsy Gross Necropsy observation->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc report Final Report ld50_calc->report

Generalized In Vivo Acute Toxicity Workflow

Conclusion

The available in vivo data strongly indicates that Nikkomycin Z possesses a significantly wider therapeutic window compared to Amphotericin B. The high specificity of Nikkomycin Z for its fungal target, which is absent in mammals, translates to a very low potential for host toxicity. In contrast, the mechanism of action of Amphotericin B, while effective against fungi, inherently carries the risk of off-target toxicity in the host, most notably to the kidneys. These findings underscore the potential of Nikkomycin Z as a promising antifungal candidate with a superior safety profile, warranting further clinical investigation.

References

Unlocking Antifungal Synergy: A Comparative Guide to Nikkomycin Z Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nikkomycin Z's performance in cross-resistance studies with other major antifungal agents. Supported by experimental data, this document delves into the synergistic interactions of Nikkomycin Z, offering insights into its potential as a combination therapy to combat the growing challenge of antifungal resistance.

Nikkomycin Z, an inhibitor of chitin synthase, presents a promising therapeutic strategy, particularly when combined with other antifungal classes.[1] This guide synthesizes in vitro and in vivo data to illuminate the efficacy of these combinations against a range of fungal pathogens.

Comparative Analysis of Antifungal Activity

Nikkomycin Z demonstrates a notable lack of cross-resistance with existing antifungal agents, including azoles and echinocandins. In fact, extensive in vitro studies consistently reveal synergistic or additive effects when Nikkomycin Z is combined with these drugs. This synergy is particularly pronounced against fungal species that have developed resistance to frontline therapies.

Nikkomycin Z in Combination with Azoles

Studies have shown that Nikkomycin Z works synergistically with azoles like fluconazole and itraconazole against a variety of fungi.[1] This positive interaction is thought to stem from the different mechanisms of action of the two drug classes. Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, and this disruption may enhance the uptake of Nikkomycin Z, which targets cell wall synthesis.[1]

Table 1: In Vitro Activity of Nikkomycin Z in Combination with Fluconazole against Candida albicans

Isolate(s)Nikkomycin Z MIC alone (µg/mL)Fluconazole MIC alone (µg/mL)Nikkomycin Z MIC in combination (µg/mL)Fluconazole MIC in combination (µg/mL)FIC IndexInteraction
15 C. albicans strains≤0.5 - 32Not specifiedNot specifiedNot specified≤0.5Synergistic

MIC: Minimum Inhibitory Concentration; FIC: Fractional Inhibitory Concentration. An FIC index of ≤0.5 is defined as synergy. Data sourced from Li et al., 1999.[1]

Table 2: In Vitro Synergy of Nikkomycin Z and Itraconazole against Aspergillus fumigatus

Isolate(s)Nikkomycin Z MIC alone (µg/mL)Itraconazole MIC alone (µg/mL)Nikkomycin Z MIC in combination (µg/mL)Itraconazole MIC in combination (µg/mL)FIC IndexInteraction
A. fumigatus>64Not specifiedNot specifiedNot specified≤0.5Synergistic

Data indicates a marked synergistic interaction.[1] An FIC index of ≤0.5 is defined as synergy. Data sourced from Li et al., 1999 and Ganesan et al., 2005.

Nikkomycin Z in Combination with Echinocandins

The combination of Nikkomycin Z with echinocandins, such as anidulafungin and micafungin, has shown strong synergistic effects, particularly against echinocandin-resistant strains of Candida albicans. Echinocandins inhibit β-(1,3)-D-glucan synthase, another critical enzyme in cell wall synthesis. The simultaneous inhibition of both chitin and glucan synthesis pathways appears to be a highly effective strategy for compromising fungal cell wall integrity. In vivo studies in immunocompromised murine models have demonstrated that this combination therapy significantly enhances survival rates in infections caused by echinocandin-resistant fks mutants.

Table 3: In Vitro Synergy of Nikkomycin Z with Echinocandins against Candida albicans (including fks mutants)

Antifungal CombinationFungal Strain(s)FIC IndexInteraction
Nikkomycin Z + AnidulafunginC. albicans (parental and fks mutants)<0.5Synergistic
Nikkomycin Z + MicafunginC. albicans (parental and fks mutants)<0.5Synergistic

An FIC index of <0.5 indicates a synergistic effect. Data sourced from Cheung and Hui, 2017.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies of Nikkomycin Z.

Checkerboard Microdilution Assay

This in vitro method is widely used to assess the interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).

Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of Nikkomycin Z and the second antifungal agent (e.g., fluconazole, itraconazole, or an echinocandin) in an appropriate solvent. Create a series of twofold dilutions for each drug in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, dispense the drug dilutions to create a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. Include control wells for each drug alone and a drug-free growth control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts) in RPMI 1640 medium.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of visual growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).

  • Data Analysis: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay provides information on the rate and extent of antifungal activity over time.

Objective: To assess the fungicidal or fungistatic activity of antifungal agents alone and in combination.

Protocol:

  • Inoculum Preparation: Prepare a standardized starting inoculum of the fungal isolate (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) in a suitable broth medium like RPMI 1640.

  • Drug Exposure: Add the antifungal agent(s) at desired concentrations (e.g., at their MIC values) to the fungal suspension. Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Quantification of Viable Cells: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antifungal condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Fungicidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways targeted by the antifungal agents and a typical experimental workflow for assessing their synergistic interactions.

Antifungal_Mechanisms Dual Inhibition of Fungal Cell Wall and Membrane Synthesis cluster_cell_wall Fungal Cell Wall Synthesis cluster_cell_membrane Fungal Cell Membrane Synthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan β-Glucan Glucan_Synthase->Glucan Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Lanosterol_Demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits Nikkomycin_Z Nikkomycin_Z Nikkomycin_Z->Chitin_Synthase Inhibits Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits

Caption: Mechanisms of action of major antifungal classes.

Checkerboard_Workflow Checkerboard Synergy Assay Workflow A Prepare Drug Dilutions (Nikkomycin Z & 2nd Agent) B Set up 96-Well Plate (Checkerboard Format) A->B D Inoculate Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C (24-48 hours) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: A typical workflow for a checkerboard synergy assay.

Conclusion

The available data strongly suggest that Nikkomycin Z does not exhibit cross-resistance with major antifungal classes and, in fact, displays significant synergistic activity with both azoles and echinocandins against a broad range of fungal pathogens. This makes Nikkomycin Z a compelling candidate for combination therapies, particularly in the context of emerging resistance to frontline antifungal agents. The synergistic combination of Nikkomycin Z with echinocandins is especially promising for treating infections caused by echinocandin-resistant strains. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these combinations.

References

Validating HPLC Quantification of Nikkomycin M in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nikkomycin M, a member of the nikkomycin family of nucleoside-peptide antibiotics, holds promise as an antifungal agent. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comparative overview of HPLC-based quantification of nikkomycins and explores alternative analytical methods, offering insights into their respective methodologies and performance characteristics.

Comparison of Analytical Methods for Nikkomycin Quantification

The choice of an analytical method for quantifying this compound in biological samples depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of HPLC-UV with potential alternative methods.

FeatureHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detected by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.Separation based on electrophoretic mobility in a capillary.
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection.High, based on charge and size.
Sensitivity Moderate.Very high, capable of detecting trace amounts.High, especially when coupled with sensitive detectors.
Sample Throughput Moderate to high.High, with rapid analysis times possible.Moderate.
Instrumentation Widely available in analytical laboratories.More specialized and expensive instrumentation required.Less common than HPLC, but offers unique separation capabilities.
Method Development Relatively straightforward.More complex, requires optimization of both chromatographic and mass spectrometric parameters.Can be complex, requires optimization of buffer composition and voltage.
Matrix Effects Can be significant, requiring careful sample preparation.Can be a major challenge, often requiring the use of internal standards.Generally less susceptible to matrix effects than LC-MS/MS.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are the methodologies for HPLC-UV analysis adapted from a validated method for Nikkomycin Z, along with conceptual frameworks for alternative methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from a validated protocol for Nikkomycin Z, is suitable for the quantification of nikkomycins in plasma samples.

1. Sample Preparation (Plasma)

  • To 150 µL of plasma sample (or standard/quality control), add 30 µL of a 2 mg/mL sodium dodecyl sulfate solution in water.

  • Vortex the mixture thoroughly.

  • Load the mixture into an ultrafiltration device.

  • Centrifuge according to the device manufacturer's instructions to separate the protein-free filtrate.

  • Transfer 80 µL of the filtrate to an HPLC vial.

  • Add 20 µL of 6 M acetic acid and vortex to mix.

  • The sample is now ready for injection into the HPLC system.

2. HPLC Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for this compound.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 290 nm
Column Temp. Ambient

3. Method Validation Parameters

A full validation of the adapted method for this compound should be performed according to ICH guidelines, evaluating the following parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interference at the retention time of the analyte
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term).
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is a powerful tool for bioanalysis.

1. Sample Preparation

Sample preparation for LC-MS/MS often involves protein precipitation followed by solid-phase extraction (SPE) to remove matrix components that can interfere with ionization.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound with a suitable solvent.

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Operating Conditions

ParameterCondition
LC Column C18 or other suitable reverse-phase column
Mobile Phase Gradient elution with a mixture of water and organic solvent (e.g., acetonitrile), both containing a modifier like formic acid to improve ionization.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray ionization (ESI), positive or negative mode to be optimized for this compound.
Detection Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
Alternative Method 2: Capillary Electrophoresis (CE)

CE provides high separation efficiency and can be an alternative to HPLC for the analysis of polar compounds like nikkomycins.

1. Sample Preparation

Sample preparation for CE is often simpler than for LC-MS/MS and may only require protein precipitation and filtration.

2. CE Operating Conditions

ParameterCondition
Capillary Fused-silica capillary
Background Electrolyte (BGE) A buffer solution (e.g., phosphate or borate buffer) at a specific pH to control the charge and migration of this compound.
Voltage High voltage (e.g., 20-30 kV) applied across the capillary.
Injection Hydrodynamic or electrokinetic injection.
Detection UV detection at an appropriate wavelength or coupling to a mass spectrometer (CE-MS).

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample sds Add SDS Solution plasma->sds vortex1 Vortex sds->vortex1 ultrafilter Ultrafiltration vortex1->ultrafilter filtrate Collect Filtrate ultrafilter->filtrate acid Add Acetic Acid filtrate->acid vortex2 Vortex acid->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial injection Inject into HPLC hplc_vial->injection Ready for Analysis separation C18 Column Separation injection->separation detection UV Detection (290 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound in plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms_vial Transfer to Vial evaporation->lcms_vial injection Inject into LC-MS/MS lcms_vial->injection Ready for Analysis separation LC Separation injection->separation ionization Electrospray Ionization separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Navigating Nikkomycin Z Susceptibility Testing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the potential of Nikkomycin Z, establishing reliable in vitro susceptibility testing is a critical step. While standardized quality control (QC) parameters from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are yet to be established for this promising antifungal agent, this guide provides a comparative framework using recommended ATCC quality control strains and data from published research.

Nikkomycin Z, a competitive inhibitor of chitin synthase, presents a unique mechanism of action against fungal pathogens. However, the absence of defined QC ranges necessitates a careful approach to susceptibility testing. This guide outlines the use of standard ATCC yeast strains, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, as comparators and provides a detailed experimental protocol for determining Nikkomycin Z's minimum inhibitory concentration (MIC).

Comparative Performance of ATCC Quality Control Strains

To offer a point of reference, the following table summarizes the established CLSI MIC quality control ranges for commonly used antifungal agents against C. parapsilosis ATCC 22019 and C. krusei ATCC 6258. It also includes published MIC data for Nikkomycin Z from a notable research study to provide a preliminary performance comparison. It is crucial to note that the Nikkomycin Z values are not official QC ranges and should be used for informational purposes.

Antifungal AgentATCC StrainCLSI-Recommended 24-Hour MIC QC Range (µg/mL)Published Nikkomycin Z MIC Range (µg/mL)
Nikkomycin Z Candida parapsilosis ATCC 22019Not Established1 - 4[1]
Candida krusei ATCC 6258Not Established>64[1]
Amphotericin B Candida parapsilosis ATCC 220190.25 - 2N/A
Candida krusei ATCC 62580.5 - 2N/A
Fluconazole Candida parapsilosis ATCC 220191 - 8N/A
Candida krusei ATCC 625816 - 128N/A
Itraconazole Candida parapsilosis ATCC 220190.06 - 0.5N/A
Candida krusei ATCC 62580.12 - 1N/A
Voriconazole Candida parapsilosis ATCC 220190.015 - 0.12N/A
Candida krusei ATCC 62580.06 - 0.5N/A
Caspofungin Candida parapsilosis ATCC 220190.25 - 2N/A
Candida krusei ATCC 62580.12 - 1N/A
Micafungin Candida parapsilosis ATCC 220190.12 - 1N/A
Candida krusei ATCC 62580.06 - 0.5N/A
Anidulafungin Candida parapsilosis ATCC 220190.25 - 2N/A
Candida krusei ATCC 62580.06 - 0.5N/A

Experimental Protocol: Broth Microdilution for Nikkomycin Z

The following is a detailed methodology for determining the MIC of Nikkomycin Z against yeast isolates, adapted from the CLSI M27 guidelines for broth dilution antifungal susceptibility testing of yeasts.[2]

1. Media and Reagents:

  • RPMI 1640 Medium: Use RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • pH Adjustment: Crucially, adjust the pH of the medium to 6.0 with 1 M HCl, as Nikkomycin Z exhibits greater stability under acidic conditions.[1]

  • Nikkomycin Z Stock Solution: Prepare a stock solution of Nikkomycin Z in sterile distilled water. The concentration should be at least 10 times the highest concentration to be tested. Sterilize by filtration through a 0.22-µm filter.

  • Sterile Saline: 0.85% NaCl for inoculum preparation.

  • Sabouraud Dextrose Agar (SDA): For the cultivation of yeast isolates.

2. Inoculum Preparation:

  • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24 hours to ensure purity and viability.

  • Prepare a suspension of yeast cells in sterile saline from 3-5 large colonies.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the standardized suspension 1:1000 in the pH 6.0 RPMI 1640 medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL.

3. Microdilution Plate Preparation:

  • Perform serial twofold dilutions of the Nikkomycin Z stock solution in a 96-well microtiter plate using the pH 6.0 RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).

  • The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

  • Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate tested.

  • Include the ATCC quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) on each plate or with each batch of tests.

4. Incubation:

  • Cover the microtiter plates and incubate at 35°C for 24 to 48 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of Nikkomycin Z that causes a prominent decrease in turbidity (approximately 50% inhibition or an MIC-2 endpoint) compared to the growth control.

  • Reading can be done visually or with a microplate reader at a wavelength of 530 nm.

Experimental Workflow

The following diagram illustrates the key steps in the Nikkomycin Z susceptibility testing workflow.

NikkomycinZ_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis Media Prepare RPMI Medium (pH 6.0) Dilution Serial Dilution of Nikkomycin Z in Plate Media->Dilution Drug Prepare Nikkomycin Z Stock Solution Drug->Dilution Inoculum Prepare Yeast Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Test and QC Strains Inoculum->Inoculation QC_Inoculum Prepare QC Strain Inoculum QC_Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 24-48h Inoculation->Incubate Read_MIC Read MIC (50% Inhibition) Incubate->Read_MIC Analyze Compare Test Isolate MIC to QC Strain Results Read_MIC->Analyze

Nikkomycin Z Susceptibility Testing Workflow

Signaling Pathways Regulating Chitin Synthesis

Nikkomycin Z's mode of action is the inhibition of chitin synthase, a critical enzyme in maintaining the integrity of the fungal cell wall. The regulation of chitin synthesis is a complex process governed by multiple signaling pathways. Understanding these pathways can provide context for Nikkomycin Z's efficacy and potential mechanisms of resistance.

Chitin_Synthesis_Regulation cluster_stress Cell Wall Stress cluster_pathways Signaling Pathways cluster_output Cellular Response Stress Antifungal Drugs, Osmotic Stress, Cell Cycle PKC Protein Kinase C (PKC) Pathway Stress->PKC HOG High Osmolarity Glycerol (HOG) Pathway Stress->HOG Calcineurin Ca2+/Calcineurin Pathway Stress->Calcineurin CHS_Expression Modulation of Chitin Synthase (CHS) Gene Expression PKC->CHS_Expression HOG->CHS_Expression Calcineurin->CHS_Expression Chitin_Synthase Chitin Synthase Enzyme CHS_Expression->Chitin_Synthase Cell_Wall Fungal Cell Wall (Chitin Synthesis) Chitin_Synthase->Cell_Wall Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibition

Regulation of Fungal Chitin Synthesis

By providing this comparative data and detailed experimental framework, this guide aims to support the research community in the standardized evaluation of Nikkomycin Z's antifungal potential, paving the way for more robust and reproducible findings in the development of this novel therapeutic.

References

A Comparative Analysis of the Antifungal Activity of Nikkomycin Z and Polyoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectrum of activity of Nikkomycin Z and polyoxins, two classes of naturally occurring nucleoside-peptide antibiotics. Both are notable for their unique mechanism of action, targeting the fungal cell wall by inhibiting chitin synthase. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in understanding their mechanisms and applications.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Both Nikkomycin Z and polyoxins function as potent and specific competitive inhibitors of chitin synthase, an essential enzyme in the biosynthesis of chitin.[1][2] Chitin is a crucial structural component of the cell walls of most fungi, providing rigidity and osmotic stability.[1] By acting as structural analogs of the natural substrate, UDP-N-acetylglucosamine, these antibiotics bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine and disrupting cell wall formation.[3] This targeted inhibition leads to osmotically sensitive fungal cells and ultimately cell lysis.[3] As chitin is absent in mammals, these compounds are considered to have a selective action with potentially low toxicity to humans.

Chitin_Synthase_Inhibition cluster_0 Fungal Cell Cytoplasm cluster_1 Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes synthesis Inhibitors Nikkomycin Z / Polyoxins (Competitive Inhibitors) Inhibitors->Chitin_Synthase Competitively binds to active site

Figure 1. Mechanism of chitin synthase inhibition.

Spectrum of Activity: Quantitative Data

The following tables summarize the in vitro activity of Nikkomycin Z and Polyoxin D against a range of fungal species, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that direct comparative studies are limited, and testing conditions may vary between studies.

Nikkomycin Z

Nikkomycin Z has demonstrated significant activity against medically important dimorphic fungi, which are known to have a high chitin content in their cell walls. Its efficacy against other fungi, such as Candida species, is more variable.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Medically Important Fungi
Coccidioides immitis (mycelial phase)1 - 164.9 (MIC₈₀)-
Coccidioides immitis (spherule-endospore phase)0.125--
Blastomyces dermatitidis0.78--
Histoplasma capsulatum4 - >648≥64
Candida albicans≤0.5 - 324-
Candida parapsilosis1 - 4--
Candida tropicalis>64>64-
Candida krusei>64>64-
Candida glabrata>64>64-
Cryptococcus neoformans0.5 - >64--
Phytopathogenic Fungi
Mucor hiemalis1--
Rhizopus circinans1--
Botrytis cinerea5--
Polyoxins

Polyoxins, particularly Polyoxin D, are primarily utilized as agricultural fungicides and exhibit strong activity against various plant pathogenic fungi. Their activity against human pathogens has been investigated, but generally requires higher concentrations.

Fungal SpeciesMIC or EC₅₀ (ppm or µg/mL)Reference(s)
Phytopathogenic Fungi
Rhizoctonia solani≤1.562
Alternaria kikuchiana0.8
Piricularia oryzae6.25
Human Pathogens
Candida albicansMillimolar concentrations required for morphological alterations and killing
Cryptococcus neoformansMillimolar concentrations required for growth inhibition

Experimental Protocols

The in vitro antifungal activity of these compounds is typically determined using broth dilution methods, following standardized procedures such as those from the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol (CLSI M27/M38)

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is depicted below.

Antifungal_Susceptibility_Testing_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare standardized fungal inoculum C Inoculate microdilution plate with fungal suspension A->C B Prepare serial dilutions of Nikkomycin Z / Polyoxin in 96-well plate B->C D Incubate plates at 35-37°C for 24-72 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine MIC: Lowest concentration with significant growth inhibition E->F

Figure 2. Generalized antifungal susceptibility testing workflow.

1. Media Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 is commonly used. For Nikkomycin Z, a pH of 6.0 is sometimes used to improve stability.

2. Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. For filamentous fungi, conidial suspensions are prepared and the concentration is determined using a hemacytometer. The final inoculum concentration in the test wells is typically between 0.5 x 10³ and 2.5 x 10³ cells/mL for yeasts and 1 x 10⁴ conidia/mL for filamentous fungi.

3. Drug Dilution: A stock solution of the antifungal agent is prepared and serially diluted in the microdilution plate to obtain a range of concentrations.

4. Incubation: The inoculated plates are incubated at 35-37°C for 24 to 72 hours, depending on the growth rate of the fungus.

5. MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. This can be determined visually or with a spectrophotometer. For fungistatic agents, the MIC is often read as the concentration that inhibits 80% of growth (MIC₈₀).

Comparative Summary

  • Spectrum of Activity: Nikkomycin Z shows a more promising spectrum of activity against medically important, highly chitinous dimorphic fungi compared to polyoxins. Polyoxins, on the other hand, are highly effective against a range of phytopathogenic fungi, making them valuable agricultural fungicides.

  • Potency: Based on the available data, Nikkomycin Z appears to be more potent against susceptible human pathogens, with MICs in the low µg/mL range. Polyoxin D generally requires much higher concentrations to affect human pathogens.

  • Clinical Development: Nikkomycin Z has undergone some clinical investigation for the treatment of human mycoses, particularly coccidioidomycosis. Polyoxins are primarily used in agriculture and are not registered for human or veterinary use.

References

A Comparative Guide to Fractional Inhibitory Concentration (FIC) Index Calculation for Nikkomycin Z Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fractional Inhibitory Concentration (FIC) index calculation for Nikkomycin Z in combination with other antifungal agents. It aims to offer an objective comparison of the performance of these combinations, supported by experimental data, to aid in the research and development of novel antifungal therapies.

Introduction to Nikkomycin Z and Combination Therapy

Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a vital component of the fungal cell wall.[1] By targeting this fungal-specific pathway, Nikkomycin Z offers a promising mechanism of action. However, its efficacy can be significantly enhanced when used in combination with other antifungal drugs. This approach, known as combination therapy, can lead to synergistic effects, where the combined antifungal activity is greater than the sum of the individual effects. The Fractional Inhibitory Concentration (FIC) index is a key quantitative measure used to assess the nature of these drug interactions.

Understanding the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated to determine whether the interaction between two antimicrobial agents is synergistic, additive, indifferent (no interaction), or antagonistic. The calculation is based on the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC index is the sum of the individual FICs:

  • FIC Index = FIC of Drug A + FIC of Drug B[1]

The interpretation of the FIC index is as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[2]

Comparative Performance of Nikkomycin Z Combinations

The following tables summarize the in vitro synergistic and additive interactions of Nikkomycin Z with various antifungal agents against different fungal species, as determined by the checkerboard assay.

Nikkomycin Z and Fluconazole Combination

Fluconazole is an azole antifungal that inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The combination of Nikkomycin Z and fluconazole targets both the cell wall and the cell membrane, leading to enhanced antifungal activity.[3]

Fungal SpeciesNikkomycin Z MIC Alone (µg/mL)Fluconazole MIC Alone (µg/mL)InteractionReference
Candida albicans0.5 - 320.125 - >64Synergistic or Additive[1]
Candida parapsilosis1 - 40.25 - 8Synergistic or Additive
Cryptococcus neoformans0.5 - >640.25 - 16Synergistic or Additive
Coccidioides immitis0.5 - 160.5 - 16Synergistic or Additive
Candida auris>644 - >64Weak Synergism
Nikkomycin Z and Itraconazole Combination

Itraconazole, another azole antifungal, also targets ergosterol biosynthesis. The combination with Nikkomycin Z has shown marked synergism, particularly against filamentous fungi like Aspergillus.

Fungal SpeciesNikkomycin Z MIC Alone (µg/mL)Itraconazole MIC Alone (µg/mL)Interaction (FIC Index)Reference
Aspergillus fumigatus32 - >1280.0625 - 0.125Synergistic (0.125 - 0.5)
Aspergillus flavus>640.125 - 0.5Synergistic
Coccidioides immitis0.0156>1Synergistic (0.5)
Candida albicans0.5 - 320.03 - >8Synergistic or Additive
Nikkomycin Z and Caspofungin Combination

Caspofungin is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall. The simultaneous inhibition of both chitin and β-glucan synthesis by the Nikkomycin Z and caspofungin combination results in a potent synergistic effect.

Fungal SpeciesNikkomycin Z MIC Alone (µg/mL)Caspofungin MIC Alone (µg/mL)Interaction (FIC Index)Reference
Candida albicans32 - 1280.03 - 0.125Synergistic (≤0.5)
Candida albicans (biofilm)>10240.25 - 1Synergistic
Candida parapsilosis (biofilm)>10242 - 4Synergistic
Candida auris>640.25 - 1Weak Synergism
Nikkomycin Z and Micafungin Combination

Micafungin, another echinocandin, also targets β-(1,3)-D-glucan synthesis. This combination has demonstrated strong synergistic activity, particularly against fungal biofilms.

Fungal SpeciesNikkomycin Z MIC Alone (µg/mL)Micafungin MIC Alone (µg/mL)InteractionReference
Candida albicans (biofilm)>10240.06 - 0.25Synergistic
Candida parapsilosis (biofilm)>10241 - 2Synergistic
Candida auris>640.125 - 0.5Weak Synergism

Experimental Protocols

Checkerboard Assay for Antifungal Synergy Testing

The checkerboard microdilution method is a widely used in vitro technique to assess the interaction between two antimicrobial agents. The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Nikkomycin Z and the second antifungal agent

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate(s) of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of Nikkomycin Z and the second antifungal agent at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

    • Prepare serial twofold dilutions of each drug in RPMI 1640 medium.

  • Plate Setup:

    • Add 50 µL of RPMI 1640 medium to each well of a 96-well plate.

    • Add 50 µL of each dilution of Drug A (e.g., Nikkomycin Z) to the wells in a horizontal direction (rows).

    • Add 50 µL of each dilution of Drug B to the wells in a vertical direction (columns). This creates a matrix of varying concentrations of both drugs.

    • Include control wells:

      • Drug A alone (in a row with no Drug B)

      • Drug B alone (in a column with no Drug A)

      • Growth control (no drugs)

      • Sterility control (no inoculum)

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline or PBS.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Reading the Results:

    • Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.

  • FIC Index Calculation:

    • Calculate the FIC for each drug and the FIC index for each combination using the formulas described above.

Visualizing the Mechanisms of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways, the mechanism of synergistic action, and the experimental workflow.

FIC_Calculation_Workflow FIC Index Calculation Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions (Nikkomycin Z & Combination Drug) setup_plate Set up 96-well Plate (Serial Dilutions of Both Drugs) prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MICs (Alone & in Combination) incubate->read_mic calc_fic Calculate FIC for Each Drug read_mic->calc_fic calc_fici Calculate FIC Index (FICA + FICB) calc_fic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Workflow for FIC index calculation using the checkerboard assay.

Fungal_Cell_Wall_Signaling Fungal Cell Wall Integrity Pathway cluster_stress Cell Wall Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stress Antifungal Drugs (e.g., Echinocandins, Azoles) pkc1 Pkc1 stress->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mpkA MpkA/Slt2 (MAPK) mkk1_2->mpkA rlmA RlmA/Swi4/Swi6 (Transcription Factors) mpkA->rlmA gene_exp Upregulation of Cell Wall Synthesis Genes (e.g., Chitin Synthase) rlmA->gene_exp remodeling Cell Wall Remodeling & Reinforcement gene_exp->remodeling

Caption: The fungal cell wall integrity signaling pathway.

Synergy_Mechanism Mechanism of Synergy: Nikkomycin Z & Echinocandins/Azoles cluster_drugs Antifungal Agents cluster_targets Fungal Cell Targets cluster_effect Combined Effect nikZ Nikkomycin Z chitin Chitin Synthesis nikZ->chitin Inhibits compensatory Inhibition of Compensatory Chitin Synthesis Upregulation nikZ->compensatory Blocks echino Echinocandins (e.g., Caspofungin) glucan β-(1,3)-D-Glucan Synthesis echino->glucan Inhibits azoles Azoles (e.g., Fluconazole) ergosterol Ergosterol Synthesis (Cell Membrane) azoles->ergosterol Inhibits cell_wall_disruption Severe Cell Wall Disruption chitin->cell_wall_disruption glucan->compensatory Triggers glucan->cell_wall_disruption membrane_damage Cell Membrane Damage ergosterol->membrane_damage compensatory->cell_wall_disruption synergy Synergistic Fungal Cell Death cell_wall_disruption->synergy membrane_damage->synergy

Caption: Synergistic mechanism of Nikkomycin Z with other antifungals.

Conclusion

The combination of Nikkomycin Z with other antifungal agents, particularly azoles and echinocandins, demonstrates significant synergistic or additive effects against a broad range of fungal pathogens in vitro. The calculation of the Fractional Inhibitory Concentration (FIC) index via the checkerboard assay is a crucial method for quantifying these interactions. The dual targeting of essential fungal structures, such as the cell wall and cell membrane, provides a strong rationale for the continued investigation of Nikkomycin Z-based combination therapies. This approach holds promise for overcoming antifungal resistance and improving clinical outcomes for patients with invasive fungal infections.

References

Safety Operating Guide

Proper Disposal of Nikkomycin M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Nikkomycin M, a potent chitin synthase inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedural steps for the proper disposal of this compound, based on established safety protocols for hazardous chemical waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A laboratory coat

Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.

Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation of waste streams. This compound waste should be categorized as hazardous chemical waste. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Disposal Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain[2].

  • Avoid Environmental Release: Prevent the entry of this compound into soil or water systems[1].

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams to prevent accidental reactions.

Disposal Procedures

Follow these step-by-step instructions for the disposal of different types of this compound waste.

Solid Waste Disposal

This category includes unused this compound powder and any materials contaminated with the compound.

  • Collection: Place all contaminated solid waste, such as pipette tips, tubes, gloves, and weighing papers, into a dedicated and clearly labeled hazardous waste container[2].

  • Container Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Liquid Waste Disposal

This includes unused solutions containing this compound.

  • Collection: Collect all liquid waste in a sealed and properly labeled hazardous waste container[2]. The container should be compatible with the solvents used.

  • Container Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the contents specified as "this compound solution" (include the solvent).

  • Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area.

Empty Container Disposal

The original product container for this compound should also be treated as hazardous waste.

  • Triple Rinse (if applicable): If your institution's policy allows, you may be instructed to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Deface Label: Completely deface or remove the original product label to avoid confusion.

  • Disposal: Place the empty, defaced container in the designated solid hazardous waste stream.

Spill Response

In the event of a this compound spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Contain: For a powder spill, gently cover it with absorbent paper to prevent it from becoming airborne. For a liquid spill, contain it with an inert absorbent material.

  • Clean: Wearing appropriate PPE, carefully clean the spill area. For a powder, dampen the absorbent paper before wiping.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Collect all cleanup materials in a sealed bag and dispose of them as hazardous chemical waste.

Quantitative Disposal Data

Currently, there is no publicly available quantitative data specifying concentration limits for different disposal routes of this compound. The standard and safest approach is to treat all concentrations as hazardous waste to be collected by a licensed disposal company.

Waste TypeDisposal MethodKey Considerations
Solid this compound Collection in a labeled hazardous waste container for professional disposal.Avoid creating dust. Ensure the container is sealed.
Liquid this compound Collection in a labeled, sealed hazardous waste container for professional disposal.Do not pour down the drain. Use a container compatible with the solvent.
Contaminated Items Collection in a labeled hazardous waste container for professional disposal.Includes gloves, pipette tips, labware, etc.
Empty Containers Dispose of as hazardous waste.Triple rinse if required by institutional policy, collecting rinsate as hazardous waste.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, tubes) B->C Solid D Liquid Waste (e.g., unused solutions) B->D Liquid E Place in dedicated, sealed, and labeled hazardous waste container C->E F Place in dedicated, sealed, and labeled hazardous liquid waste container D->F I Do NOT dispose down the drain D->I G Store in designated satellite accumulation area E->G F->G H Arrange for pickup by a licensed disposal company G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.